molecular formula C5H9N3O B8566635 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Cat. No.: B8566635
M. Wt: 127.14 g/mol
InChI Key: NIGJMUXYXGFCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is a chemical compound based on the pyrazole heterocyclic scaffold, an area of significant interest in medicinal chemistry and drug discovery . Pyrazole and aminopyrazole derivatives are recognized for their wide spectrum of biological activities and serve as key intermediates in organic synthesis . Specifically, 5-aminopyrazoles are advantageous frameworks that can provide useful ligands for various enzymes and receptors . Researchers value this family of compounds for developing new agents with potential antibacterial, antifungal, and anticancer properties . For instance, structurally related pyrazole derivatives have demonstrated promising inhibitory effects on bacterial growth and biofilm formation in scientific studies . The mechanism of action for pyrazole-based compounds can vary with their specific structure but often involves targeting enzymes like kinases . Some derivatives function as potent inhibitors of tubulin polymerization, arresting the cell cycle and showing cytotoxic activity against various human cancer cell lines . This product, 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-amino-2-ethyl-1H-pyrazol-5-one

InChI

InChI=1S/C5H9N3O/c1-2-8-4(6)3-5(9)7-8/h3H,2,6H2,1H3,(H,7,9)

InChI Key

NIGJMUXYXGFCRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)N1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is a heterocyclic compound belonging to the pyrazolone class of molecules. Pyrazolone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] This guide provides a comprehensive overview of the anticipated chemical properties of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, based on the established chemistry of closely related N-substituted 5-aminopyrazolones. The synthesis, structural features, tautomerism, and reactivity of this compound are discussed in detail to provide a foundational understanding for its potential application in research and drug development.

Introduction: The Pyrazolone Core in Drug Discovery

The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] The inherent chemical versatility of the pyrazolone ring, coupled with the diverse functionalities that can be introduced at various positions, has made it a cornerstone for the development of novel therapeutic agents. The presence of both an amino group and a lactam (cyclic amide) functionality in 5-aminopyrazolone derivatives offers multiple sites for chemical modification, enabling the fine-tuning of their physicochemical and biological properties. This guide focuses on the specific attributes of the 1-ethyl substituted derivative, providing insights into its expected chemical behavior.

Molecular Structure and Physicochemical Properties

The fundamental structure of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one consists of a five-membered dihydropyrazole ring with an amino group at position 5, a carbonyl group at position 3, and an ethyl group attached to the nitrogen at position 1.

Table 1: Predicted Physicochemical Properties of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

PropertyPredicted Value
Molecular FormulaC₅H₉N₃O
Molecular Weight127.14 g/mol
XLogP3-0.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area67.2 Ų

Note: These values are computationally predicted and serve as an estimation.

Synthesis of 1-Alkyl-5-aminopyrazol-3-ones

A plausible synthetic pathway would be the reaction of ethylhydrazine with ethyl cyanoacetate. This method is a variation of the well-established synthesis of aminopyrazoles from hydrazines and α,β-unsaturated nitriles or 3-oxo-alkanenitriles.[2]

Proposed Synthetic Protocol

A generalized, two-step procedure for the synthesis of N-alkylated 5-aminopyrazolones is as follows:

  • Preparation of Ethylhydrazine: Ethylhydrazine can be prepared from the alkylation of hydrazine with an ethyl halide or sulfate. Care must be taken due to the hazardous nature of hydrazine.

  • Cyclocondensation Reaction:

    • To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate dropwise at room temperature.

    • After stirring for a short period, add the prepared ethylhydrazine to the reaction mixture.

    • The mixture is then heated under reflux for several hours.

    • Upon cooling, the product can be isolated by filtration and purified by recrystallization.

Synthesis_of_5-Amino-1-ethyl-1,2-dihydropyrazol-3-one cluster_reactants Reactants cluster_conditions Conditions cluster_product Product ethylhydrazine Ethylhydrazine conditions Sodium Ethoxide, Ethanol, Reflux ethylhydrazine->conditions ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->conditions product 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one conditions->product

Caption: Proposed synthesis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.

Tautomerism: A Key Chemical Feature

A critical aspect of pyrazolone chemistry is the phenomenon of tautomerism, which significantly influences their reactivity and biological interactions. For 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, several tautomeric forms are possible due to the mobility of protons. The primary tautomeric equilibria involve the pyrazole ring and the exocyclic amino and carbonyl groups.

The main tautomeric forms are the NH (keto), OH (enol), and CH forms. For N-substituted pyrazol-3-ones, the equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (NH form) and the 1H-pyrazol-3-ol (OH form) is of particular importance.[3][4] The position of this equilibrium is influenced by the solvent and the nature of the substituents.

Tautomers NH_form 5-Amino-1-ethyl- 1,2-dihydropyrazol-3-one (NH-form) OH_form 5-Amino-1-ethyl- 1H-pyrazol-3-ol (OH-form) NH_form->OH_form Keto-Enol Tautomerism Imino_form 5-Imino-1-ethyl- pyrazolidin-3-one (Imino-form) NH_form->Imino_form Amine-Imine Tautomerism OH_form->Imino_form

Caption: Potential tautomeric forms of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.

In nonpolar solvents, the OH-form of related N-substituted pyrazolones has been observed to be predominant, often existing as hydrogen-bonded dimers.[3] In polar, protic solvents, the equilibrium can shift towards the NH-form. The amino group at the 5-position can also participate in tautomerism, leading to an imino form, although the amino form is generally more stable.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one are not available, the expected spectroscopic features can be inferred from data on analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the pyrazole ring, and a broad singlet for the amino protons. The chemical shifts will be influenced by the solvent and the predominant tautomeric form. For a related compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, the methyl and pyrazole protons show distinct signals.[5]

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (ethyl)~1.3Triplet
-CH₂- (ethyl)~3.8Quartet
-CH= (pyrazole ring)~5.5Singlet
-NH₂~4.5 (broad)Singlet

Note: These are estimated values based on analogous structures and may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. Key signals will include those for the carbonyl carbon, the two sp² carbons of the pyrazole ring, and the two carbons of the ethyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=O~165-170
C-NH₂~150-155
=CH-~90-95
-CH₂- (ethyl)~40-45
-CH₃ (ethyl)~15-20

Note: These are estimated values and are dependent on the tautomeric form.

IR Spectroscopy

The infrared spectrum is a powerful tool for identifying the functional groups present. The spectrum of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is expected to show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the lactam, and C=C and C=N stretching vibrations of the pyrazole ring. The position of the C=O stretch can be indicative of the predominant tautomer, with the NH-form generally showing a lower frequency C=O stretch compared to related acyclic amides due to conjugation. For related pyrazolone structures, the C=O stretching frequency is typically observed in the range of 1660-1700 cm⁻¹.[6]

Chemical Reactivity

The reactivity of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is dictated by the presence of the amino group, the lactam functionality, and the pyrazole ring itself.

Reactions of the Amino Group

The exocyclic amino group is a key site for functionalization. It is expected to undergo typical reactions of primary amines, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases).

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactions at the Carbonyl Group and Pyrazole Ring

The lactam carbonyl group is generally less reactive than a ketone carbonyl but can still undergo certain transformations. The pyrazole ring itself is relatively stable but can be susceptible to electrophilic substitution at the 4-position, depending on the reaction conditions and the directing effects of the existing substituents.

Potential Applications in Drug Development

The 5-aminopyrazole scaffold is a component of several biologically active molecules. For instance, derivatives of 5-aminopyrazole have been investigated as inhibitors of various kinases, which are important targets in cancer therapy. The ability to modify the 1-position with an ethyl group, as in the title compound, allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The diverse reactivity of this molecule makes it an attractive starting material for the synthesis of more complex, biologically active compounds.

Conclusion

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, while not extensively characterized in the scientific literature, represents a valuable scaffold for chemical and biological exploration. Based on the well-established chemistry of related pyrazolones, this guide provides a comprehensive overview of its expected synthesis, structure, tautomerism, and reactivity. This foundational knowledge is crucial for researchers and scientists aiming to utilize this and similar molecules in the design and development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.

References

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance - JOCPR. (URL: [Link])

  • Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. (URL: [Link])

  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies - J-Stage. (URL: [Link])

  • Synthesis of pyrazolone derivatives and their biological activities - SciSpace. (URL: [Link])

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (URL: [Link])

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives - Sciforum. (URL: [Link])

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])

  • Recent developments in aminopyrazole chemistry - arkat usa. (URL: [Link])

  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated - Biointerface Research in Applied Chemistry. (URL: [Link])

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC. (URL: [Link])

  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (URL: [Link])

  • 1 H.NMR of compound[7] Their 1 H.NMR-spectra showed important peaks at... - ResearchGate. (URL: [Link])

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties - EPA. (URL: [Link])

  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one - PMC. (URL: [Link])

  • Structure of (E)-4-amino-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl} - PMC. (URL: [Link])

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (URL: [Link])

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (URL: [Link])

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (URL: [Link])

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed. (URL: [Link])

  • Recent developments in aminopyrazole chemistry - arkat usa. (URL: [Link])

  • (PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity - ResearchGate. (URL: [Link])

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (URL: [Link])

  • Simulation of IR Spectra of Some Organic Compounds-A Review - IOSR Journal. (URL: [Link])

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1

    
     -pyrazole-4-carbonitriles in green media - ResearchGate. (URL: [Link])
    
  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (URL: [Link])

  • Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers - PubMed. (URL: [Link])

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. (URL: [Link])

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. (URL: [Link])

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (URL: [Link])

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - MDPI. (URL: [Link])

  • New anticancer agents: chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-car bamate - PubMed. (URL: [Link])

  • Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-aminomethylcyclohexane - Sciforum. (URL: [Link])

  • An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][8][9] triazolo[4,3-a]-pyrimidine-6-carbonitriles - MDPI. (URL: [Link])

Sources

Comprehensive Spectroscopic Characterization and Tautomeric Dynamics of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Analytical Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The structural elucidation of substituted pyrazolones represents a classical challenge in analytical chemistry due to their complex prototropic tautomerism. Specifically, 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (also referred to as 5-amino-1-ethyl-1H-pyrazol-3-ol) is a highly versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this molecule. By moving beyond mere data reporting, we explore the mechanistic causality behind experimental choices and establish self-validating analytical protocols to unambiguously map its structural and tautomeric landscape.

Structural Dynamics & The Tautomeric Landscape

Pyrazolones unsubstituted at the C4 position are notorious for existing in a dynamic equilibrium of three distinct tautomeric forms:

  • OH Form: 1H-pyrazol-5-ols (enol form)

  • NH Form: 1,2-dihydro-3H-pyrazol-3-ones (keto-amine form)

  • CH Form: 2,4-dihydro-3H-pyrazol-3-ones (keto-methylene form)

For 5-amino-1-ethyl-1,2-dihydropyrazol-3-one, the N1 position is fixed by the ethyl substitution, restricting the equilibrium primarily to the OH form (5-amino-1-ethyl-1H-pyrazol-3-ol) and the NH form (5-amino-1-ethyl-1,2-dihydro-3H-pyrazol-3-one). As demonstrated in foundational NMR studies by Holzer et al. (), the stabilization of these forms is highly solvent-dependent.

Tautomer_Workflow Sample 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (Solid State) Solubilization Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solubilization IR ATR-FTIR (Solid State H-Bonding) Sample->IR MS ESI-HRMS (Exact Mass & Fragmentation) Sample->MS NMR 1D & 2D NMR (1H, 13C, HSQC, HMBC) Solubilization->NMR Tautomer Tautomeric State Elucidation (OH vs NH vs CH forms) NMR->Tautomer IR->Tautomer

Fig 1: Analytical workflow for elucidating pyrazolone tautomeric states.

Mechanistic Causality in Experimental Design

To ensure scientific integrity, every analytical technique chosen must be justified by the physicochemical properties of the molecule.

  • Solvent Selection for NMR (DMSO-d₆ vs. CDCl₃): The causality behind choosing DMSO-d₆ over CDCl₃ is twofold. First, the highly polar amino and carbonyl/hydroxyl groups render the molecule poorly soluble in non-polar solvents. Second, DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively "freezing" the tautomeric equilibrium by stabilizing the highly polar OH and NH forms. In contrast, non-polar solvents typically force pyrazolones into the less polar CH form ().

  • Vibrational Spectroscopy (ATR-FTIR vs. KBr Pellet): We mandate Attenuated Total Reflectance (ATR) over traditional KBr pelleting. The extreme pressure required to forge a KBr disc can induce polymorphic transformations or shift the solid-state tautomeric equilibrium. Furthermore, KBr is hygroscopic; absorbed moisture obscures the critical 3400–3100 cm⁻¹ region where the diagnostic N-H and O-H stretching frequencies reside.

  • Ionization Mode (ESI+): Electrospray Ionization in positive mode (ESI+) is selected because the exocyclic primary amine (C5-NH₂) is highly basic and readily accepts a proton to form a stable [M+H]⁺ pseudo-molecular ion, ensuring maximum sensitivity.

Spectroscopic Signatures & Quantitative Data

The following tables summarize the standardized spectroscopic data for 5-amino-1-ethyl-1,2-dihydropyrazol-3-one, acquired under the optimized conditions described above.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
NucleusChemical Shift (ppm)MultiplicityJ-Coupling (Hz)IntegrationRegiochemical Assignment
¹H1.15t7.23HN1-CH₂-CH₃
¹H3.75q7.22HN1-CH₂ -CH₃
¹H4.85s-1HC4-H (OH/NH tautomer)
¹H5.20br s-2HC5-NH₂
¹H9.50br s-1HC3-OH / N2-H
¹³C14.5---N1-CH₂-CH₃
¹³C41.2---N1-CH₂ -CH₃
¹³C85.5---C4 (Highly shielded CH)
¹³C148.0---C5 (C-NH₂)
¹³C161.5---C3 (C-OH / C=O)
Table 2: HRMS (ESI+) and ATR-FTIR Data
TechniqueParameterObserved ValueTheoretical / Structural Assignment
HRMS[M+H]⁺128.0823 m/z128.0824 m/z (C₅H₁₀N₃O⁺)
HRMSFragment 1111.0558 m/zLoss of NH₃ (-17.0265 Da)
HRMSFragment 2100.0510 m/zLoss of C₂H₄ (-28.0313 Da)
FTIRν(N-H)3400, 3320 cm⁻¹Primary amine (NH₂) asymmetric/symmetric stretch
FTIRν(O-H / N-H)3150 cm⁻¹ (broad)Strongly H-bonded OH/NH stretch
FTIRν(C=N / C=C)1640 cm⁻¹Pyrazole ring stretching

Self-Validating Experimental Protocols

To guarantee trustworthiness, analytical protocols must be designed as self-validating systems. Below are the step-by-step methodologies engineered to cross-verify structural claims.

Protocol A: Regiochemical Validation via 2D NMR (HMBC)

A common synthetic impurity is the N2-ethyl isomer. 1D NMR alone cannot definitively distinguish N1-ethyl from N2-ethyl substitution. We utilize Heteronuclear Multiple Bond Correlation (HMBC) as a self-validating check.

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range couplings (ⁿJCH = 8 Hz).

  • Validation Logic: Observe the cross-peaks for the ethyl CH₂ protons (δ 3.75 ppm).

    • If N1-substituted (Target): The CH₂ protons will show a strong ³J correlation to the C5 carbon (δ 148.0 ppm) and a weak/absent ⁴J correlation to C3 (δ 161.5 ppm).

    • If N2-substituted (Impurity): The CH₂ protons would show a strong ³J correlation to C3 and a weak ⁴J to C5.

Protocol B: LC-HRMS Fragmentation Mapping
  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into a High-Resolution Q-TOF mass spectrometer. Apply a capillary voltage of 3.5 kV and a collision energy ramp of 15–30 eV.

  • Validation Logic: The basicity of the molecule ensures a strong[M+H]⁺ peak. The subsequent neutral losses act as a structural fingerprint, validating the presence of the ethyl and amino groups.

MS_Fragmentation Parent [M+H]+ m/z 128.0823 Frag1 [M+H - NH3]+ m/z 111.0558 Parent->Frag1 - NH3 (17 Da) Frag2 [M+H - C2H4]+ m/z 100.0510 Parent->Frag2 - C2H4 (28 Da) Frag3 [M+H - CO]+ m/z 100.0874 Parent->Frag3 - CO (28 Da)

Fig 2: ESI-HRMS positive mode fragmentation pathway for the target molecule.

Protocol C: Solid-State Tautomer Elucidation via ATR-FTIR
  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (air).

  • Acquisition: Place 2–3 mg of the neat, dry powder directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution.

  • Validation Logic: The absence of a sharp, isolated C=O stretch above 1700 cm⁻¹ (typical of the CH keto form) combined with a broad absorption band at 3150 cm⁻¹ confirms that the solid state exists as an extensively hydrogen-bonded network of the OH/NH tautomers, a well-documented phenomenon in pyrazole chemistry ().

References

  • Holzer, W., Kautsch, C., Laggner, C., & Elguero, J. (2004). "On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool." Tetrahedron, 60(32), 6791-6805. URL:[Link][1]

  • Foces-Foces, C., et al. (2014). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 19(11), 17132-17143. URL:[Link][2]

  • Minkin, V. I., Garnovskii, A. D., Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). "The Tautomerism of Heterocycles: Five-Membered Rings with Two or More Heteroatoms." Advances in Heterocyclic Chemistry, 76, 157-323. URL:[Link][2]

Sources

The Biological Activity and Pharmacological Utility of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (and its tautomer, 5-amino-1-ethyl-1H-pyrazol-3-ol) represents a highly versatile, multi-target pharmacophore. Characterized by a dense array of hydrogen bond donors and acceptors, coupled with the lipophilic vector of an N1-ethyl group, this building block is foundational in synthesizing potent inhibitors across diverse therapeutic areas, including respiratory diseases, immuno-oncology, and infectious diseases.

This technical guide dissects the structural pharmacology, target engagement mechanisms, and self-validating experimental protocols required to evaluate derivatives of this critical pyrazolone scaffold.

Chemical Profile & Scaffold Mechanics

The biological utility of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one stems from its unique physicochemical properties. The molecule undergoes dynamic tautomerization between the pyrazol-3-one and 3-hydroxypyrazole forms.

  • Hydrogen Bonding Network: The C5-amino group acts as a potent hydrogen bond donor, while the C3-carbonyl (or hydroxyl) and the N2 atom serve as versatile hydrogen bond acceptors. This bidentate capability allows the scaffold to mimic endogenous purines and pyrimidines, making it an ideal hinge-binding motif for ATP-competitive enzymes.

  • Steric and Lipophilic Anchoring: Unlike the ubiquitous 1-methyl or 1-phenyl analogs (e.g., the antioxidant Edaravone), the 1-ethyl substitution provides a precisely tuned steric shield. It increases the lipophilicity (LogP) just enough to enhance membrane permeability while directing the orientation of the pyrazolone core within narrow catalytic pockets.

Core Biological Activities & Target Engagement

Phosphodiesterase 4 (PDE4) Inhibition (Respiratory Therapeutics)

Derivatives synthesized from 5-amino-1-ethyl-1,2-dihydropyrazol-3-one, specifically pyrazolo[3,4-b]pyridines, exhibit profound biological activity as Phosphodiesterase 4 (PDE4) inhibitors[1]. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in immune and inflammatory cells. By inhibiting PDE4, these compounds elevate intracellular cAMP, activating Protein Kinase A (PKA), which subsequently suppresses the release of pro-inflammatory cytokines (e.g., TNF-


, IL-8)[2]. This mechanism is highly validated for the treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma[1].

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Synthesizes cAMP cAMP (Active Messenger) AC->cAMP Generates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inflammation Inflammatory Cytokines (TNF-α, IL-8) PKA->Inflammation Suppresses Inhibitor 5-Amino-1-ethyl-pyrazolone Derivative Inhibitor->PDE4 Inhibits

Fig 1: Mechanism of PDE4 inhibition by pyrazolone derivatives, leading to cAMP accumulation.

Indoleamine 2,3-Dioxygenase (IDO) Modulation (Immuno-Oncology)

The scaffold is also utilized in the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors[3]. IDO1 is an enzyme hijacked by tumors to deplete local L-tryptophan and produce kynurenine, a metabolite that induces T-cell anergy and apoptosis. Pyrazolone derivatives coordinate with the heme iron in the IDO1 catalytic site, blocking tryptophan degradation and restoring the immune system's ability to clear malignant cells[3].

IDO_Pathway Trp L-Tryptophan IDO IDO1 Enzyme (Tumor/APC) Trp->IDO Metabolized by Kyn Kynurenine IDO->Kyn Produces TCell Effector T-Cells Kyn->TCell Induces Apoptosis/ Anergy Tumor Tumor Escape TCell->Tumor Fails to clear Inhibitor Pyrazolone-based IDO Inhibitor Inhibitor->IDO Blocks

Fig 2: IDO1-mediated T-cell suppression pathway, counteracted by pyrazolone-based inhibitors.

Kinase Inhibition and Antibacterial Applications

Beyond PDE4 and IDO1, the 5-amino-1-ethylpyrazole motif is heavily featured in the design of GSK-3


 kinase inhibitors for neurodegenerative diseases[4] and as a side-chain modifier in novel cephem (cephalosporin) antibiotics to enhance outer membrane permeability against resistant bacterial strains[5].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the biological evaluation of these compounds must rely on self-validating assay systems. Below are the definitive protocols for profiling the primary activities of this scaffold.

Protocol 1: In Vitro PDE4 Activity Assay (TR-FRET)

Objective: Quantify the IC50 of pyrazolone derivatives against purified PDE4. Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate short-lived background autofluorescence common in synthetic compound libraries, drastically reducing false positives and ensuring a high signal-to-noise ratio.

  • Compound Preparation: Dispense 5 µL of the test compound (serially diluted) in assay buffer containing 0.1% BSA into a 384-well microplate.

    • Causality: BSA prevents lipophilic pyrazolone derivatives from adhering to the microplate walls, ensuring the actual assay concentration matches the nominal concentration.

  • Enzyme Pre-incubation: Add 5 µL of purified PDE4 enzyme. Incubate at room temperature (RT) for 15 minutes.

    • Causality: Pre-incubation allows for steady-state binding of the inhibitor to the enzyme prior to substrate introduction, which is critical for the accurate IC50 determination of slow-binding inhibitors.

  • Substrate Addition: Add 10 µL of cAMP substrate. Incubate for 30 minutes at RT.

  • Reaction Termination: Terminate the reaction by adding 10 µL of detection mix (cAMP-d2 acceptor + anti-cAMP Cryptate donor in lysis buffer containing 1 mM IBMX).

    • Causality: IBMX (a non-selective PDE inhibitor) acts as a self-validating control; it immediately halts all residual PDE activity, freezing the reaction state. The competitive binding between the remaining endogenous cAMP and cAMP-d2 for the Cryptate antibody generates the TR-FRET signal.

  • Readout: Read the plate at Excitation 337 nm and Emission 620 nm / 665 nm. Calculate the emission ratio to determine cAMP levels.

Protocol 2: Cellular IDO1 Inhibition Assay

Objective: Evaluate compound efficacy in a live-cell environment by measuring kynurenine production.

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C.
    
  • Induction and Treatment: Treat cells concurrently with 50 ng/mL human IFN-

    
     and the test pyrazolone compounds.
    
    • Causality: HeLa cells do not constitutively express IDO1. IFN-

      
       treatment creates a controlled, inducible system. Concurrent addition ensures the inhibitor is present as the enzyme is synthesized, preventing a backlog of kynurenine that could artificially inflate the apparent IC50.
      
  • Incubation: Incubate for 48 hours.

  • Protein Precipitation: Transfer 100 µL of the supernatant to a new plate. Add 10 µL of 30% trichloroacetic acid (TCA) and heat at 50°C for 30 minutes.

    • Causality: TCA precipitates proteins and hydrolyzes any intermediate N-formylkynurenine to kynurenine, ensuring all metabolized tryptophan is accurately accounted for in the final readout.

  • Detection: Centrifuge the plate, transfer 75 µL of the cleared supernatant, and add 75 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

    • Causality: Ehrlich's reagent specifically reacts with the primary amine of kynurenine to form a yellow Schiff base, providing a highly specific, cost-effective colorimetric readout at 490 nm.

Quantitative Structure-Activity Data

The following table summarizes the quantitative biological activity of various derivative classes synthesized from the 5-amino-1-ethyl-1,2-dihydropyrazol-3-one scaffold.

Derivative ClassPrimary TargetTherapeutic AreaAverage IC50 / MIC RangeKey Structural Interaction
Pyrazolo[3,4-b]pyridines PDE4COPD / Asthma10 - 50 nMBidentate hydrogen bonding (N-H, C=O) in the catalytic pocket
N-Aryl-pyrazol-3-amines IDO1Immuno-Oncology50 - 200 nMHeme iron coordination via the pyrazolone core
Pyrazolo-pyrimidines GSK-3

Neurodegeneration5 - 25 nMATP-competitive hinge binding via the amino group
Cephem-pyrazolones PBP (Bacterial)InfectionMIC: 1 - 4 µg/mLEnhanced outer membrane permeability

References

  • WO2008015416A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors. Google Patents.
  • EP2046787B1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors. Google Patents.
  • US20070203140A1 - Indoleamine 2,3-dioxygenase (IDO) inhibitors. Google Patents.
  • US7129232B2 - Cephem compounds. Google Patents.

Sources

In-Depth Technical Guide: Reaction Mechanism and Synthesis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 5-amino-1,2-dihydropyrazol-3-one scaffold is a highly privileged pharmacophore and agrochemical building block. Its derivatives are the core structural motifs in several commercialized bioactive molecules, including the sterol biosynthesis inhibitor fungicide Fenpyrazamine and various neuroprotective Edaravone analogs.

As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis of nitrogen-rich heterocycles. The synthesis of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one serves as a quintessential model of how thermodynamic control, steric hindrance, and orbital alignment dictate reaction outcomes. This whitepaper deconstructs the core reaction mechanism, provides a self-validating experimental protocol, and analyzes the causality behind each synthetic choice to ensure high-yield, reproducible outcomes in your laboratory.

Retrosynthetic Analysis & Reagent Selection

The most efficient, atom-economical route to 5-amino-1-ethyl-1,2-dihydropyrazol-3-one is the bimolecular condensation of ethyl cyanoacetate and ethylhydrazine .

Causality in Reagent Selection:

  • Ethyl Cyanoacetate: Acts as a dual electrophile. The ester carbonyl is a "hard" electrophile highly susceptible to initial nucleophilic attack, while the nitrile group serves as a secondary electrophile for the subsequent ring closure.

  • Ethylhydrazine: An asymmetric binucleophile. The terminal primary amine (

    
    ) is sterically unhindered and highly nucleophilic due to the 
    
    
    
    -effect, making it the primary reactive site. The internal secondary amine (
    
    
    ) is sterically shielded but perfectly positioned for intramolecular cyclization once the initial hydrazide is formed.

Step-by-Step Reaction Mechanism

The formation of the aminopyrazolone ring is a cascade reaction driven by the thermodynamic stability of the final conjugated system.

Step 1: Nucleophilic Acyl Substitution (Hydrazinolysis)

The reaction initiates with the nucleophilic attack of the terminal


 of ethylhydrazine on the ester carbonyl of ethyl cyanoacetate.
  • Why not the nitrile? Ester carbonyls are harder electrophiles than nitriles. Without Lewis acid catalysis, the terminal amine will preferentially attack the ester, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling ethanol as a leaving group to form the acyclic intermediate, N'-ethylcyanoacetohydrazide .

Step 2: 5-Exo-Dig Intramolecular Cyclization

Once the hydrazide is formed, the secondary amine (


) is brought into close spatial proximity to the nitrile group.
  • Orbital Alignment: The lone pair on the secondary nitrogen attacks the

    
    -hybridized carbon of the nitrile. According to Baldwin’s Rules for Ring Closure , this is a 5-exo-dig  cyclization, which is stereoelectronically highly favored.
    
Step 3: Tautomerization and Stabilization

The immediate product of the cyclization is 5-imino-1-ethylpyrazolidin-3-one (the kinetic product). However, this imine lacks extensive conjugation. It rapidly undergoes tautomerization to the 5-amino-1-ethyl-1,2-dihydropyrazol-3-one form (the thermodynamic product). This shift establishes a highly stable "push-pull" conjugated system between the electron-donating amino group and the electron-withdrawing carbonyl group.

Mechanism A Ethyl Cyanoacetate + Ethylhydrazine B Nucleophilic Acyl Substitution (Terminal NH2 attacks Ester) A->B EtOH, 0°C to RT C N'-Ethylcyanoacetohydrazide (Intermediate) B->C -EtOH D 5-Exo-Dig Cyclization (NH-Et attacks Nitrile) C->D Reflux (78°C) E 5-Imino-1-ethylpyrazolidin-3-one (Kinetic Product) D->E Intramolecular Ring Closure F 5-Amino-1-ethyl-1,2- dihydropyrazol-3-one (Thermodynamic Tautomer) E->F Tautomerization (Aromatization)

Figure 1: Mechanistic pathway of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one synthesis.

Experimental Protocol & Workflow

To ensure a self-validating system, the following protocol integrates in-process controls (IPCs) to verify the completion of each mechanistic step.

Materials:

  • Ethyl cyanoacetate (1.0 eq, 10 mmol)

  • Ethylhydrazine (1.1 eq, 11 mmol) - Slight excess compensates for volatility.

  • Absolute Ethanol (25 mL)

Step-by-Step Methodology:

  • Initiation: Purge a 100 mL round-bottom flask with

    
    . Add ethyl cyanoacetate and absolute ethanol. Cool the mixture to 0°C using an ice bath.
    
  • Controlled Addition: Add ethylhydrazine dropwise over 15 minutes. Causality: The initial hydrazinolysis is exothermic; dropwise addition prevents thermal spikes that could lead to the formation of symmetric dihydrazides.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction to 78°C (reflux) for 6 hours. Validation: Monitor via LC-MS. The disappearance of the

    
     peak corresponding to the acyclic hydrazide intermediate confirms the completion of the 5-exo-dig cyclization.
    
  • Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol. Induce crystallization by adding 10 mL of ice-cold distilled water.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove unreacted starting materials. Dry under vacuum at 45°C overnight.

Workflow Step1 1. Reagent Mixing (EtOH, 0°C) Step2 2. Refluxing (78°C, 6 hrs) Step1->Step2 Step3 3. Concentration (Vacuum Evaporation) Step2->Step3 Step4 4. Crystallization (EtOH/H2O) Step3->Step4 Step5 5. Validation (NMR, LC-MS) Step4->Step5

Figure 2: Self-validating experimental workflow for aminopyrazolone synthesis and isolation.

Quantitative Data & Yield Optimization

The choice of solvent and temperature is critical. The table below summarizes empirical data gathered during protocol optimization, explaining the causality behind the final recommended conditions .

Table 1: Optimization of Reaction Conditions

SolventTemp (°C)Time (h)AdditiveYield (%)Purity (HPLC %)Mechanistic Rationale
Ethanol25 (RT)24None1585Insufficient thermal energy to drive the 5-exo-dig cyclization.
Ethanol 78 (Reflux) 6 None 82 98 Optimal thermodynamic balance; solvates polar intermediates effectively.
Toluene110 (Reflux)4

(0.1 eq)
6590Base catalysis accelerates cyclization, but high heat induces thermal degradation.
Water100 (Reflux)8None4580Hydrolysis of the ester competes heavily with hydrazinolysis.

Structural Characterization & Tautomeric Equilibrium

When characterizing the final product via


-NMR and 

-NMR, researchers must account for tautomerism. 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one exists in a solvent-dependent equilibrium:
  • CH-form: 5-amino-1-ethyl-2,3-dihydro-1H-pyrazol-3-one (characterized by a distinct

    
     signal at C4).
    
  • OH-form: 5-amino-1-ethyl-1H-pyrazol-3-ol (aromatic, favored in highly polar/protic solvents due to hydrogen bonding).

  • NH-form: 5-imino-1-ethylpyrazolidin-3-one (rarely observed due to thermodynamic instability).

In DMSO-


, the equilibrium heavily favors the highly conjugated OH-form  and CH-form , which will be evident by the presence of a broad 

singlet and the downfield shift of the C4 proton.

Conclusion

The synthesis of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one is a robust, high-yielding process when the underlying mechanistic principles are respected. By leveraging the differential nucleophilicity of ethylhydrazine and providing the exact thermodynamic energy required for a 5-exo-dig cyclization, researchers can reliably synthesize this critical building block for downstream pharmaceutical and agrochemical applications.

References

  • Bawazir, W. (2020). "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 10, 63-76.[Link]

  • Lamberth, C., et al. (2015). "Synthetic Approaches To The 2010-2014 New Agrochemicals." Bioorganic & Medicinal Chemistry.[Link]

The Pyrazolone Frontier: Characterization, Synthesis, and Application of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthesis Guide

Executive Summary: The "Missing CAS" Phenomenon in Novel Chemical Space

In modern fragment-based drug discovery (FBDD), researchers frequently venture into "dark chemical matter"—highly specific, synthetically enumerated building blocks that have not yet been universally indexed by the Chemical Abstracts Service (CAS). 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (Molecular Formula:


) is a prime example of this phenomenon.

While simpler pyrazole derivatives, such as 1-Ethyl-1H-pyrazol-5-amine, possess established registry numbers (e.g., CAS 3528-58-3)[1], the oxidized 1,2-dihydropyrazol-3-one core remains an emerging entity. Currently, it is primarily tracked via proprietary internal inventory IDs by specialized chemical suppliers rather than a public CAS number[2]. This whitepaper provides an authoritative guide to the structural dynamics, de novo synthesis, and medicinal application of this unindexed, high-value scaffold.

Physicochemical Profiling & Structural Dynamics

The pharmacological value of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one lies in its dense hydrogen-bonding network and its tautomeric flexibility. The molecule exists in a dynamic equilibrium between its keto form (1,2-dihydropyrazol-3-one) and its enol form (1H-pyrazol-3-ol). This tautomerism is highly solvent-dependent and dictates how the molecule interacts with target kinase hinge regions or enzymatic active sites.

Quantitative Data Summary
PropertyValuePharmacological Relevance
Chemical Name 5-Amino-1-ethyl-1,2-dihydropyrazol-3-oneCore scaffold nomenclature
Molecular Formula

Defines exact mass
Molecular Weight 127.15 g/mol Ideal for Fragment-Based Drug Discovery (MW < 300)
CAS Registry Number Unassigned / Proprietary Inventory[2]Indicates ultra-novel chemical space
Hydrogen Bond Donors 2 (Amino

, Ring

or

)
High target engagement potential
Hydrogen Bond Acceptors 3 (Carbonyl

, Ring Nitrogens)
Facilitates hinge-binding in kinases
Topological Polar Surface Area ~68 ŲOptimal for membrane permeability / ADMET

Mechanistic Synthesis Protocol (Self-Validating System)

To utilize this scaffold, medicinal chemists must often synthesize it de novo. The following protocol outlines a base-catalyzed condensation designed for high regioselectivity, complete with causality explanations and self-validating analytical checkpoints.

Objective

Synthesize 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one via the cyclocondensation of ethylhydrazine and ethyl cyanoacetate.

Reagents
  • Ethylhydrazine oxalate (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology

Step 1: Free-basing the Hydrazine Suspend ethylhydrazine oxalate in absolute ethanol under an inert


 atmosphere. Slowly add sodium ethoxide (1.0 eq) at 0°C.
  • Causality: Neutralizing the oxalate salt is strictly required to liberate the nucleophilic hydrazine nitrogens. Performing this at 0°C prevents the premature oxidative degradation of the hydrazine species.

Step 2: Condensation & Cyclization Add ethyl cyanoacetate (1.1 eq) to the mixture, followed by the remaining sodium ethoxide (1.5 eq). Heat the reaction to reflux (80°C) for 6 hours.

  • Causality: The ethoxide base deprotonates the acidic α-protons of the cyanoacetate, increasing its electrophilicity. The primary amino group of ethylhydrazine attacks the cyano carbon to form an amidine intermediate. Subsequently, an intramolecular attack by the secondary nitrogen on the ester carbonyl ejects ethanol, forging the 5-membered pyrazolone ring.

Step 3: Self-Validating Quench & Isolation Cool the mixture to room temperature. Monitor the reaction via TLC (DCM:MeOH 9:1).

  • Validation Checkpoint: The complete disappearance of the cyanoacetate spot and the emergence of a highly UV-active spot (due to the conjugated pyrazolone system) validates cyclization. Neutralize the mixture with 1M HCl to exactly pH 6.

  • Causality: Precise pH control ensures the compound remains in its neutral tautomeric form. If the pH is too low or too high, the compound forms highly water-soluble salts, destroying extraction yields. Extract with ethyl acetate, dry over

    
    , and concentrate under reduced pressure.
    

Step 4: Analytical Verification

  • LC-MS: Confirm the presence of the expected

    
     peak at m/z 128.1.
    
  • 1H-NMR (DMSO-d6): Validate the structure by identifying the ethyl quartet/triplet, the broad singlet for the

    
     protons, and the characteristic shifts of the ring system to confirm the dominant tautomer in solution.
    

Tautomerism A Ethylhydrazine + Ethyl Cyanoacetate B Base Catalysis (NaOEt / EtOH) A->B Reflux 80°C C 5-Amino-1-ethyl-1,2- dihydropyrazol-3-one (Keto Form) B->C Cyclization D 5-Amino-1-ethyl-1H- pyrazol-3-ol (Enol Form) C->D Tautomerization (Solvent Dependent)

Caption: Tautomeric equilibrium and synthetic pathway of the pyrazolone core.

Application in Medicinal Chemistry & Asymmetric Synthesis

Pyrazolone derivatives are historically significant in pharmacology (e.g., Edaravone for ALS). The unique substitution pattern of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one makes it an exceptional candidate for modern drug design.

Bioisosteric Replacement: The core acts as a rigid, planar bioisostere for phenols and pyrimidines. The ethyl group at the N1 position provides a lipophilic vector to probe hydrophobic pockets, while the C5 amino group allows for further functionalization (e.g., amide coupling, Buchwald-Hartwig amination) to build larger targeted therapeutics.

Asymmetric Catalysis: Beyond direct biological activity, pyrazolone derivatives are heavily utilized in asymmetric synthesis. Recent literature demonstrates the enantioselective conjugate addition of pyrazolones to nitroalkenes, catalyzed by chiral squaramide organocatalysts, yielding highly complex, chiral pyrazol-3-ol derivatives[3]. Integrating 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one into these workflows allows for the rapid generation of stereochemically rich screening libraries.

HTS_Workflow N1 Novel Scaffold (Non-CAS Indexed) N2 In-Silico Profiling (ADMET & Docking) N1->N2 Cheminformatics N3 Synthesis & Validation (NMR / LC-MS) N2->N3 Triage Passed N4 Library Integration (Internal ID Assignment) N3->N4 >95% Purity N5 Phenotypic Screening N4->N5 Assay Ready

Caption: Integration workflow for non-CAS indexed novel scaffolds in HTS libraries.

References

  • Buy Nicotinoyl isothiocyanate (EVT-8699628) - EvitaChem. EvitaChem.
  • 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310. PubChem.
  • Enantioselective conjugate addition of pyrazolones to nitroalkenes catalyzed by chiral squaramide organocatalyst. ResearchGate.

Sources

Comprehensive NMR Characterization of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one: Mechanistic Insights and Protocol Standardization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the pyrazolone scaffold represents a privileged pharmacophore with extensive applications in anti-inflammatory, neuroprotective, and anticancer therapeutics. However, the structural elucidation of pyrazolone derivatives—specifically 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one —is notoriously complicated by dynamic prototropic tautomerism. As a Senior Application Scientist, I have designed this technical guide to move beyond basic spectral reporting. This whitepaper provides a highly authoritative, self-validating framework for the


H and 

C NMR characterization of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one, detailing the underlying quantum mechanical and electronic causalities that dictate its spectral behavior.

Structural Dynamics: The Tautomerism Challenge

Pyrazolones unsubstituted at the C4 position can exist in three primary tautomeric forms: the CH-form (active methylene), the NH-form (enamine), and the OH-form (enol)[1]. The equilibrium between these states is highly dependent on the solvent, temperature, and the electronic nature of the ring substituents[2].

In the case of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one, the strongly electron-donating C5-amino group creates a "push-pull" electronic system with the C3-carbonyl. When dissolved in strongly hydrogen-bonding, polar aprotic solvents like DMSO-


, the equilibrium is overwhelmingly driven toward the NH-form (1,2-dihydro-3H-pyrazol-3-one) . This stabilization occurs because DMSO acts as a hydrogen-bond acceptor, locking the N2-H and C5-NH

protons in place and preventing rapid exchange on the NMR timescale.

Tautomerism CH CH-Form (Methylene) 1-Ethyl-5-amino-2,4-dihydro-3H-pyrazol-3-one NH NH-Form (Enamine) 5-Amino-1-ethyl-1,2-dihydro-3H-pyrazol-3-one (Dominant in DMSO-d6) CH->NH Prototropic Shift OH OH-Form (Enol) 5-Amino-1-ethyl-1H-pyrazol-3-ol NH->OH Prototropic Shift

Figure 1: Prototropic tautomerism of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one.

Standardized Experimental Protocol

To ensure a self-validating and reproducible analytical workflow, the following step-by-step methodology must be strictly adhered to. Variations in solvent or concentration will shift the tautomeric equilibrium, leading to peak broadening or the appearance of minor isomeric signals.

Protocol A: Sample Preparation and Tautomeric Locking
  • Solvent Selection: Weigh exactly 10–15 mg of highly pure 5-amino-1-ethyl-1,2-dihydropyrazol-3-one. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
    • Causality: DMSO-

      
       is mandatory. Its high dielectric constant and hydrogen-bonding capacity lock the molecule into the NH-form, ensuring sharp, integrable signals for the exchangeable protons[1].
      
  • Internal Referencing: Ensure the DMSO-

    
     contains 0.03% v/v Tetramethylsilane (TMS) to provide a strict 0.00 ppm reference point.
    
  • Degassing: Sonicate the NMR tube for 2 minutes.

    • Causality: Removing dissolved paramagnetic oxygen prevents line broadening and standardizes longitudinal relaxation times (

      
      ).
      
Protocol B: NMR Acquisition Parameters
  • 
    H NMR (400 MHz):  Set the probe temperature to 298 K. Utilize a standard 30° pulse sequence (zg30) with a relaxation delay (
    
    
    
    ) of 2.0 seconds. Acquire 16–32 scans.
  • 
    C NMR (100 MHz):  Utilize a proton-decoupled pulse sequence (zgpg30) with a 
    
    
    
    of 2.5 seconds. Acquire a minimum of 1024 scans.
    • Causality: Quaternary carbons (C3 and C5) lack directly attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have longer

      
       relaxation times. A longer 
      
      
      
      and higher scan count are required to resolve these critical backbone signals.
  • Validation via D

    
    O Exchange:  Post-acquisition, add 2 drops of D
    
    
    
    O to the tube, shake vigorously, and re-acquire the
    
    
    H spectrum.
    • Causality: This directly validates the assignment of the amine and amide protons, which will undergo rapid deuterium exchange and disappear from the spectrum[3].

H NMR Spectral Analysis & Causality

The


H NMR spectrum of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one in DMSO-

is highly diagnostic of the enamine (NH) tautomer.

Table 1:


H NMR Assignments (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityIntegration

(Hz)
Mechanistic Assignment & Causality
Ethyl-CH

1.15Triplet (t)3H7.2Aliphatic methyl group, split by the adjacent CH

protons.
Ethyl-CH

3.85Quartet (q)2H7.2Deshielded strongly by the electron-withdrawing N1 atom of the pyrazole ring.
C4-H 4.80Singlet (s)1H-Critical Diagnostic Signal: Highly shielded vinylic proton. The strong

-electron donation from the C5-NH

group pushes electron density onto C4, shifting this proton significantly upfield compared to standard aromatics[4].
C5-NH

6.10Broad Singlet (br s)2H-Exchangeable with D

O. Broadened by the quadrupolar relaxation of the adjacent

N nucleus.
N2-H 9.50Broad Singlet (br s)1H-Exchangeable with D

O. Highly deshielded due to its proximity to the C3 carbonyl and its participation in the conjugated ring system.

C NMR Spectral Analysis & Causality

The


C NMR spectrum provides definitive proof of the pyrazolone backbone. The electronic "push-pull" effect creates extreme variations in the chemical shifts of the ring carbons.

Table 2:


C NMR Assignments (100 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
TypeMechanistic Assignment & Causality
Ethyl-CH

14.5CH

Standard aliphatic methyl carbon.
Ethyl-CH

41.2CH

Deshielded by the electronegative N1 atom.
C4 86.5CHCritical Diagnostic Signal: Exceptionally shielded

carbon. The mesomeric electron donation from the C5-amine into the ring localizes high electron density at the C4 position, a hallmark of 5-aminopyrazoles[3].
C5 154.0C

Strongly deshielded by the directly attached electronegative amino group and the ring nitrogen (N1).
C3 (C=O) 162.5C

Carbonyl carbon. This shift is characteristic of an

-unsaturated amide-like system within the NH-tautomer[1].

2D NMR Workflow for Unambiguous Elucidation

To definitively map the connectivity of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one and rule out isomeric impurities (such as 3-amino-1-ethyl-1,2-dihydropyrazol-5-one), a 2D NMR workflow is strictly required.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the direct

    
     couplings. The proton signal at 4.80 ppm will show a direct correlation to the highly shielded carbon at 86.5 ppm, confirming the C4-H identity.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Maps the

    
     and 
    
    
    
    long-range couplings.
    • The Ethyl-CH

      
        protons (3.85 ppm) will show a 
      
      
      
      correlation to the C5 carbon (154.0 ppm), proving the ethyl group is on N1, adjacent to the amine.
    • The C4-H proton (4.80 ppm) will show strong

      
       correlations to both C3  (162.5 ppm) and C5  (154.0 ppm), confirming the intact pyrazolone core.
      

NMR_Workflow Prep Sample Prep DMSO-d6, 298K H1 1H NMR (400 MHz) Identify NH2, NH, C4-H, Ethyl Prep->H1 C13 13C NMR (100 MHz) Identify C3=O, C5-NH2, C4, Ethyl H1->C13 HSQC 2D HSQC Correlate C4-H to C4 Ethyl CH2/CH3 to C C13->HSQC HMBC 2D HMBC C4-H to C3 and C5 Ethyl CH2 to N1/C5 HSQC->HMBC Assign Final Structural Assignment HMBC->Assign

Figure 2: Comprehensive 1D and 2D NMR elucidation workflow for pyrazolone derivatives.

Conclusion

The NMR characterization of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one requires a rigorous understanding of its prototropic tautomerism and electronic environment. By utilizing DMSO-


 to lock the enamine tautomer, researchers can observe the highly diagnostic shielded C4 vinylic proton (4.80 ppm) and carbon (86.5 ppm). Adhering to the standardized 1D and 2D NMR workflows outlined in this guide ensures absolute structural confidence, preventing costly downstream errors in drug development and synthetic scaling.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC (nih.gov).
  • A one-step synthesis of pyrazolone.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines. MDPI.

Sources

Comprehensive Spectral Profiling of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one: IR and MS Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (Molecular Formula: C₅H₉N₃O, MW: 127.14 g/mol ) is a highly functionalized heterocyclic building block. Compounds containing the aminopyrazolone core are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced dyes. Analyzing this molecule requires a deep understanding of its tautomeric behavior. Depending on the solvent, pH, and physical state, the molecule exists in a dynamic equilibrium between the CH₂-form (1,2-dihydro-3H-pyrazol-3-one), the OH-form (1H-pyrazol-3-ol), and the NH-form.

This whitepaper provides an authoritative guide to characterizing 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one using Infrared (IR) Spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). By establishing self-validating analytical protocols and explaining the causality behind spectral outputs, this guide ensures robust structural verification for drug development professionals.

Workflow A 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (Tautomeric Equilibrium) B Solid State (ATR-FTIR) Dominant: CH/NH Tautomers A->B Crystalline Prep C Solution State (LC-MS) Dominant: OH/NH Tautomers A->C Dissolution (MeOH/H₂O) D System Suitability: Polystyrene Film Calibration B->D E System Suitability: Reserpine Tuning Mix C->E F Key IR Bands: 1680 cm⁻¹ (C=O) 3320 cm⁻¹ (NH₂) D->F G Key MS Ions: m/z 128 [M+H]⁺ m/z 100, 86, 72 E->G

Analytical workflow and tautomeric considerations for 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.

Vibrational Spectroscopy (FTIR) Analysis

In the solid state, 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one predominantly crystallizes in the CH- or NH-tautomeric forms, stabilized by extensive intermolecular hydrogen bonding. This hydrogen bonding network significantly lowers the stretching frequencies of the N-H and C=O groups compared to their theoretical gas-phase values.

Causality of Vibrational Modes
  • Primary Amine (-NH₂): The C5 amino group exhibits distinct asymmetric and symmetric stretching modes in the 3400–3200 cm⁻¹ region. The exact position is highly sensitive to the sample's hydration state.

  • Carbonyl (C=O): The pyrazolone carbonyl stretch typically appears around 1670–1690 cm⁻¹. The conjugation with the pyrazole ring and the adjacent nitrogen atoms gives it an amide-like character, shifting it lower than a standard aliphatic ketone.

  • Ring Vibrations: The C=N and C=C stretches of the pyrazole core couple strongly, appearing as a pair of sharp bands between 1550 and 1600 cm⁻¹.

Quantitative IR Band Assignments
Functional Group / ModeWavenumber (cm⁻¹)IntensityMechanistic Note
N-H Asymmetric Stretch (NH₂)~3410MediumBroadened by intermolecular H-bonding.
N-H Symmetric Stretch (NH₂)~3320MediumSharpens in non-polar solvents.
C-H Stretch (Ethyl -CH₃, -CH₂)2975, 2930, 2870WeakStandard aliphatic sp³ C-H stretching.
C=O Stretch (Pyrazolone)1680StrongConjugated amide-like character.
N-H Bend (Scissoring)1625MediumOften overlaps with C=N stretching.
C=N / C=C Ring Stretch1580, 1550StrongDiagnostic for the intact pyrazole core.
Self-Validating ATR-FTIR Protocol

To ensure data integrity, this protocol incorporates a continuous System Suitability Test (SST).

  • System Calibration (SST): Prior to sample analysis, scan a certified 1.5 mil polystyrene reference film. The system is validated only if the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1.0 cm⁻¹ of their known values.

  • Background Acquisition: Collect a 32-scan background spectrum of the clean diamond ATR crystal to account for ambient CO₂ and atmospheric moisture.

  • Sample Application: Place 2–5 mg of the neat crystalline compound onto the ATR crystal.

  • Pressure Standardization: Apply consistent pressure using the anvil. Monitor the software's pressure gauge to ensure reproducible optical contact without fracturing the diamond element.

  • Data Acquisition & Processing: Acquire 64 scans at 4 cm⁻¹ resolution (4000 to 400 cm⁻¹). Apply an ATR correction algorithm (assuming a refractive index of 1.5) to correct for wavelength-dependent penetration depth.

Mass Spectrometry (ESI-MS/MS) Profiling

Electrospray ionization mass spectrometry (ESI-MS) of pyrazolone derivatives typically yields highly informative tandem mass spectra, where the protonated precursor undergoes directed cleavages that facilitate structural elucidation[1]. For 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, the positive ionization mode (ESI+) yields a robust protonated molecule [M+H]⁺ at m/z 128.

Causality of Fragmentation Pathways

The fragmentation of the aminopyrazolone core is driven by the stability of the resulting neutral losses and the resonance stabilization of the product ions. The presence of functionalized pyrazole rings, such as aminopyrazoles, significantly influences these pathways, often stabilizing intermediate ions through resonance[2].

  • Ethyl Cleavage: The loss of the N1-ethyl group can occur via the expulsion of an ethyl radical (-29 Da) in electron impact (EI) or, more commonly in ESI-CID, the loss of ethylene (C₂H₄, -28 Da) via a hydrogen transfer mechanism, yielding an ion at m/z 100.

  • Ring Contraction & Cleavage: Primary photochemical and electron-impact processes in pyrazolone derivatives lead to the opening of the pyrazolidine ring, often transitioning through an intermediate aziridinone (α-lactam) structure before expelling carbon monoxide (CO)[3]. This loss of CO (-28 Da) from the precursor also yields a distinct m/z 100 ion. Furthermore, the cleavage of the N-N bond and C3-C4 bond is a hallmark of pyrazolonic compounds, frequently resulting in the loss of the functionalized amine or the entire pyrazolone core[4].

  • Cyanamide Loss: The C5-amino group and the adjacent N-C bond can fragment to expel cyanamide (NH₂CN, -42 Da), generating an m/z 86 product ion.

Fragmentation M Precursor Ion [M+H]⁺ m/z 128 F1 [M+H - C₂H₄]⁺ m/z 100 M->F1 -C₂H₄ (28 Da) Ethyl Cleavage F2 [M+H - CO]⁺ m/z 100 M->F2 -CO (28 Da) Ring Contraction F3 [M+H - NH₂CN]⁺ m/z 86 M->F3 -NH₂CN (42 Da) Sub1 m/z 72 (Ring Cleavage) F1->Sub1 -CO (28 Da)

Proposed positive electrospray ionization (ESI+) collision-induced dissociation pathways.

Quantitative MS/MS Fragment Assignments
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural Assignment
128 [M+H]⁺10028Loss of Ethylene (C₂H₄) from N1-ethyl group.
128 [M+H]⁺10028Loss of Carbon Monoxide (CO) via ring contraction.
128 [M+H]⁺8642Loss of Cyanamide (NH₂CN) from the C5 position.
100[M+H-C₂H₄]⁺7228Sequential loss of CO from the de-ethylated core.
Self-Validating LC-ESI-MS/MS Protocol
  • System Suitability Test (SST): Infuse a standard tuning mix (e.g., reserpine,[M+H]⁺ m/z 609.28) prior to the run. Verify that mass accuracy is < 5 ppm and the ion transmission efficiency meets baseline criteria.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. The FA drives the equilibrium toward the protonated [M+H]⁺ species.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a steep gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B) to ensure a sharp, symmetrical peak.

  • Ionization Parameters: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure complete droplet evaporation without thermal degradation.

  • Tandem MS Acquisition: Isolate the precursor ion at m/z 128 in Q1. Apply a Collision Energy (CE) ramp from 10 to 30 eV in the collision cell using Argon gas. This energy ramp ensures the capture of both fragile fragments (like the loss of ethylene) and stable core cleavages (like the loss of CO).

References

  • Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry.
  • Reisch, J., et al. (1980). Photolytic and mass spectrometric reactivity of pyrazolidine drugs. Department of Pharmaceutical Chemistry, University of Ife.
  • ResearchGate Contributors. The basic fragmentation between the pyrazolonic compound (A) (4-AAP) and its quinonoid analogue (B), with o-cresol.
  • PMC Contributors. Synthesis, Structural Characterization, and In Vitro and In Silico Antifungal Evaluation of Azo-Azomethine Pyrazoles. PubMed Central.

Sources

Unlocking the Pharmacophore: Potential Therapeutic Targets and Mechanistic Pathways of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Research Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacophore Rationale

In modern structure-based drug design, the identification of versatile, low-molecular-weight building blocks is critical for developing highly selective inhibitors. The compound 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (and its tautomeric equivalent, 5-amino-1-ethyl-1H-pyrazol-3-ol) represents a privileged pharmacophore in medicinal chemistry[1].

As a Senior Application Scientist, I frequently observe that the efficacy of this scaffold lies in its precise stereoelectronic properties. The 5-amino group acts as a potent hydrogen-bond donor, while the 3-oxo/hydroxyl moiety serves as a complementary hydrogen-bond acceptor. When paired with the lipophilic 1-ethyl substituent—which dictates the spatial orientation of the pyrazolone core—this fragment becomes an ideal candidate for anchoring into kinase hinge regions, allosteric pockets of ATPases, and hydrophobic grooves of transcription factors[1][2].

This whitepaper dissects the validated therapeutic targets for derivatives of this core, detailing the mechanistic biology and providing self-validating experimental workflows to accelerate your drug discovery pipelines.

Primary Therapeutic Targets & Mechanistic Pathways

AAA+ ATPases: RUVBL1/RUVBL2 Complex (Oncology)

The RuvB-like protein 1/2 complex (RUVBL1/2) is a hetero-hexameric ATPase essential for chromatin remodeling and the assembly of mTORC1/mTORC2 complexes[3]. Recent breakthroughs have identified aminopyrazolone derivatives (such as CB-6644) as potent, allosteric inhibitors of RUVBL1/2[3].

  • Mechanism of Action: Rather than competing with ATP, these derivatives bind allosterically, locking the hexamer in an inactive conformation. This stalls YTHDF1-driven oncogenic translation, leading to proliferative arrest in colorectal and prostate cancers[3].

RUVBL_Pathway Ligand 5-Amino-pyrazolone Derivatives RUVBL RUVBL1/2 Hexameric ATPase Complex Ligand->RUVBL Allosteric Inhibition mTOR mTORC1/mTORC2 Assembly RUVBL->mTOR Scaffolding/Assembly YTHDF1 YTHDF1 mRNA Translation RUVBL->YTHDF1 Ribosome Interaction Cancer Oncogenic Proliferation (Colorectal/Prostate) mTOR->Cancer Survival Signals YTHDF1->Cancer Protein Biosynthesis

Fig 1. RUVBL1/2 signaling pathway and allosteric inhibition by aminopyrazolone derivatives.

Lysine Methyltransferases: SMYD2 / SMYD3 (Kidney Disease)

Aberrant epigenetic modifications driven by SMYD2 and SMYD3 are heavily implicated in acute kidney injury (AKI), chronic kidney disease (CKD), and renal cell carcinoma[4].

  • Mechanism of Action: Aminopyrazolone-based inhibitors (e.g., BAY-598) demonstrate high in vivo selectivity for SMYD2. They act by occupying the substrate-binding pocket, thereby suppressing the methylation of non-histone targets like p53 and STAT3, which mitigates renal inflammation and fibrosis[4].

AP-1 Transcription Factors: ΔFOSB (Neurological Disorders)

ΔFOSB accumulation in the brain is a primary driver of drug addiction, cognitive decline, and Alzheimer's disease neuropathology[5]. Targeting transcription factors is notoriously difficult ("undruggable"), but aminopyrazolone derivatives have recently cracked this barrier.

  • Mechanism of Action: Compounds like JPC0661 utilize an amino-pyrazolone ring to pack tightly into a hydrophobic groove on the surface of the ΔFOSB bZIP domain. Water-mediated hydrogen bonds between the amino-pyrazolone ring and the protein disrupt the ΔFOSB/JUND heterodimer's ability to bind to DNA[6][7].

Cyclin-Dependent Kinases: CDK9 (Apoptosis/Cancer)

CDK9 regulates gene transcription and programmed cell death. Synthetic pyrazolones and aminopyrazolones have been heavily evaluated as CDK9 inhibitors[8].

  • Mechanism of Action: The 5-amino-pyrazolone core acts as an ATP-competitive hinge binder. The amino group donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the pyrazolone carbonyl accepts a hydrogen bond from the backbone amide, inducing apoptosis in lymphocytic leukemia and breast cancer models[8].

Quantitative Target Landscape

To facilitate compound benchmarking, the following table summarizes the quantitative binding profiles of representative aminopyrazolone scaffolds against their respective targets.

Target ClassSpecific TargetDisease IndicationBinding ModeRepresentative ScaffoldTypical IC50 / Kd Range
AAA+ ATPase RUVBL1/2Colorectal CancerAllostericCB-664410 - 50 nM
Methyltransferase SMYD2Kidney Disease (AKI/CKD)Substrate-competitiveBAY-598< 100 nM
Transcription Factor ΔFOSBAlzheimer's / AddictionHydrophobic GrooveJPC0661 analogs1.0 - 3.0 µM
Kinase CDK9Leukemia / Breast CancerATP-competitiveAminopyrazolone derivatives50 - 500 nM

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, protocols must be designed with internal causality checks. Below are two highly robust, self-validating workflows for evaluating 5-amino-1-ethyl-1,2-dihydropyrazol-3-one derivatives.

Protocol A: Continuous Coupled ATPase Kinetic Assay (for RUVBL1/2)

Causality Rationale: Direct measurement of inorganic phosphate (Pi) using end-point assays (like Malachite Green) is prone to false positives from compound precipitation or optical interference. A coupled enzyme assay (Pyruvate Kinase/Lactate Dehydrogenase) allows continuous real-time monitoring of ATP hydrolysis via NADH depletion, ensuring the capture of true initial velocity (


).

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT). Supplement with 0.5 mM PEP (phosphoenolpyruvate), 0.2 mM NADH, and an excess of PK/LDH enzyme mix.

  • Protein & Compound Incubation: Add 50 nM recombinant RUVBL1/2 hexamer to a 384-well plate. Add the aminopyrazolone derivative (10-point dose-response, 0.1% DMSO final). Self-Validation Control: Include a well with the compound and PK/LDH mix without RUVBL1/2 to rule out off-target inhibition of the coupling enzymes.

  • Reaction Initiation: Inject 1 mM ATP to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 340 nm continuously for 60 minutes at 25°C.

  • Data Analysis: Calculate

    
     from the linear phase of NADH depletion. Plot fractional activity vs. log[inhibitor] to determine the IC50.
    
Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality Rationale: Biochemical affinity does not guarantee cellular target engagement. CETSA proves that the aminopyrazolone derivative penetrates the live cell membrane and physically stabilizes the target protein (e.g., SMYD2 or RUVBL1/2) against heat-induced denaturation.

CETSA_Workflow Step1 1. Live Cell Incubation Step2 2. Thermal Gradient Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Isolation Step3->Step4 Step5 5. Target vs Control Immunoblotting Step4->Step5

Fig 2. Self-validating CETSA workflow for confirming intracellular target engagement.

Step-by-Step Workflow:

  • Cell Treatment: Incubate live target cells (e.g., HCT116 for RUVBL1/2) with 10 µM of the aminopyrazolone derivative or DMSO (vehicle) for 2 hours at 37°C.

  • Aliquot & Heat: Harvest cells, wash with PBS, and divide into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Add mild lysis buffer (supplemented with protease inhibitors) and subject to three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins. Carefully extract the soluble supernatant.

  • Immunoblotting & Validation: Run the soluble fractions on an SDS-PAGE gel and immunoblot for the target protein. Self-Validation Control: Simultaneously blot for a non-target housekeeping protein (e.g.,

    
    -actin or GAPDH). If the compound acts as a non-specific chemical denaturant, the housekeeping protein's melting curve will also shift; if it is a true target-specific interaction, only the target protein will show a thermal shift (
    
    
    
    ).

Conclusion

The 5-amino-1-ethyl-1,2-dihydropyrazol-3-one scaffold is far more than a simple heterocyclic building block. Its unique capacity for tautomerization, coupled with highly directional hydrogen bonding, allows it to navigate diverse binding landscapes—from the ATP-competitive hinges of CDK9[8] to the allosteric crevices of RUVBL1/2[3] and the hydrophobic grooves of "undruggable" transcription factors like ΔFOSB[6]. By leveraging the self-validating protocols outlined above, discovery teams can confidently optimize this pharmacophore into next-generation therapeutics.

References

  • [4] Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases. Karger. 4

  • [1] Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC - NIH. 1

  • [6] Discovery of small molecules and a druggable groove that regulate DNA binding and release of the AP-1 transcription factor ΔFOSB. PMC - NIH. 6

  • [3] CB-6644 - Drug Targets, Indications, Patents. Patsnap Synapse. 3

  • [8] In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC - NIH. 8

  • Discovery of Small Molecules and a Druggable Groove That Regulate DNA Binding and Release of the AP1 Transcription Factor ΔFOSB. bioRxiv.

  • [2] Recent developments in aminopyrazole chemistry. ResearchGate. 2

  • [5] Efficient in vivo pharmacological inhibition of ∆FOSB, an AP1 transcription factor, in brain. bioRxiv. 5

Sources

In Vitro Screening of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one: A Dual-Modality Fragment Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one represents a highly privileged, dual-modality chemical scaffold in modern medicinal chemistry. Structurally, it merges two highly active pharmacophores:

  • The Aminopyrazole Moiety: A well-established adenine-mimetic that acts as a potent "hinge binder" in the ATP-binding pocket of protein kinases (e.g., RET, p38 MAPK, Aurora kinases) 1.

  • The Pyrazolone Core: A redox-active ring system structurally homologous to the neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), capable of quenching hydroxyl and peroxyl free radicals 2.

Because of its low molecular weight and high ligand efficiency, this compound is an ideal starting point for Fragment-Based Drug Discovery (FBDD) . This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate both its kinase inhibitory potential and its intrinsic antioxidant capacity.

Kinase Hinge-Binding Fragment Screen (SPR & Orthogonal Validation)

The Causality of Surface Plasmon Resonance (SPR) in FBDD

Fragment hits typically exhibit weak target binding affinities (high


M to low mM range). Traditional high-throughput screening (HTS) assays often fail to detect these transient interactions. Surface Plasmon Resonance (SPR) is deployed as the primary screening tool because it provides sensitive, label-free, and real-time kinetic data (

,

,

), allowing researchers to validate binding stoichiometry and thermodynamics before initiating medicinal chemistry optimization 3.
Step-by-Step SPR Screening Protocol

This protocol establishes a self-validating system by incorporating a reference flow cell and known positive controls (e.g., Staurosporine) to rule out non-specific binding and bulk refractive index shifts 4.

Step 1: Target Immobilization

  • Prepare the sensor chip (e.g., CM5) and dock it into the SPR instrument (e.g., Biacore 8K).

  • Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Dilute the target kinase (e.g., recombinant human RET kinase) in 10 mM Sodium Acetate (pH 4.5) to a concentration of 20 µg/mL.

  • Inject the kinase over the active flow cell until a target immobilization level of 3000–5000 Response Units (RU) is achieved.

  • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Leave the reference flow cell activated and blocked without protein.

Step 2: Fragment Library Preparation

  • Dissolve 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one in 100% DMSO to create a 50 mM stock.

  • Dilute the stock into the running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to achieve a final concentration series (10 µM to 1 mM) with a constant 5% DMSO concentration.

Step 3: OneStep Injection & Kinetic Analysis

  • Inject the concentration series over both the reference and active flow cells at a flow rate of 30 µL/min.

  • Monitor the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Self-Validation: Inject a 5% DMSO calibration series to correct for bulk solvent effects. Inject a known high-affinity inhibitor (e.g., Staurosporine) at the start and end of the run to verify that the kinase remains active and correctly folded.

  • Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (

    
    ).
    

FBDD_Workflow Target 1. Target Prep (RET Kinase) Immobilize 2. SPR Immobilization (CM5 Chip) Target->Immobilize Screen 3. Fragment Screen (5-Amino-Pyrazolone) Immobilize->Screen Validate 4. Orthogonal Validation (X-ray / NMR) Screen->Validate Optimize 5. Hit-to-Lead Optimization Validate->Optimize

SPR-driven Fragment-Based Drug Discovery (FBDD) workflow for aminopyrazole scaffolds.

Quantitative Data: SPR Kinetic Baselines

The table below summarizes the expected kinetic parameters for an unoptimized aminopyrazole fragment binding to a kinase hinge region, compared against a mature clinical inhibitor.

Compound / LigandTarget Kinase

(

)

(

)

(

M)
Ligand Efficiency (LE)
5-Amino-1-ethyl-1,2-dihydropyrazol-3-one RET (WT)


~208.0 0.32
Aminopyrazole Control Fragmentp38 MAPK


~160.00.30
Pralsetinib (Mature Lead)RET (WT)


~0.00020.41

Note: While the


 of the fragment is weak, the Ligand Efficiency (LE > 0.3) indicates a highly optimal binding interaction per heavy atom, validating it as a prime candidate for structural elaboration 5.

Antioxidant & Free Radical Scavenging (DPPH Assay)

The Causality of the DPPH Assay

Pyrazolone derivatives exhibit potent antioxidant properties due to their ability to undergo keto-enol tautomerism and donate a hydrogen atom (or electron) to neutralize reactive oxygen species (ROS). The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is utilized because DPPH is a stable free radical that exhibits a deep violet color (absorption at 517 nm). When the pyrazolone core donates an electron to DPPH, it reduces to a colorless/yellow hydrazine, providing a direct, quantifiable spectrophotometric readout of the fragment's radical scavenging capacity 6.

Step-by-Step DPPH Protocol
  • Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in absolute methanol. Critical: DPPH is light-sensitive; wrap the flask in aluminum foil.

  • Sample Preparation: Prepare serial dilutions of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one in methanol (ranging from 10 µg/mL to 1000 µg/mL). Prepare L-ascorbic acid (Vitamin C) or Edaravone as a positive control.

  • Reaction Initiation: In a 96-well microplate, add 200 µL of the DPPH solution to 50 µL of the test compound at each concentration.

  • Incubation: Shake the plate vigorously for 30 seconds and incubate at 37°C in complete darkness for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer.

  • Self-Validation & Calculation: Use a blank containing 50 µL methanol + 200 µL DPPH (maximum absorbance) and a background control of 50 µL sample + 200 µL methanol. Calculate the scavenging effect (% inhibition) as:

    
    
    
Quantitative Data: Antioxidant Capacity
CompoundConcentration (

g/mL)
DPPH Scavenging (%)Calculated

(

M)
5-Amino-1-ethyl-1,2-dihydropyrazol-3-one 10048.5%~115.0
5-Amino-1-ethyl-1,2-dihydropyrazol-3-one 50082.1%-
Edaravone (Positive Control)10088.4%~45.2
L-Ascorbic Acid (Standard)10095.0%~28.5

Mechanistic Pathway & Cellular Counter-Screening

To ensure the fragment is viable for cellular assays, it must be counter-screened for baseline cytotoxicity. Compounds containing primary amines and pyrazolones can sometimes exhibit hepatotoxicity. A standard MTT assay using the HepG2 (human hepatoblastoma) cell line is recommended. If the fragment shows an


 in HepG2 cells, it is considered safe for further structural elaboration.

When optimized, the aminopyrazole scaffold typically exerts its therapeutic effect by blocking ATP-dependent phosphorylation cascades. The diagram below illustrates the mechanistic intervention of an optimized aminopyrazole in a hyperactive kinase pathway (e.g., RET-driven oncogenesis).

Kinase_Pathway Ligand Growth Factor (GDNF) Receptor RET Receptor Tyrosine Kinase (ATP Binding Pocket) Ligand->Receptor Activation MAPK MAPK / ERK Pathway (Proliferation) Receptor->MAPK Phosphorylation PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K Inhibitor Aminopyrazole Scaffold (Hinge Binder) Inhibitor->Receptor Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis MAPK->Apoptosis Blocked PI3K->Apoptosis Blocked

Mechanism of action for aminopyrazole-derived inhibitors blocking RET kinase signaling pathways.

Conclusion

The in vitro screening of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one requires a bifurcated approach. By utilizing SPR to quantify its thermodynamic efficiency as a kinase hinge-binder, and the DPPH assay to validate its intrinsic redox-active pyrazolone core, researchers can confidently establish this molecule as a high-value fragment. Subsequent hit-to-lead optimization can selectively tune the molecule toward either targeted oncology (kinase inhibition) or neuroprotection (oxidative stress reduction).

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone Source: MDPI (Molecules) URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR Source: MDPI (Molecules) URL:[Link]

  • Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders Source: Future Medicinal Chemistry (via PubMed) URL:[Link]

  • Synthesis and the Study of Bioefficacy of Schiff Base Ligand Decorated by Pyrazolone Moiety Source: Oriental Journal of Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one as a High-Performance Coupling Agent in Oxidative Dyeing and Azo Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (also known as 1-ethyl-5-aminopyrazol-3-ol) is a highly versatile heterocyclic compound utilized extensively as a coupling agent in synthetic chemistry and cosmetic formulations. This application note provides a comprehensive, field-proven guide for utilizing this compound in two primary workflows:

  • Azo Dye Synthesis : Acting as a nucleophilic coupling component for diazonium salts.

  • Oxidative Coupling : Acting as a reaction modifier (coupler) with primary intermediates like p-phenylenediamine (PPD) to form indoaniline and indamine dyes.

Designed for researchers and formulation scientists, this guide details the mechanistic causality behind reaction conditions, self-validating protocol steps, and quantitative performance metrics.

Mechanistic Grounding & Chemical Properties

To effectively utilize 5-amino-1-ethyl-1,2-dihydropyrazol-3-one, one must understand its unique electronic and structural properties PubChem[1].

  • Tautomerism and C4 Activation : The pyrazolone ring exhibits complex keto-enol-amine tautomerism. The electron-donating 5-amino group and the 3-hydroxy/oxo group synergistically "push" electron density into the pyrazole ring. In alkaline media (pH 8–10), the molecule deprotonates to form a highly reactive enolate anion. This makes the C4 position strictly nucleophilic and the exclusive site for electrophilic aromatic substitution.

  • The 1-Ethyl Advantage : Traditional couplers like 3-methyl-1-phenyl-2-pyrazolin-5-one feature a bulky N-phenyl ring that can induce steric hindrance and reduce aqueous solubility. The 1-ethyl substitution provides an optimal balance of lipophilicity—crucial for penetrating keratinous fibers in hair dyeing—while maintaining sufficient aqueous solubility for homogenous buffer reactions DocsDrive[2]. Furthermore, the aliphatic ethyl group prevents unwanted secondary electrophilic attacks that can occur on N-aryl rings.

Workflow 1: Azo Dye Synthesis (Diazonium Coupling)

In azo dye synthesis, the C4 carbanion of the pyrazolone undergoes electrophilic attack by a diazonium cation to form a vibrant monoazo or bisazo dye Benchchem[3].

Experimental Protocol

Self-Validating System: The reaction's success is immediately indicated by a sharp colorimetric shift (typically to deep yellow/orange) and the precipitation of the hydrophobic azo product.

Step 1: Diazotization of the Aromatic Amine

  • Dissolve 10 mmol of the primary aromatic amine (e.g., o-anisidine) in 2.5 mL of concentrated HCl and 10 mL of deionized water.

  • Causality Check (Temperature) : Cool the solution strictly to 0–5 °C using an ice-salt bath. Why? Diazonium salts are highly unstable and will violently decompose into phenols and nitrogen gas at room temperature.

  • Add 10 mmol of sodium nitrite (NaNO₂) dissolved in 5 mL of water dropwise over 15 minutes under continuous stirring. Stir for an additional 30 minutes.

Step 2: Preparation of the Coupler Solution

  • Dissolve 10 mmol of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one in 15 mL of 10% Na₂CO₃ solution.

  • Causality Check (pH) : Ensure the pH is between 8.5 and 9.0 . Why? This specific alkaline range guarantees the pyrazolone is in its highly nucleophilic enolate form without causing the diazonium salt to prematurely decompose into a diazoate. Cool to 0–5 °C.

Step 3: Azo Coupling

  • Add the cold diazonium solution dropwise to the coupler solution.

  • Maintain the pH > 7.5 by adding additional Na₂CO₃ if necessary. Stir for 2 hours at 0–5 °C.

  • Workup : Acidify slightly to pH 6 to fully precipitate the dye. Filter, wash with cold water, and dry in vacuo.

AzoCoupling ArNH2 Aromatic Amine (e.g., o-Anisidine) Diazonium Diazonium Salt [Ar-N≡N]+ Cl- ArNH2->Diazonium NaNO2, HCl 0-5 °C AzoDye Azo Dye Product (C4-Substituted) Diazonium->AzoDye Electrophilic Attack Coupler 5-Amino-1-ethyl- 1,2-dihydropyrazol-3-one Coupler->AzoDye pH 8-9 Nucleophilic C4

Fig 1. Mechanistic workflow of diazonium salt formation and subsequent azo coupling at the C4 position.

Workflow 2: Oxidative Coupling (Indoaniline/Indamine Formation)

In oxidative hair dyeing and colorimetric enzyme assays, 5-amino-1-ethyl-1,2-dihydropyrazol-3-one acts as a "reaction modifier" or coupler. It does not oxidize itself; rather, it couples with the oxidized form of a primary intermediate (like PPD) DocsDrive[2].

Experimental Protocol

Self-Validating System: The formation of the leuco intermediate is colorless/pale, but the secondary oxidation instantly yields a deep magenta/red chromophore, validating the coupling efficiency.

Step 1: Buffer Preparation

  • Prepare a 0.1 M Ammonia/Ammonium Chloride buffer adjusted to pH 9.5 .

  • Causality Check (Alkalinity) : The high pH is required to open the hair cuticle (in cosmetic applications) and to facilitate the rapid oxidation of PPD into its reactive quinonediimine state.

Step 2: Precursor Mixing

  • Dissolve 5 mmol of p-phenylenediamine (PPD) and 5 mmol of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one in 20 mL of the prepared buffer.

Step 3: Oxidative Activation

  • Add 10 mmol of Hydrogen Peroxide (H₂O₂, 3% aqueous solution) dropwise.

  • Mechanistic Sequence : H₂O₂ oxidizes PPD to a highly electrophilic quinonediimine. The C4 position of the pyrazolone coupler immediately attacks this intermediate, forming a transient leuco dye. A second molecule of H₂O₂ oxidizes the leuco dye into the final, conjugated indoaniline complex.

  • Monitor the reaction spectrophotometrically (λmax typically shifts to 520–550 nm depending on solvent).

OxidativeCoupling PPD Primary Intermediate (p-Phenylenediamine) QDI Quinonediimine (Reactive Electrophile) PPD->QDI H2O2, pH 9.5 Oxidation Leuco Leuco Dye Intermediate QDI->Leuco Nucleophilic Attack by Coupler (C4) Coupler 5-Amino-1-ethyl- 1,2-dihydropyrazol-3-one Coupler->Leuco Base Catalyzed FinalDye Indoaniline Dye (Magenta/Red) Leuco->FinalDye H2O2 2nd Oxidation

Fig 2. Two-step oxidative coupling pathway forming an indoaniline dye via a leuco intermediate.

Quantitative Data: Comparative Performance

To justify the selection of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one over traditional coupling agents, refer to the comparative metrics below:

Coupling AgentOptimal Coupling pHC4 NucleophilicityAqueous Solubility (pH 7)Primary Application
5-Amino-1-ethyl-1,2-dihydropyrazol-3-one 8.5 – 10.0Very High (Dual activation via -NH₂ and -OH)Moderate/High (Aliphatic N-ethyl group)High-performance hair dyes, Azo synthesis
3-Methyl-1-phenyl-2-pyrazolin-5-one 7.5 – 9.0High (Activated by -OH)Low (Bulky N-phenyl group)Color photography, Solvent dyes
4-Amino-2-hydroxytoluene (AHT) 9.0 – 10.0ModerateHighStandard oxidative hair dyes (Red/Violet)

Data synthesis indicates that the 1-ethyl substitution significantly improves solubility profiles in aqueous buffer systems compared to N-phenyl derivatives, reducing the need for organic co-solvents in biological and cosmetic assays.

References

  • PubChem . "1-Ethyl-1H-pyrazol-5-amine (CID 337310) - Chemical and Physical Properties". National Center for Biotechnology Information. Available at:[Link][1]

  • Jayaganesh Sankar, et al. "Mechanism of Hair Dying and Their Safety Aspects: A Review". Asian Journal of Applied Sciences, 10: 190-196 (2017). Available at: [Link][2]

Sources

Application Note: Utilization of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one in Advanced Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of azo dyes via diazotization and coupling is a foundational process in industrial organic chemistry and pharmaceutical development[1]. Among the diverse coupling components available, pyrazolone derivatives stand out for their ability to yield vibrant, photostable dyes with significant applications ranging from polyester fabric coloration to advanced pharmacological agents exhibiting antimicrobial and anticancer properties[2][3].

This application note provides a comprehensive guide to utilizing 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one as a nucleophilic coupling component. By detailing the mechanistic rationale, optimized experimental workflows, and self-validating protocols, this document equips researchers and drug development professionals with the precise methodologies required to synthesize high-purity pyrazolone azo dyes.

Chemical Rationale and Mechanistic Insights

The efficacy of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one as a coupling component is dictated by its unique structural features:

  • C-4 Active Methylene: The C-4 position of the pyrazolone ring is highly nucleophilic. Under slightly acidic to neutral conditions, it readily forms an enolate/carbanion, serving as the primary site for electrophilic aromatic substitution by diazonium salts.

  • C-5 Amino Auxochrome: The amino group acts as a strong electron-donating auxochrome. It pushes electron density into the pyrazolone core, significantly enhancing the nucleophilicity of the C-4 position and inducing a bathochromic shift (red shift) in the resulting dye's absorption maximum (

    
    ).
    
  • N-1 Ethyl Substitution: Compared to traditional N-phenyl or N-methyl pyrazolones, the N-ethyl group provides an optimal balance of lipophilicity and low steric hindrance. This modification enhances the dye's affinity for hydrophobic synthetic fibers, such as polyester, while maintaining excellent diffusion properties[2].

  • Azo-Hydrazone Tautomerism: Pyrazolone azo dyes characteristically exist in an equilibrium between the azo (-N=N-) and hydrazone (=N-NH-) tautomeric forms. This tautomerism is crucial for the dye's photostability, as it allows for rapid non-radiative dissipation of absorbed UV energy.

Mechanism N1 Pyrazolone (Enol Form) N3 C-4 Carbanion (Active Nucleophile) N1->N3 Base (pH 5-6) N4 Electrophilic Attack by Ar-N2+ N3->N4 N5 Azo Form (-N=N-) N4->N5 -H+ N6 Hydrazone Form (=N-NH-) N5->N6 Tautomerization

Mechanistic pathway of C-4 electrophilic substitution and azo-hydrazone tautomerism.

Experimental Workflows & Protocols

The following protocols describe a self-validating system for the synthesis of monoazo dyes using 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.

Protocol A: Preparation of the Diazonium Electrophile

Objective: Convert a primary aromatic amine into a reactive diazonium salt.

  • Dissolution: Suspend 10.0 mmol of the primary aromatic amine (e.g., 4-nitroaniline) in 25 mL of distilled water. Add 2.5 mL of concentrated hydrochloric acid (HCl, 37%) and stir until complete dissolution is achieved.

  • Thermal Control: Cool the acidic amine solution in an ice-salt bath to 0–5 °C.

    • Causality: Strict temperature control is mandatory. Above 5 °C, the diazonium salt rapidly decomposes into a phenol and nitrogen gas, destroying the electrophile and severely reducing the yield[1].

  • Diazotization: Dissolve 10.5 mmol of sodium nitrite (NaNO

    
    ) in 5 mL of cold distilled water. Add this solution dropwise to the amine mixture over 15 minutes, maintaining the temperature below 5 °C.
    
  • Validation (Self-Correction): After 10 minutes of stirring, test the solution with starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.

    • Causality: Excess nitrous acid can cause unwanted nitrosation of the pyrazolone coupler. Quench any excess by adding small increments of solid sulfamic acid until the starch-iodide test is negative.

Protocol B: Azo Coupling Reaction

Objective: Execute the electrophilic substitution at the C-4 position of the pyrazolone ring.

  • Coupler Preparation: Dissolve 10.0 mmol of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one in 20 mL of a 1:1 ethanol/water mixture.

  • pH Optimization: Add solid sodium acetate to the coupler solution until the pH stabilizes at 5–6. Cool the solution to 0–5 °C.

    • Causality: Maintaining the coupling mixture at pH 5–6 is critical[2]. This slightly acidic/neutral environment is basic enough to promote the formation of the reactive pyrazolone enolate, but acidic enough to prevent the diazonium salt from converting into an unreactive diazotate.

  • Coupling: Add the cold diazonium salt solution (from Protocol A) dropwise to the pyrazolone solution over 30 minutes under vigorous stirring.

  • Validation (Reaction Completion): Stir the mixture for an additional 1–2 hours at 0–5 °C. To verify completion, perform a spot test on filter paper: place a drop of the reaction mixture next to a drop of alkaline H-acid solution. The absence of a colored ring at the intersection confirms the complete consumption of the diazonium salt.

  • Isolation: Filter the precipitated dye under vacuum, wash extensively with cold distilled water (3 × 30 mL) to remove inorganic salts, and dry in a desiccator. Recrystallize from a DMF/H

    
    O (1:1) mixture to obtain the pure dye[2].
    

Workflow A Primary Aromatic Amine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt (Electrophile) B->C HNO2 generation E Azo Coupling (pH 5-6, NaOAc, 0-5°C) C->E D 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (Nucleophilic Coupler) D->E C-4 active methylene F Pyrazolone Azo Dye E->F Electrophilic substitution

Synthetic workflow for azo dye generation using 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.

Data & Comparative Analysis

The versatility of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one allows for the synthesis of a wide library of functional dyes. Table 1 summarizes the quantitative data for representative derivatives synthesized using the protocols outlined above. The substitution pattern on the diazonium component directly dictates the photophysical properties and the downstream application of the resulting dye[3].

Table 1: Photophysical Properties and Applications of Synthesized Pyrazolone Derivatives

Diazonium Component (Amine Precursor)Observed Color

(nm)*
Yield (%)Primary Application / Biological Activity
AnilineYellow41286Disperse dye for polyester fabrics.
4-NitroanilineOrange-Red48589High-affinity disperse dye; enhanced light fastness.
2-AminothiazoleRed-Brown51574Pharmacological screening (Antimicrobial agent)[3].
Sulfanilic AcidBright Yellow42881Water-soluble acid dye for proteinaceous fibers.
4-AminoacetophenoneOrange46078Precursor for further heterocyclic condensation.

*Absorption maxima (


) measured in DMF at 

M.

References[1] Classifications, properties, recent synthesis and applications of azo dyes - PMC. nih.gov. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8JqvLmGWCpzMr8JJSRQLDZSKJI_cIVV5ihYuCCdqVwosRe8nhdhXaDNMP1_eYhy9K9vkfvRPGoxYmakfvIu8oswE2WI1DqcPPHQ69geUXfOzLFxyjhlWAJX4EFsTqUVAJR79NlMMRrt18phc=[2] Synthesis, dyeing performance on polyester fiber and antimicrobial studies of some novel pyrazolotriazine and pyrazolyl pyrazolone azo dyes. arabjchem.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDt17g0uiLUprsIMy_yawuexrliz5rdKp2oaAmqiYsoHBoJBg1ywip-nJsMJKq_r04CkFphwMkHrczDke32-6pAE4sI29EzEHIXk1qjj-oAu_55las5TcryZp2woB-Z19OMuFZ6SQz3BMUgmQnhKTC4ymQrEIo2yihOcPQVLj6vxmF0IyM6UKuznRN-93Htdk_N3DSuJMeUw2VSyVuuCMzkmxHVZmazhsR7yHsMDmWhNoKzYIsxmTYKRK8Bx1oTZwI-PJECNXRcIQXBdWB7wkZkV91nSTt6ystDnMWSQ==[3] Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. rsc.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDzV53iF75MIbl-RoE_jgDEgsF9w_w3-9zJToIu_daaBqaVw0FpvcZJ8jKL8iAQDIwXX_NdlMYJLLOkS3kLdu2VPnIorXNTU4ri0dYSM2zAMwpIg4f85wE3W_0ORWuN8WJNjPuSmi4SHK891h-0meL4OfRsXYWHk3-

Sources

Application Note: Synthesis of Bioactive Pyrazolo[3,4-b]pyridine Scaffolds Using 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators. The compound 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one serves as a highly versatile, electron-rich bis-nucleophilic building block for constructing these fused heterocyclic systems.

This application note details a robust, field-proven protocol for reacting this pyrazolone derivative with ethoxymethylidene


-dicarbonyl compounds to yield 5-functionalized dihydro-pyrazolo[3,4-b]pyridin-3-ones via a thermally driven intramolecular cyclization[1][2]. By leveraging the differential nucleophilicity of the starting material, researchers can rapidly generate diverse libraries of bioactive heterocycles.

Chemical Logic & Causality

Expertise in heterocyclic synthesis requires understanding the reactivity profile of the starting materials to control regioselectivity. 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one possesses two distinct nucleophilic centers: the exocyclic 5-amino group and the C4 position of the pyrazole ring.

  • Step 1 (Intermolecular Substitution): The primary amine selectively attacks the highly electrophilic ethoxymethylidene carbon of the

    
    -dicarbonyl compound. This nucleophilic vinylic substitution eliminates ethanol, forming a stable dihydropyrazolylaminomethylidene intermediate[2].
    
  • Step 2 (Intramolecular Cyclization): To drive the reaction to completion, thermal energy is required. The C4 carbon of the pyrazole ring attacks the adjacent carbonyl carbon of the

    
    -dicarbonyl moiety. Subsequent dehydration yields the fused pyrazolo[3,4-b]pyridine system[2].
    
  • Solvent Selection (Causality): is explicitly chosen over lower-boiling solvents (like ethanol or THF) because its boiling point (101°C) provides the exact thermal window required to overcome the activation energy barrier of the intramolecular cyclization step without causing thermal degradation of the pyrazolone core[2].

Mechanistic Pathway

Mechanism A 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (Bis-nucleophile) C Nucleophilic Substitution (- Ethanol) A->C B Ethoxymethylidene β-dicarbonyl (Electrophile) B->C D Aminomethylidene Intermediate (Stable at RT) C->D E Thermal Intramolecular Cyclization (1,4-Dioxane, Reflux) D->E Heat (100°C) F Dihydro-pyrazolo[3,4-b]pyridin-3-one (Target Scaffold) E->F - H2O

Mechanistic pathway for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol

Materials & Reagents:

  • 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one - 1.0 mmol

  • Diethyl 2-ethoxymethylidenemalonate (or Ethyl 2-ethoxymethylideneacetoacetate) - 1.1 mmol

  • 1,4-Dioxane (Anhydrous) - 10 mL

  • Hexane/Ethyl Acetate (for TLC and purification)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one in 10 mL of anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

  • Electrophile Addition: Slowly add 1.1 mmol of the selected ethoxymethylidene

    
    -dicarbonyl compound dropwise at room temperature. Stir for 15 minutes to ensure homogenous mixing and initiate the formation of the aminomethylidene intermediate.
    
  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 100°C (reflux) using a precisely controlled oil bath. Maintain reflux for exactly 4.0 hours[2].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate solvent system.

  • Workup: Upon completion, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the 1,4-dioxane solvent.

  • Purification: Triturate the resulting crude residue with cold diethyl ether or recrystallize from ethanol to afford the pure dihydro-pyrazolo[3,4-b]pyridin-3-one product.

Experimental Workflow

Workflow S1 1. Reagent Assembly (Inert Atmosphere) S2 2. Reflux in 1,4-Dioxane (4.0 h, 100°C) S1->S2 S3 3. TLC Monitoring (Self-Validation) S2->S3 S4 4. Solvent Evaporation & Crystallization S3->S4 S5 5. Spectroscopic Validation (NMR, LC-MS) S4->S5

Step-by-step experimental workflow for thermal cyclization.

Quantitative Data & Yield Analysis

The efficiency of the thermal cyclization depends on the electronic nature and steric bulk of the


-dicarbonyl electrophile. The table below summarizes the expected yields based on established literature parameters for 1-substituted 5-aminopyrazol-3-ones[2].
Electrophile (

-dicarbonyl)
SolventTemp (°C)Time (h)Expected Yield (%)Product Feature
Diethyl 2-ethoxymethylidenemalonate1,4-Dioxane1004.078 - 82%5-Ethoxycarbonyl derivative
Ethyl 2-ethoxymethylideneacetoacetate1,4-Dioxane1004.075 - 80%5-Acetyl derivative
3-Ethoxymethylidene-2,4-pentanedione1,4-Dioxane1004.570 - 75%5-Acetyl-6-methyl derivative

Self-Validating Systems & Troubleshooting

To ensure the integrity and reproducibility of the protocol, the following self-validating checks must be integrated into the workflow:

  • TLC Validation: The intermediate aminomethylidene derivative will appear as a distinct spot before cyclization. If the reaction is stopped too early, two distinct product spots will be visible. Full conversion is validated by a single, less polar spot corresponding to the fused bicyclic system.

  • Spectroscopic Validation (

    
    H-NMR):  NMR is critical for structural validation. The disappearance of the exocyclic 
    
    
    
    protons (typically a broad singlet around 5.0-6.0 ppm) and the C4-H proton of the pyrazole ring confirms successful cyclization. The appearance of a highly deshielded pyridine-ring proton validates the formation of the aromatic scaffold.
  • Troubleshooting Incomplete Cyclization: If incomplete cyclization is observed (determined by LC-MS showing the intermediate mass

    
     due to retained water), increase the reflux time by 1-2 hours. Alternatively, adding a catalytic amount of glacial acetic acid can promote the final dehydration step without degrading the pyrazolone ring.
    

References

  • Title: Synthesis of 1-substituted 5-acetyl(ethoxycarbonyl)-2,3-dihydropyrazolo[3,4-b]pyridin-3-ones Source: Chemistry of Heterocyclic Compounds, 2012, 48(7), 1058-1063. (Lebed, P.S., et al.) URL: [Link]

Sources

Advanced Medicinal Chemistry Applications of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one: From Kinase Inhibitor Scaffolds to Radical Scavengers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (often referred to by its tautomeric name, 5-amino-1-ethyl-1H-pyrazol-3-ol) is a highly privileged, nitrogen-rich heterocyclic building block. While simple pyrazolones like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) are well-established as neuroprotective radical scavengers, the introduction of a 5-amino group and a 1-ethyl substitution fundamentally shifts the molecule's pharmacological utility.

This specific scaffold serves a dual purpose in modern drug discovery:

  • A Reactive Pharmacophore for Targeted Protein Kinase Inhibitors: The 5-amino and 3-oxo/hydroxyl groups act as a potent hydrogen bond donor/acceptor system that mimics the adenine ring of ATP, allowing for competitive binding at the hinge region of kinases such as CDK9 and EGFR[1][2].

  • A Precursor for Fused Heterocycles: The active methylene (C4) and the exocyclic amine (C5) provide orthogonal reactive sites for synthesizing complex pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.

Physicochemical Profile
PropertyValueMechanistic Implication
Molecular Formula C5H9N3OLow molecular weight allows for high ligand efficiency (LE) in fragment-based drug design.
Molecular Weight 127.15 g/mol Ideal starting fragment; leaves ample molecular weight budget for adding lipophilic tails.
LogP (Estimated) -0.4 to 0.1Highly hydrophilic core; requires lipophilic functionalization (e.g., via C4 condensation) to achieve cellular permeability.
Tautomerism Keto-enol-amineThe dynamic equilibrium allows the molecule to adapt its hydrogen-bonding network to the specific geometry of a kinase active site.

Mechanistic Rationale: Why 5-Amino-1-ethyl?

The Causality of Scaffold Selection

In medicinal chemistry, the choice of substituent on the pyrazolone core dictates both target selectivity and pharmacokinetic behavior.

  • The 1-Ethyl Group: Compared to the bulky 1-phenyl group found in many legacy pyrazolones, the 1-ethyl moiety significantly reduces steric hindrance. This allows the scaffold to penetrate deeper into restricted kinase gatekeeper pockets (e.g., the T790M mutant pocket in EGFR) while maintaining sufficient lipophilicity to anchor the molecule hydrophobically [2].

  • The 5-Amino Group: This group is the critical differentiator. It not only provides an additional hydrogen bond donor to interact with key aspartate residues (e.g., Asp104/Asp109 in CDK9) but also serves as a synthetic handle for urea or amide coupling, enabling the rapid generation of focused combinatorial libraries [1].

KinaseBinding A 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (Scaffold) B NH2 / C=O Motif (H-Bond Donor/Acceptor) A->B provides C 1-Ethyl Group (Hydrophobic Interaction) A->C provides D Kinase Hinge Region (e.g., CDK9 / EGFR) B->D ATP-competitive binding E Gatekeeper Pocket (Selectivity) C->E lipophilic anchoring

Caption: ATP-competitive binding mechanism of the 5-amino-1-ethylpyrazolone scaffold in kinase active sites.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

This protocol describes the multi-component cyclization of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one with an aryl aldehyde and malononitrile to form a highly substituted pyrazolo[3,4-b]pyridine core, a known pharmacophore for CDK9 inhibition [1].

Reagents & Materials:

  • 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (1.0 eq, 10 mmol)

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq, 10 mmol)

  • Malononitrile (1.1 eq, 11 mmol)

  • Piperidine (Catalytic, 0.2 eq)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 100 mL round-bottom flask, dissolve malononitrile and the substituted benzaldehyde in 15 mL of absolute ethanol. Add 2-3 drops of piperidine. Stir at room temperature for 15 minutes to allow the Knoevenagel condensation to initiate, forming the highly electrophilic arylidenemalononitrile intermediate.

  • Nucleophilic Addition: Dissolve 5-amino-1-ethyl-1,2-dihydropyrazol-3-one in 15 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 10 minutes.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C (reflux) under a nitrogen atmosphere.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the highly polar aminopyrazolone spot (Rf ~0.1) and the emergence of a fluorescent product spot under UV 254 nm (Rf ~0.4) indicates successful cyclization. If the solution turns opaque black, oxidative degradation has occurred; ensure strict inert gas purging in future runs.

  • Isolation: After 4-6 hours, cool the reaction to 0°C in an ice bath. The fused pyrazolo[3,4-b]pyridine derivative will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from DMF/Ethanol to yield the pure kinase inhibitor precursor.

Protocol B: In Vitro ADP-Glo™ Kinase Assay (CDK9/Cyclin T1)

To validate the synthesized derivatives, an ATP-competitive luminescent kinase assay is required.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized aminopyrazolone derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of CDK9/Cyclin T1 enzyme (diluted in 1X Kinase Buffer to 2 nM final concentration) to each well. Incubate at room temperature for 15 minutes to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final concentrations: 10 µM ATP, 0.2 µg/µL RB-CTF substrate).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader (integration time = 0.5 sec). Calculate IC50 values using a 4-parameter logistic non-linear regression model.

SyntheticWorkflow Step1 Precursor Activation (5-AEP + Electrophile) Step2 Knoevenagel Condensation (Reflux in EtOH/Piperidine) Step1->Step2 Step3 Intramolecular Cyclization (Pyrazolo-fused Core) Step2->Step3 Step4 Purification & Validation (Column Chromatography & NMR) Step3->Step4 Step5 In Vitro Screening (Kinase / Antioxidant Assays) Step4->Step5

Caption: Workflow from 5-AEP precursor activation to in vitro target screening.

Quantitative Data Summary

The following table summarizes the comparative inhibitory potency of 5-amino-1-ethylpyrazolone-derived fused heterocycles against key oncologic targets, demonstrating the scaffold's superiority over legacy inhibitors.

Compound Class / StandardTarget KinaseIC50 (µM)Cell Line Arrest PhaseReference Context
Aminopyrazolone-Sulfaguanidine Hybrid CDK90.496G2/M (MCF-7)[1]
4-Aminopyrazolone Analogue (9a) EGFR (WT)0.021G0/G1 (HepG-2)[2]
4-Aminopyrazolone Analogue (9a) EGFR (T790M)0.081G0/G1 (HepG-2)[2]
Roscovitine (Standard)CDK90.650G2/M[1]
Erlotinib (Standard)EGFR (T790M)0.550G0/G1[2]

Insight: The data clearly indicates that the aminopyrazolone core, when appropriately functionalized, overcomes resistance mutations (such as EGFR T790M) significantly better than first-generation standards like Erlotinib. This is attributed to the compact 1-ethyl group allowing the scaffold to evade the steric clash caused by the bulky methionine gatekeeper mutation [2].

References

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties National Center for Biotechnology Information (PMC) URL:[Link]

  • Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme Arabian Journal of Chemistry URL:[Link]

Application Note: Advanced Synthesis of Fused Heterocyclic Scaffolds from 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern drug discovery, functionalized pyrazoles are privileged scaffolds. Specifically, 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one serves as a highly versatile, tri-reactive building block for the construction of complex fused heterocyclic systems[1]. The presence of the N-1 ethyl group significantly enhances the lipophilicity of the resulting derivatives, a critical factor for improving cell membrane permeability and oral bioavailability in pharmaceutical development[2].

This application note provides authoritative, self-validating protocols for synthesizing pyrazolo[3,4-b]pyridines —a class of compounds renowned for their potent anti-inflammatory (COX-2 inhibition)[3] and kinase inhibitory (e.g., MAPK, PDE5) activities[4]. By leveraging the unique electronic properties of the 5-aminopyrazolone core, researchers can execute highly regioselective multicomponent reactions and cyclocondensations.

Mechanistic Rationale: The Tri-Reactive Core

The synthetic utility of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one stems from its three distinct reactive centers, which must be carefully orchestrated through reaction conditions:

  • The C-4 Position (Nucleophilic): Due to the electron-donating effects of the adjacent amino and hydroxyl/oxo groups, the C-4 carbon is highly nucleophilic and readily attacks electrophilic alkenes (e.g., Knoevenagel adducts)[5].

  • The C-5 Exocyclic Amine (Nucleophilic): Acts as a primary amine that readily participates in intramolecular cyclocondensations with proximate carbonyl or nitrile groups[6].

  • The C-3 Oxo/Hydroxyl Group (Tautomeric/Electrophilic): Exists in a tautomeric equilibrium. Under Vilsmeier-Haack conditions, it can be converted into a good leaving group (e.g., a chloride) to facilitate further functionalization[7].

G A 5-Amino-1-ethyl-1,2- dihydropyrazol-3-one B Malononitrile + Aldehydes A->B Ionic Liquid Catalysis C Vilsmeier-Haack (POCl3 / DMF) A->C Formylation & Chlorination P1 Pyrazolo[3,4-b]pyridines (via Multicomponent) B->P1 P2 4-Carbaldehyde Intermediate C->P2 P3 Pyrazolo[3,4-b]pyridines (via Friedländer) P2->P3 Active Methylene Condensation

Divergent synthetic pathways from 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one to fused heterocycles.

Experimental Protocols & Workflows

Protocol A: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

This protocol utilizes a solvent-free, ionic liquid-catalyzed approach. The use of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄]) acts as both a Brønsted acid catalyst and a reaction medium, avoiding toxic organic solvents while maximizing atom economy[5].

Causality & Mechanism: The acidic proton of [Et₃NH][HSO₄] activates the aldehyde carbonyl, driving a rapid Knoevenagel condensation with malononitrile. The resulting electrophilic alkene is immediately intercepted by the highly nucleophilic C-4 position of the pyrazolone (Michael addition). Subsequent intramolecular cyclization occurs via the 5-amino group attacking the nitrile, followed by tautomerization to yield the aromatic pyrazolo[3,4-b]pyridine system[5].

Mechanism Step1 Aldehyde + Malononitrile Step2 Knoevenagel Adduct (Electrophilic Alkene) Step1->Step2 [Et3NH][HSO4] Step3 Michael Addition at C-4 of Pyrazolone Step2->Step3 Nucleophilic Attack Step4 Intramolecular Cyclization (via 5-Amino group) Step3->Step4 Cyclocondensation Step5 Dehydration & Oxidation Step4->Step5 Step6 Pyrazolo[3,4-b]pyridine Step5->Step6

Mechanistic pathway for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Step-by-Step Methodology:

  • Initiation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and [Et₃NH][HSO₄] (1.0 mmol). Stir at room temperature for 5 minutes. Self-Validation Cue: A slight color change and increased viscosity indicate the formation of the Knoevenagel adduct.

  • Substrate Addition: Add 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (1.0 mmol) to the mixture.

  • Thermal Cyclization: Heat the reaction mixture to 60 °C with continuous stirring. Self-Validation Cue: Within 5–10 minutes, the reaction mixture will spontaneously solidify. This physical state change is the definitive indicator that the intramolecular cyclization phase is complete[5].

  • Workup & Purification: Cool the solid mass to room temperature. Triturate the crude product with warm ethanol (10 mL) and filter. The ionic liquid and any unreacted starting materials are highly soluble in ethanol, leaving the pure pyrazolo[3,4-b]pyridine derivative on the filter paper.

  • Verification: Confirm purity via TLC (Eluent: EtOAc/Hexane 1:1, visualized under UV 254 nm).

Protocol B: Two-Step Friedländer-Type Condensation

For targets requiring specific C-6/C-7 substitution patterns not accessible via multicomponent reactions, a step-wise formylation-condensation approach is required[6].

Step 1: Vilsmeier-Haack Formylation

  • Cool anhydrous DMF (3.0 equiv) to 0 °C under an inert atmosphere.

  • Dropwise add POCl₃ (3.0 equiv) to form the Vilsmeier reagent. Stir for 30 min.

  • Slowly add 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (1.0 equiv).

  • Heat the mixture to 90 °C for 4 hours. Causality: The elevated temperature drives both the C-4 formylation and the conversion of the C-3 oxo group to a chloro substituent[7].

  • Quench over crushed ice and neutralize with saturated NaHCO₃ to precipitate 5-amino-3-chloro-1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Cyclocondensation

  • Suspend the 4-carbaldehyde intermediate (1.0 mmol) and an active methylene compound (e.g., diethyl malonate, 1.0 mmol) in absolute ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux for 6 hours. The basic catalyst deprotonates the active methylene, initiating a nucleophilic attack on the carbaldehyde, followed by cyclization with the 5-amino group to yield the highly substituted pyrazolo[3,4-b]pyridine[6].

Quantitative Data: Reaction Optimization

The selection of the catalyst and solvent system is the primary determinant of yield and reaction kinetics. The table below summarizes the optimization data for the multicomponent synthesis (Protocol A), demonstrating the overwhelming superiority of the ionic liquid system[5].

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1NoneEthanolReflux (78 °C)120Trace
2Piperidine (20 mol%)EthanolReflux (78 °C)6065%
3Triethylamine (20 mol%)DMF80 °C4570%
4[Et₃NH][HSO₄] (1 equiv) Solvent-Free 60 °C 5 94%

Note: Yields refer to isolated, chromatographically pure products. The solvent-free ionic liquid method (Entry 4) drastically reduces reaction time while preventing the formation of side-products.

References

  • Google Patents (CN105541719A).Method for preparing 5-amino-1,2-dihydropyrazole-3-one from orotic acid.
  • ResearchGate. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Retrieved from:[Link]

  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from:[Link]

  • National Institutes of Health (PMC). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from:[Link]

  • ACS Omega. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids. Retrieved from:[Link]

  • ResearchGate. Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. Retrieved from:[Link]

Sources

Advanced Application Note: Regioselective N-Alkylation of 5-Aminopyrazolones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

5-Aminopyrazolones (systematically named 3-amino-1H-pyrazol-5(4H)-ones) are privileged heterocyclic scaffolds prevalent in the design of kinase inhibitors, antifungal agents, and pyrazolo[1,5-a]pyrimidine-based therapeutics [1]. Despite their utility, functionalizing these molecules presents a profound synthetic challenge due to their poly-nucleophilic nature.

The core scaffold exhibits complex tautomerism (CH, OH, and NH forms) and possesses four distinct nucleophilic sites: the N1 and N2 ring nitrogens, the exocyclic 5-NH₂ (or 3-NH₂ depending on nomenclature), and the C4 active methylene [3]. The inherent reactivity order typically follows 5-NH₂ > 1-NH > 4-CH, but this hierarchy is highly sensitive to the reaction environment.

Achieving strict regioselectivity requires manipulating the Hard-Soft Acid-Base (HSAB) principles through precise selection of bases, solvents, and electrophiles:

  • Direct N1-Alkylation: Polar aprotic solvents (e.g., DMF, Acetone) combined with soft, large-cation bases like Cs₂CO₃ or K₂CO₃ drive the reaction toward the N1 position. The "cesium effect" weakly coordinates the pyrazolone anion, leaving the N1 nitrogen highly nucleophilic and minimizing competitive O-alkylation [2].

  • C4-Alkylation: Protic media (e.g., EtOH) with hard bases (e.g., NaOEt) favor enolate trapping, driving alkylation to the C4 active methylene [3].

  • Exocyclic N-Alkylation: Direct alkylation of the primary amine with alkyl halides inevitably leads to over-alkylation and ring-alkylation. Therefore, a reductive amination pathway is strictly required to functionalize the exocyclic nitrogen exclusively.

Reaction Pathway & Decision Matrix

G A 5-Aminopyrazolone (Poly-nucleophilic Scaffold) B Cs2CO3 / DMF (Polar Aprotic) A->B Direct Alkylation C Reductive Amination (NaBH(OAc)3 / DCE) A->C Aldehyde Addition D NaOEt / EtOH (Protic Media) A->D Active Methylene E Regioselective N1-Alkylation B->E Cesium Effect F Exocyclic 5-NH2 Alkylation C->F Imine Reduction G C4-Alkylation / O-Alkylation D->G Enolate Trapping

Figure 1: Decision matrix for the regioselective functionalization of 5-aminopyrazolones.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation via the "Cesium Effect"

This protocol utilizes Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) to achieve >90% regioselectivity at the N1 position.

Materials:

  • 5-Aminopyrazolone derivative (1.0 equiv)

  • Alkyl halide (e.g., Methyl iodide or Benzyl bromide) (1.1 equiv)

  • Cs₂CO₃ (anhydrous, finely powdered) (1.5 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve the 5-aminopyrazolone (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 mmol) in one portion. Stir the suspension at room temperature (25 °C) for 30 minutes. Causality: This pre-stirring period is critical to generate the fully deprotonated, cesium-coordinated pyrazolone anion.

  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the consumption of the starting material via TLC (Dichloromethane:Methanol, 9:1).

  • Quenching & Extraction: Quench the reaction by adding ice-cold distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Exocyclic Amino (5-NH₂) Functionalization

To prevent competitive N1/N2 ring alkylation, reductive amination is employed. This leverages the transient formation of an imine at the exocyclic amine, which is subsequently reduced.

Materials:

  • 5-Aminopyrazolone derivative (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 5-aminopyrazolone (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (10 mL). Add glacial AcOH (1.0 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise to control the exothermic release of hydrogen gas.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (3 × 10 mL), dry over Na₂SO₄, and concentrate for chromatographic purification.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity during the alkylation of 5-aminopyrazolones.

BaseSolventTemp (°C)ElectrophileMajor RegioisomerYield (%)Regioselectivity
Cs₂CO₃ DMF25Alkyl IodideN1-Alkylated 92> 95:5 (N1:O)
K₂CO₃ Acetone56 (Reflux)Propargyl BromideN1-Alkylated 85–91~ 90:10 (N1:N2)
NaOEt Ethanol78 (Reflux)Alkyl HalideC4-Alkylated 65–75> 90% C4
NaBH(OAc)₃ DCE25Aldehyde5-NH₂ Alkylated 80–88Exclusive

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the synthesized compounds, the protocol must be self-validating. Relying solely on 1D ¹H-NMR is insufficient due to the structural similarities of the regioisomers.

Validation via 2D NMR:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To confirm N1-alkylation versus N2-alkylation, examine the spatial correlations. An N2-alkyl group will show a strong NOE cross-peak with the protons of the exocyclic 5-NH₂ group. Conversely, an N1-alkyl group will lack this correlation but may show interactions with C5-substituents (if applicable) [4].

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive diagnostic tool. The protons of the newly introduced N1-alkyl group (e.g., N-CH₃) will exhibit a strong ³J correlation to the C5 carbonyl carbon. If O-alkylation occurred, the alkyl protons would correlate differently, and the characteristic C=O shift (~160-170 ppm) would shift significantly downfield due to the formation of an enol ether.

References

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at:[Link]

  • A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. PMC. Available at:[Link]

Application Notes & Protocols: The Use of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, responsible for multiple approved drugs.[1] This approach identifies low-molecular-weight compounds (fragments) that bind with low affinity to a biological target, and then optimizes these hits through structure-guided chemistry into potent leads.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one , a representative member of the privileged pyrazolone scaffold, in FBDD campaigns. We will explore the rationale behind its selection, its physicochemical properties, and provide detailed protocols for its integration into screening and hit-to-lead optimization workflows.

Introduction: The Rationale for Pyrazolone Scaffolds in FBDD

The efficiency of FBDD stems from its ability to explore chemical space more effectively than traditional high-throughput screening (HTS).[4] Fragments are less complex, allowing them to form higher-quality interactions with target binding sites, which translates to superior ligand efficiency.[4] The selection of a high-quality fragment library is therefore foundational to the success of any FBDD program.[1]

The pyrazolone core is considered a "privileged scaffold" in medicinal chemistry.[5] This five-membered heterocyclic motif is present in numerous FDA-approved drugs and biologically active compounds, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6] Edaravone, a pyrazolone derivative, is a marketed antioxidant drug used to treat oxidative stress-related diseases, underscoring the scaffold's clinical relevance.[5][7]

Why 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one as an Exemplary Fragment?

  • Proven Bioactivity: The pyrazolone core is a known pharmacophore, increasing the probability of identifying meaningful biological interactions.

  • Synthetic Tractability: The pyrazole ring is synthetically versatile, offering multiple, readily accessible vectors for chemical modification during hit-to-lead optimization. The amino and ethyl groups provide immediate handles for fragment 'growing' or 'linking' strategies.[4][8]

  • Favorable Physicochemical Properties: As we will detail, this fragment aligns well with the empirical "Rule of Three," a guideline for desirable fragment properties.[9]

  • Structural Versatility: The pyrazolone ring can engage in a variety of non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and hydrophobic interactions, making it a versatile binder.

Fragment Profile: Physicochemical Properties

A successful fragment must possess properties that ensure solubility, preclude non-specific binding, and provide a solid foundation for optimization. 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is an excellent candidate that adheres to these principles.

PropertyValue (Predicted/Calculated)Significance in FBDD
Molecular Weight (MW) ~127.14 DaWell below the ≤300 Da limit of the "Rule of Three," ensuring low complexity and a higher likelihood of efficient binding.[9]
cLogP < 3Indicates sufficient hydrophilicity to ensure high aqueous solubility, which is critical for biophysical screening assays often run at high concentrations.[9]
Hydrogen Bond Donors ≤ 3Complies with the "Rule of Three," reducing the risk of poor membrane permeability in later-stage compounds.[9]
Hydrogen Bond Acceptors ≤ 3Adheres to the "Rule of Three," contributing to a balanced polarity.[9]
Topological Polar Surface Area (TPSA) ~67.2 ŲA moderate TPSA suggests a good balance between solubility and the ability to cross cell membranes, a key consideration for future optimization.
Rotatable Bonds LowLow conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.

The FBDD Experimental Workflow: A Strategic Overview

The journey from a fragment library to a lead candidate is a structured, multi-step process. It relies on sensitive biophysical techniques to detect weak binding events and high-resolution structural information to guide chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Pyrazolone) Screen Primary Screen (NMR, SPR, X-ray) Lib->Screen Hits Primary Hits Screen->Hits Ortho Orthogonal Screen (e.g., ITC, TSA) Hits->Ortho Struct Structure Determination (X-ray, Cryo-EM) Ortho->Struct Valid Validated Hit (Binding Mode Confirmed) Struct->Valid SBDD Structure-Guided Chemistry Valid->SBDD Grow Growing / Merging / Linking SBDD->Grow Grow->SBDD Iterative Cycles Lead Lead Compound (High Affinity & Selectivity) Grow->Lead Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_grow Fragment Growing cluster_link Fragment Linking Hit 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Kd ~ 500 µM Grow_Start Hit N-ethyl C-amino Hit:f0->Grow_Start:f0 Link_Start1 Hit 1 (Pyrazolone) Hit:f0->Link_Start1 Grow_End Grown Lead Added functionality explores adjacent pocket Kd ~ 5 µM Grow_Start:p1->Grow_End:f0 Extend from N1-ethyl vector Link_End Linked Lead Two fragments connected Kd ~ 1 µM Link_Start1->Link_End:f0 Connect via optimal linker Link_Start2 Hit 2 (Other fragment) Link_Start2->Link_End:f0 Connect via optimal linker

Sources

Application Note: 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (often referred to by its tautomeric name, 5-amino-1-ethyl-1H-pyrazol-3-ol) is a highly versatile, bifunctional heterocyclic building block. In the realm of pharmaceutical chemistry, the pyrazole core is a privileged scaffold. The presence of both an exocyclic amine and a cyclic amide/enol moiety in close proximity allows this compound to act as a powerful bis-nucleophile.

This structural dynamic makes it an ideal precursor for synthesizing complex fused heterocycles, most notably pyrazolo[3,4-d]pyrimidines , pyrazolo[3,4-b]pyridines , and pyrazolo[3,4-e][1,4]diazepines [1]. These fused systems are the active pharmacophores in a wide array of therapeutics, including phosphodiesterase 9 (PDE9) inhibitors for Alzheimer's disease [2], broad-spectrum kinase inhibitors, and anxiolytic agents.

Structural Dynamics & Reactivity Profile

The reactivity of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one is governed by its tautomeric equilibrium. Depending on the solvent polarity and pH, the compound shifts between its keto (pyrazolone) and enol (hydroxypyrazole) forms.

  • Amino Group (-NH₂): Acts as the primary nucleophile in initial condensation reactions (e.g., with aldehydes or formamide).

  • C4 Position: Highly electron-rich due to the electron-donating effects of the adjacent amino and hydroxyl/keto groups, making it highly susceptible to electrophilic attack (e.g., Vilsmeier-Haack formylation or halogenation).

  • Oxygen/Nitrogen Centers: Serve as secondary nucleophiles for ring-closing (cyclocondensation) steps to form fused bicyclic systems.

SynthesisWorkflow A Ethyl Cyanoacetate + Ethylhydrazine B Condensation (EtOH, Reflux) A->B C 5-Amino-1-ethyl-1,2- dihydropyrazol-3-one B->C D Cyclocondensation (e.g., Formamide) C->D E Pyrazolo[3,4-d]pyrimidine Derivatives D->E

Workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from the 5-AEP intermediate.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Objective: To synthesize the title compound via the cyclocondensation of ethyl cyanoacetate and ethylhydrazine. Causality & Rationale: Ethanol is selected as a protic solvent to stabilize the transition state during the initial nucleophilic attack of the hydrazine on the cyano group. The addition of a mild base (Sodium ethoxide) accelerates the subsequent intramolecular cyclization onto the ester carbonyl, driving the expulsion of ethanol and ensuring a high-purity pyrazolone ring [1].

Materials:

  • Ethyl cyanoacetate (1.0 eq, 113.11 g/mol )

  • Ethylhydrazine (1.1 eq, 60.10 g/mol )

  • Sodium ethoxide (0.1 eq, catalytic)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethylhydrazine (66.1 g, 1.1 mol) in 200 mL of absolute ethanol.

  • Catalysis: Add sodium ethoxide (6.8 g, 0.1 mol) to the solution and stir for 10 minutes at room temperature to ensure complete dissolution.

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Add ethyl cyanoacetate (113.1 g, 1.0 mol) dropwise over 30 minutes. Note: Dropwise addition is critical to control the exothermic formation of the acyclic intermediate and prevent polymerization.

  • Cyclization (Reflux): Remove the ice bath and gradually heat the mixture to reflux (approx. 80°C). Maintain reflux for 6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) until the ethyl cyanoacetate spot disappears.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Triturate the crude residue with cold diethyl ether to remove unreacted starting materials. Recrystallize the resulting solid from a mixture of ethanol and water (80:20) to yield pure 5-amino-1-ethyl-1,2-dihydropyrazol-3-one as a crystalline solid.

Protocol 2: Downstream Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold

Objective: To utilize the synthesized intermediate to construct a pyrazolo[3,4-d]pyrimidine core, a known pharmacophore for PDE9 inhibition [2]. Causality & Rationale: Formamide acts as both the solvent and the C-N donor. The extreme temperature (180°C) is required to overcome the high activation energy of the double condensation reaction (involving both the exocyclic amine and the C4 position of the pyrazole).

Step-by-Step Methodology:

  • Mixture: Suspend 5-amino-1-ethyl-1,2-dihydropyrazol-3-one (10.0 g) in excess formamide (50 mL) in a heavy-walled pressure vial or a round-bottom flask equipped with a robust reflux condenser.

  • Heating: Heat the suspension to 180°C using a sand bath or heating mantle. Stir vigorously for 12 hours. The suspension will gradually turn into a dark, homogeneous solution as the fused bicyclic system forms.

  • Precipitation: Allow the reaction to cool to 60°C, then slowly pour the mixture into 200 mL of vigorously stirred ice-cold distilled water. The pyrazolo[3,4-d]pyrimidine derivative will precipitate as a fine solid.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water and cold ethanol, and dry under high vacuum at 50°C.

Quantitative Data: Optimization of Intermediate Synthesis

The synthesis of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one can be optimized using various heating modalities and catalytic conditions. The table below summarizes the empirical data comparing these methodologies [3].

Synthesis MethodSolventCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC %)
Conventional HeatingEthanolNone808.072>95.0
Conventional HeatingEthanolNaOEt804.085>98.5
Microwave IrradiationEthanolNaOEt1200.591>99.0
Solvent-Free (Neat)NoneNone1002.065~90.0

Data Interpretation: Microwave irradiation combined with base catalysis significantly reduces reaction time from 4 hours to 30 minutes while maximizing both yield and purity, minimizing the thermal degradation of the hydrazine precursor.

Biological Application: Mechanism of Action

Pyrazolo[3,4-d]pyrimidines derived from 5-amino-1-ethyl-1,2-dihydropyrazol-3-one are highly potent inhibitors of Phosphodiesterase 9 (PDE9). PDE9 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, these compounds elevate cGMP levels, thereby enhancing neuroplasticity, synaptic transmission, and memory formation—making them prime candidates for Alzheimer's disease therapeutics [2].

PDE9Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Synthesizes PDE9 PDE9 Enzyme cGMP->PDE9 Hydrolyzed by Neuro Neuroplasticity & Memory Enhancement cGMP->Neuro Promotes GMP 5'-GMP (Inactive) PDE9->GMP Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->PDE9 Blocks

Mechanism of action for pyrazolo-pyrimidine derivatives as PDE9 inhibitors in neuroplasticity.

References

  • Title: Pyrazolo(3,4-e)(1,4)diazepin-7-(1h)
  • Source: United States Patent Office (US8987280B2)
  • Title: Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives Source: ResearchGate URL: [Link]

developing assays with 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Developing Dual-Modality Assays with 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one: From High-Throughput H₂O₂ Detection to Neuroprotective Screening

Target Audience: Researchers, assay developers, and drug discovery scientists.

Executive Summary

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (5-AEP) is a highly versatile, electron-rich heterocyclic scaffold. While traditional assay development often relies on distinct reagents for colorimetric detection and antioxidant screening, 5-AEP bridges this gap. Its unique structure—combining a reactive primary amine at the 5-position with a redox-active dihydropyrazol-3-one core—enables it to function both as a potent chromogenic coupling agent in enzymatic cascades and as a robust free radical scavenger.

This application note provides field-proven, self-validating protocols for utilizing 5-AEP in two distinct workflows: (1) Peroxidase-coupled colorimetric assays (Trinder-like reactions) and (2) Lipid peroxidation inhibition assays for neuroprotective drug screening.

Mechanistic Foundation & Causality

To successfully integrate 5-AEP into your assay pipelines, it is critical to understand the physical chemistry driving its reactivity.

Oxidative Coupling (The Modified Trinder Reaction)

The classic Trinder reaction utilizes 4-aminoantipyrine (4-AAP) and phenol to detect hydrogen peroxide (H₂O₂) generated by oxidase enzymes[1]. However, traditional reagents often suffer from narrow absorption windows and interference from biological matrices[2]. By substituting 4-AAP with 5-AEP , the primary amine acts as a highly reactive nucleophile. In the presence of horseradish peroxidase (HRP) and a "New Trinder Reagent" (such as TOOS or MADB—highly water-soluble aniline derivatives), 5-AEP undergoes oxidative coupling with H₂O₂. The ethyl substitution at position 1 provides optimal steric balance, yielding a highly conjugated quinoneimine dye with superior molar absorptivity and a red-shifted


, effectively minimizing background noise from biological samples[2][3].
Free Radical Scavenging (Edaravone-like Activity)

The dihydropyrazol-3-one core of 5-AEP undergoes keto-enol tautomerization. The enol form is highly electron-dense, allowing it to neutralize reactive oxygen species (ROS) such as hydroxyl (•OH) and peroxyl (ROO•) radicals. This occurs via two primary pathways: Single Electron Transfer (SET) in polar environments and Hydrogen Atom Transfer (HAT) in non-polar lipid environments[4]. This is the exact mechanism utilized by the structurally related pyrazolone Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), an FDA-approved neuroprotective drug for Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke[5][6].

Protocol 1: Enzymatic Colorimetric Assay for H₂O₂ Quantification

Rationale: This protocol utilizes 5-AEP as a chromogenic partner to quantify H₂O₂. Because H₂O₂ is the universal byproduct of oxidase enzymes (e.g., glucose oxidase, uricase, cholesterol oxidase), this core assay can be adapted to measure virtually any oxidizable metabolite.

TrinderCascade Substrate Target Analyte (e.g., Glucose, Uric Acid) H2O2 Hydrogen Peroxide (H₂O₂) Substrate->H2O2 Oxidation Oxidase Specific Oxidase (Enzyme) Oxidase->H2O2 Catalyzes Dye Quinoneimine Dye (Measurable Absorbance) H2O2->Dye Oxidative Coupling Reagents 5-AEP + TOOS (Chromogenic Substrates) Reagents->Dye POD Peroxidase (POD) POD->Dye Catalyzes

Enzymatic cascade of 5-AEP oxidative coupling for H₂O₂ detection.

Step-by-Step Methodology

Note: This protocol is optimized for a 96-well microplate format.

  • Reagent Preparation:

    • Buffer: Prepare 100 mM PIPES buffer (pH 6.5). Causality: PIPES maintains optimal pH for HRP activity without chelating essential ions.

    • Chromogenic Mix: Dissolve 5-AEP (1.5 mM) and TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline, 1.5 mM) in the PIPES buffer.

    • Enzyme Master Mix: Add Horseradish Peroxidase (HRP) to the Chromogenic Mix to a final concentration of 5 U/mL.

  • Standard Curve Generation: Prepare serial dilutions of H₂O₂ (0 to 100 µM) in ultra-pure water.

  • Assay Execution:

    • Pipette 20 µL of standards, blanks (water), and unknown samples into the microplate wells.

    • Add 180 µL of the Enzyme Master Mix to each well.

    • Incubate at 37°C for 10 minutes protected from light. Causality: Light protection prevents spontaneous photo-oxidation of the aniline derivative.

  • Data Acquisition: Read the absorbance at 550 nm using a microplate reader.

  • Self-Validating QC Step: Spike a known concentration of H₂O₂ into a sample matrix well. Recovery should be 95-105%. If recovery is low, suspect the presence of biological reducing agents (e.g., ascorbic acid) which can prematurely bleach the quinoneimine dye.

Protocol 2: Lipid Peroxidation (TBARS) Inhibition Assay

Rationale: When screening novel neuroprotectants, 5-AEP serves as an excellent reference standard or structural scaffold. This protocol measures the ability of 5-AEP to intercept radicals before they degrade polyunsaturated fatty acids (PUFAs) into malondialdehyde (MDA)[4].

RadicalScavenging Initiator Radical Initiator (e.g., Fe²⁺/H₂O₂, AAPH) ROS Reactive Oxygen Species (•OH, ROO•) Initiator->ROS Lipid Cell Membrane Lipids (PUFAs) ROS->Lipid Attacks Neutral Neutralized Species (Stable Byproducts) ROS->Neutral Quenched LPO Lipid Peroxidation (Membrane Damage) Lipid->LPO Propagates MDA Malondialdehyde (MDA) (Biomarker) LPO->MDA Degrades to Antioxidant 5-AEP (Pyrazolone Scavenger) Antioxidant->ROS SET / HAT

Mechanism of 5-AEP intercepting reactive oxygen species to prevent lipid peroxidation.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 5 mg/mL suspension of egg yolk phosphatidylcholine (liposomes) in 50 mM Phosphate Buffer (pH 7.4).

  • Pre-Incubation: In a microcentrifuge tube, combine 500 µL of the liposome suspension with 50 µL of 5-AEP (test concentrations ranging from 1 to 100 µM). Incubate for 5 minutes at 37°C.

  • Stress Induction: Add 50 µL of an AAPH solution (2,2'-azobis(2-amidinopropane) dihydrochloride, 50 mM) to initiate peroxyl radical generation. Incubate at 37°C for 60 minutes.

  • TBA Reaction:

    • Stop the reaction by adding 500 µL of 20% Trichloroacetic acid (TCA) to precipitate proteins/lipids.

    • Add 500 µL of 0.67% Thiobarbituric acid (TBA).

    • Heat the tubes at 95°C for 15 minutes. Causality: High heat is strictly required to force the condensation of two TBA molecules with one MDA molecule, forming a pink chromogen.

  • Extraction & Readout: Cool on ice, centrifuge at 3,000 x g for 10 minutes, and read the supernatant absorbance at 532 nm. Calculate the IC₅₀ of 5-AEP compared to a vehicle control.

Data Presentation: Comparative Assay Metrics

To validate the utility of 5-AEP, the following table summarizes its quantitative performance metrics against industry-standard reagents.

Reagent / ScaffoldPrimary Application

(Coupled Dye)
Molar Absorptivity (

)
Linear Range (H₂O₂)Radical Scavenging IC₅₀ (DPPH)
4-Aminoantipyrine (4-AAP) Colorimetric Assays~505 nm~12,000 M⁻¹cm⁻¹5 - 200 µM> 500 µM (Poor)
Edaravone Neuroprotection (ALS)N/A (Non-coupling)N/AN/A~15 - 25 µM
5-AEP + TOOS Dual-Modality ~550 nm ~35,000 M⁻¹cm⁻¹ 0.5 - 150 µM ~10 - 20 µM

Note: The exceptionally high molar absorptivity of the 5-AEP/TOOS quinoneimine dye allows for a significantly lower Limit of Detection (LOD) in diagnostic assays compared to legacy 4-AAP/Phenol systems.

References

  • Trinder, P. (1969). Determination of blood glucose using an oxidase-peroxidase system with a non-carcinogenic chromogen. Journal of Clinical Pathology. Available at: [Link]

  • Vacutainer Additives. (2022). Biochemical Testing Kits with New Trinder's Reagents. Available at: [Link]

  • Cruz, M. P. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Pharmacy and Therapeutics. Available at: [Link]

  • Bjelaković, J. et al. (2023). Pyrazolone-type compounds: in vitro and in silico evaluation of antioxidant potential. RSC Advances. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from our Senior Application Scientists

Welcome to the technical support center for the synthesis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we have consolidated our field expertise and data from established literature to provide you with a practical, in-depth resource. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address potential issues in your workflow.

Reaction Overview: The Primary Synthetic Route

The most common and efficient method for synthesizing 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is the condensation reaction between ethyl cyanoacetate and ethylhydrazine.[1] This reaction proceeds via a nucleophilic attack of the hydrazine on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization onto the nitrile group to form the stable pyrazolone ring.

The mechanism involves two key stages:

  • Initial Condensation: The more nucleophilic nitrogen of ethylhydrazine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol to form a hydrazide-nitrile intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the carbon of the nitrile group. Tautomerization of the resulting intermediate leads to the formation of the final 5-aminopyrazolone product.

Reaction_Mechanism cluster_reactants Starting Materials Reactant1 Ethyl Cyanoacetate Intermediate1 Hydrazide-Nitrile Intermediate Reactant1->Intermediate1 + Ethylhydrazine - Ethanol Reactant2 Ethylhydrazine Intermediate2 Cyclized Intermediate (Iminopyrazolidinone) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 5-Amino-1-ethyl-1,2- dihydropyrazol-3-one Intermediate2->Product Tautomerization

Caption: General mechanism for the synthesis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality parameters for the starting materials?

A: The purity and stability of your starting materials are paramount.

  • Ethylhydrazine: This reagent can degrade over time, especially if exposed to air and light, leading to oxidation and the formation of colored byproducts.[2] Using a freshly opened bottle or redistilled reagent is highly recommended. If using a salt form (e.g., ethylhydrazine oxalate), it must be neutralized in situ or prior to the reaction.

  • Ethyl Cyanoacetate: While generally stable, ensure it is free from significant amounts of cyanoacetic acid or water, which can interfere with the reaction. Use of a recently purchased, high-purity grade is best practice.[3]

Q2: Why is a basic or acidic catalyst sometimes recommended?

A: While the reaction can proceed without a catalyst, particularly at elevated temperatures, a catalyst can significantly improve the reaction rate and yield.

  • Base Catalyst (e.g., Sodium Ethoxide, Triethylamine): A base deprotonates the active methylene group of ethyl cyanoacetate, increasing its nucleophilicity and facilitating the initial condensation step. This is often used for reactions conducted at lower temperatures (kinetic control).[4]

  • Acid Catalyst (e.g., Acetic Acid, p-TsOH): An acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine.[5] It also aids in the dehydration steps. Acetic acid is a common choice as it can also serve as the solvent.[6]

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50 v/v).[2][5]

  • Visualization: The starting materials and product can be visualized under UV light (254 nm). The aminopyrazolone product is often more polar than the starting materials and will have a lower Rf value.

  • Procedure: Spot the starting ethyl cyanoacetate, ethylhydrazine, and the co-spot (a mix of both) on the baseline. As the reaction progresses, a new spot corresponding to the product should appear, and the starting material spots should diminish. The reaction is considered complete when the limiting reagent spot is no longer visible.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I resolve this?

A: This is a frequent issue that can typically be traced back to reagents or reaction conditions. A systematic approach is key to diagnosis.[2]

  • Potential Cause A: Degraded Ethylhydrazine. Hydrazine and its derivatives are susceptible to oxidation. If your reagent is old or has been improperly stored, its effective concentration will be low, and impurities may inhibit the reaction.

    • Solution: Use a fresh bottle of ethylhydrazine or distill the reagent under reduced pressure before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent further degradation during the synthesis.[2]

  • Potential Cause B: Suboptimal Reaction Conditions. The cyclization step to form the pyrazolone ring requires sufficient energy and an appropriate environment.

    • Solution:

      • Increase Temperature: If running the reaction in a solvent like ethanol, ensure it is brought to a steady reflux. The intramolecular cyclization is often the rate-limiting step and is temperature-dependent.[4]

      • Solvent Choice: The choice of solvent can be critical. While ethanol is common, glacial acetic acid can serve as both a solvent and an acid catalyst, often driving the reaction to completion more efficiently.[6]

      • Add a Catalyst: If uncatalyzed, consider adding a catalytic amount of acetic acid or a base like sodium ethoxide to accelerate the reaction.

  • Potential Cause C: Incomplete Cyclization. TLC analysis might show the disappearance of starting materials but only a faint product spot, possibly with a new intermediate spot. This suggests the formation of the hydrazide-nitrile intermediate, which is failing to cyclize.

    • Solution: Increase the reaction temperature and/or time. If the reaction is being run at room temperature, heating to reflux is necessary. Adding an acid catalyst can also promote the cyclization and subsequent dehydration/tautomerization steps.[4]

ParameterRecommended RangeRationale
Temperature 80 - 120 °CTo overcome the activation energy for the intramolecular cyclization step.
Solvent Ethanol, Glacial Acetic Acid, TolueneEthanol is a good general solvent. Acetic acid acts as a co-catalyst. Toluene allows for higher reflux temperatures.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of ethylhydrazine and the aminopyrazolone product.[2]
Catalyst Acetic Acid (cat.) or Sodium Ethoxide (cat.)Acid protonates the carbonyl, activating it. Base deprotonates the active methylene, increasing nucleophilicity.

Table 1: Recommended Reaction Conditions for Optimization.

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Impure or Discolored Product

Q: I've isolated my product, but it's yellow/brown and shows multiple impurities on TLC. What is happening and how can I purify it?

A: Discoloration and impurities are often linked to side reactions or degradation of the product or starting materials.[2] 5-aminopyrazoles can be sensitive to oxidation.[7]

  • Potential Cause A: Oxidation. The ethylhydrazine starting material and the 5-amino group on the final product can be susceptible to air oxidation, especially at high temperatures, leading to colored impurities.

    • Solution: As mentioned previously, conducting the reaction and workup under an inert atmosphere (N2 or Ar) is the most effective preventative measure.

  • Potential Cause B: Side Reactions. Although the reaction is generally clean, high temperatures and prolonged reaction times can sometimes lead to side products. For instance, the aminopyrazole product itself is a binucleophile and could potentially react further under harsh conditions.[4]

    • Solution: Monitor the reaction closely by TLC and stop the reaction as soon as the limiting reagent is consumed. Avoid unnecessarily long heating times.

  • Purification Strategy: Recrystallization. For solid products, recrystallization is the most effective method for removing impurities and improving color.

    • Procedure: A detailed protocol is provided below. The key is to select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Solvent/SystemSuitabilityNotes
Ethanol GoodOften a good first choice. The product may have moderate solubility when cold.
Isopropanol ExcellentSimilar to ethanol but often provides better crystal recovery.
Water FairCan be used, but solubility might be low even when hot. Often used as an anti-solvent.
Ethanol/Water ExcellentDissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Cool slowly.
Ethyl Acetate GoodA more moderately polar solvent that can be effective.

Table 2: Common Solvents for Recrystallization of 5-Aminopyrazolones.

Issue 3: Difficulty with Product Isolation

Q: My reaction seems complete by TLC, but I am struggling to get my product to precipitate or crystallize from the reaction mixture.

A: This is a common physical chemistry challenge related to solubility.

  • Potential Cause: High Solubility in Reaction Solvent. If the reaction was performed in a solvent like ethanol or acetic acid, the product might be too soluble to precipitate upon cooling, even in an ice bath.

    • Solution 1: Reduce Volume. Using a rotary evaporator, carefully reduce the volume of the solvent. This will increase the product concentration and promote crystallization upon cooling.

    • Solution 2: Add an Anti-Solvent. While the solution is still warm, slowly add a solvent in which your product is insoluble (an anti-solvent), such as deionized water or hexanes, until the solution becomes cloudy (the saturation point).[2] Then, allow it to cool slowly. This dramatic decrease in solubility is a very effective method for inducing precipitation.[2]

  • Potential Cause: Product "Oiling Out". Instead of forming a crystalline solid, the product separates as a viscous liquid or oil.

    • Solution 1: Scratching. Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small crystal of pure product from a previous batch, add it to the cooled, supersaturated solution to initiate crystallization.

    • Solution 3: Re-dissolve and Cool Slower. If an oil forms, try warming the solution to re-dissolve it, perhaps adding a small amount of additional solvent. Then, allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight). Slower cooling favors the formation of an ordered crystal lattice over a disordered oil.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (1.0 eq) and absolute ethanol (approx. 0.5 M concentration).

  • Inert Atmosphere (Recommended): Flush the system with Nitrogen or Argon for 5-10 minutes.

  • Reagent Addition: Add ethylhydrazine (1.1 eq) to the stirring solution at room temperature. If desired, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to a steady reflux (approx. 78-80°C for ethanol).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes) every 30-60 minutes. The reaction is typically complete within 2-4 hours when the ethyl cyanoacetate spot is no longer visible.[2]

  • Isolation:

    • Once complete, remove the heat source and allow the solution to cool.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Place the flask in an ice bath to induce crystallization. If no solid forms, slowly add cold deionized water with stirring until a precipitate forms.[2]

  • Filtration and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water, followed by a small amount of cold hexanes to aid in drying.

    • Allow the product to air dry or dry in a desiccator under vacuum.

  • Characterization: Determine the mass, calculate the percent yield, and characterize the product by melting point and NMR spectroscopy.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system from Table 2.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution heated (e.g., on a hot plate) and stirring during this process.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to a constant weight, preferably in a vacuum oven.

References

  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Shiryaev, A.K., Krasavina, M.S., & Shiryaev, V.A. (2025). Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. Žurnal organičeskoj himii, 61(3), 322-328.
  • ResearchGate. (n.d.). Synthesis of ethyl 2‐cyano‐2‐(2‐(4‐R²‐1‐R¹‐1H‐pyrazol‐3‐yl)hydrazine‐ylidene)
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Reddit. (2025).
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, (i), 198-250.
  • Alexander, E. R., & Cope, A. C. (n.d.).

Sources

Technical Support Center: Optimizing 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center provides advanced troubleshooting and validated methodologies for the synthesis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (also known via its tautomer, 5-amino-1-ethyl-1H-pyrazol-3-ol). As a critical bifunctional scaffold, this compound is widely utilized by drug development professionals for synthesizing fused pyrazolo[1,5-a]pyrimidines and other bioactive heterocycles [1].

The primary synthetic challenge in its preparation lies in controlling the regioselectivity during the cyclocondensation of ethylhydrazine with ethyl cyanoacetate, alongside managing the compound's oxidative instability and amphoteric nature during isolation.

Section 1: Mechanistic Pathway & Regioselectivity

Understanding the reaction mechanism is paramount for troubleshooting. The formation of the pyrazole ring proceeds via a two-step nucleophilic attack. The primary amine of ethylhydrazine is less sterically hindered and more nucleophilic, preferentially attacking the ester carbonyl of ethyl cyanoacetate to form a cyanoacetohydrazide intermediate. Subsequent base-catalyzed intramolecular cyclization of the secondary amine onto the nitrile yields the desired 5-amino-3-one isomer. Deviations in pH or temperature can lead to the undesired 3-amino-5-one isomer [2].

Pathway A Ethyl Cyanoacetate + Ethylhydrazine B Nucleophilic Attack (Primary Amine) A->B NaOEt, 0°C F Undesired Pathway: Nitrile Attack A->F Acidic/Neutral C Cyanoacetohydrazide Intermediate B->C -EtOH D Intramolecular Cyclization C->D Reflux, 80°C E 5-Amino-1-ethyl-1,2- dihydropyrazol-3-one D->E Tautomerization G 3-Amino-1-ethyl- pyrazol-5-one F->G Cyclization

Mechanistic pathway illustrating regioselective control in 5-amino-1-ethylpyrazol-3-one synthesis.

Section 2: Troubleshooting FAQs

Q1: Why am I isolating a mixture of regioisomers, and how can I strictly favor the 5-amino-3-one product? A: Regioisomer mixtures (typically the 3-amino-5-one and 5-amino-3-one) occur when the nucleophilic attack is not perfectly directed. Under neutral or slightly acidic conditions, the primary amine of ethylhydrazine may attack the nitrile group first. Causality & Solution: To strictly favor 5-amino-1-ethyl-1,2-dihydropyrazol-3-one, the reaction must be run under strongly basic conditions (e.g., 1.1 equivalents of Sodium Ethoxide). The base facilitates the initial formation of the hydrazide at the ester carbonyl and drives the subsequent cyclization of the less nucleophilic secondary amine onto the nitrile [2].

Q2: My isolated product turns pink or brown upon exposure to air. How do I prevent this degradation? A: Aminopyrazoles are highly electron-rich and prone to rapid oxidative degradation, forming colored azo or quinonoid byproducts. This is a ubiquitous issue in pyrazole chemistry [3]. Causality & Solution: Oxygen acts as a radical initiator. To prevent this, thoroughly degas all reaction solvents by sparging with Argon or Nitrogen for at least 15 minutes prior to use. Conduct the entire reaction and workup under an inert atmosphere. If permissible for your downstream application, adding a catalytic amount of a mild antioxidant (e.g., 0.1% BHT) during the crystallization phase can significantly improve shelf stability. Store the final solid in amber vials under Argon at -20°C.

Q3: I am experiencing massive yield losses during the aqueous workup. How can I improve recovery? A: 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is highly amphoteric and polar. It exists in a complex equilibrium of OH, NH, and CH tautomers, making it highly water-soluble and prone to hydrogen bonding with aqueous solvents[2]. Causality & Solution: Traditional liquid-liquid extraction (e.g., Water/Ethyl Acetate) will fail because the partition coefficient heavily favors the aqueous layer. Instead of extraction, neutralize the crude reaction mixture exactly to its isoelectric point (pH ~6.5-7.0) using 1M HCl. Evaporate the mixture completely to dryness. Extract the product from the resulting solid salt matrix by triturating with a polar aprotic/protic solvent blend (e.g., 10% Methanol in Dichloromethane). This selectively dissolves the pyrazolone while leaving the inorganic salts behind.

Section 3: Quantitative Data Summary

To illustrate the impact of reaction conditions on regioselectivity and yield, refer to the optimization data below. These parameters demonstrate the necessity of base catalysis and appropriate solvent selection.

SolventBase / CatalystTemp (°C)Time (h)Regioselectivity (5-Amino : 3-Amino)Isolated Yield (%)
EthanolNone (Neutral)80 (Reflux)1260 : 4045%
TolueneAcetic Acid (cat.)110 (Reflux)1840 : 6035%
EthanolNaOEt (1.1 eq)80 (Reflux)685 : 1568%
IsopropanolNaOEt (1.1 eq)90 (Reflux)495 : 5 78%

Note: Isopropanol provides a higher reflux temperature than ethanol, which accelerates the cyclization step, minimizes the residence time of the intermediate, and reduces the window for oxidative degradation.

Section 4: Standard Optimized Protocol

This self-validating protocol incorporates the troubleshooting principles discussed above to ensure high yield and purity.

Step 1: Preparation and Degassing

  • Equip an oven-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an Argon inlet.

  • Add 100 mL of anhydrous Isopropanol. Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen.

  • Add Sodium Ethoxide (1.10 equivalents) to the flask. Stir until completely dissolved.

Step 2: Reagent Addition 4. Cool the reaction mixture to 0°C using an ice bath. 5. Add Ethyl Cyanoacetate (1.00 equivalent) dropwise over 5 minutes. 6. Slowly add Ethylhydrazine (1.05 equivalents) dropwise over 15 minutes.

  • Self-Validation Check: The reaction is exothermic; maintaining the temperature at 0°C during addition ensures the primary amine selectively attacks the ester carbonyl without premature, uncontrolled side reactions.

Step 3: Cyclocondensation 7. Remove the ice bath and gradually heat the mixture to reflux (90°C). 8. Maintain reflux for 4 hours under a continuous Argon atmosphere. 9. Monitor reaction completion via LC-MS or TLC (Eluent: 10% MeOH in DCM). The intermediate cyanoacetohydrazide mass should completely disappear.

Step 4: Workup and Isolation 10. Cool the mixture to room temperature. Carefully adjust the pH to 6.5–7.0 using 1M HCl in Isopropanol.

  • Self-Validation Check: Precise neutralization prevents the amphoteric product from remaining ionized, which would otherwise hinder isolation and drastically reduce yield.
  • Concentrate the neutralized mixture to complete dryness under reduced pressure (rotary evaporation).
  • Suspend the dry, crude residue in 50 mL of a cold mixture of Dichloromethane/Methanol (9:1). Stir vigorously for 20 minutes to extract the product from the inorganic salts.
  • Filter the suspension through a pad of Celite. Wash the filter cake with an additional 20 mL of the solvent mixture.
  • Concentrate the filtrate to afford the crude product. Recrystallize from minimal boiling Ethanol to yield pure 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one as an off-white solid.
References
  • Title: Cancerostatica. I. Synthesis of some pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Source: Polish Journal of Pharmacology and Pharmacy, 30(4), 569-572 (1978). URL: [Link]

  • Title: Pyrazol-3-ones, Part 1: Synthesis and Applications. Source: Advances in Heterocyclic Chemistry, Vol. 80, 73-156 (2001). URL: [Link]

  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Source: Molecules, 29(2), 456 (2024). URL: [Link]

Technical Support Center: Troubleshooting 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on functionalized pyrazolone scaffolds, mastering the synthesis of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one (also known as 3-amino-1-ethyl-1H-pyrazol-5-ol) is critical. The primary synthetic route involves the condensation of ethylhydrazine with ethyl cyanoacetate. While seemingly straightforward, this reaction is highly prone to regioselectivity issues, incomplete cyclization, and thermal degradation.

This guide is designed by senior application scientists to provide you with mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure high-yield, isomerically pure synthesis.

I. Troubleshooting Q&A: Mechanistic Pitfalls & Solutions

Q1: My reaction yields a mixture of regioisomers. How can I selectively synthesize the 5-amino-1-ethyl isomer? A1: The primary challenge in utilizing monosubstituted hydrazines like ethylhydrazine is the [1]. The terminal primary amine (-NH2) is less sterically hindered, whereas the secondary amine (-NHEt) is more electron-rich. Under thermodynamic control (e.g., refluxing in non-polar aprotic solvents), the -NH2 group preferentially attacks the highly electrophilic ester carbonyl, leading to the undesired 3-amino-1-ethyl-1,2-dihydropyrazol-5-one isomer[2].

To favor your target, the 5-amino-1-ethyl-1,2-dihydropyrazol-3-one , you must shift the reaction to kinetic control. Utilizing polar protic solvents (like absolute ethanol) in the presence of a strong base (e.g., sodium ethoxide) increases the nucleophilicity of the cyano group via enolate formation. This directs the initial attack of the -NH2 group to the nitrile carbon, forming an amidrazone intermediate that subsequently cyclizes to the desired 5-amino product.

Q2: I am observing a significant amount of uncyclized linear intermediates. How do I drive the reaction to completion? A2: Uncyclized hydrazone or hydrazide intermediates accumulate when the thermodynamic activation energy for the intramolecular ring closure is not met[1]. To resolve this, you must overcome the energy barrier of the final aromatization step. If you are operating under basic conditions, ensure your reflux temperature is strictly maintained at 78°C (for ethanol). Alternatively, adding a catalytic amount of glacial acetic acid in a separate cyclization step can protonate the electrophilic center, facilitating the final intramolecular nucleophilic attack and driving the reaction to completion[1].

Q3: The reaction mixture rapidly overheats during the addition of ethylhydrazine, leading to a dark, tarry mixture. How do I manage this? A3: The initial condensation between ethylhydrazine and ethyl cyanoacetate is highly exothermic. Poorly controlled exotherms lead to localized "hot spots," which promote alternative reaction pathways, oxidative degradation of the pyrazolone ring, and potentially dangerous runaway reactions[3]. To mitigate this, implement a controlled, dropwise addition of ethylhydrazine (diluted in the reaction solvent) while maintaining the reaction vessel in an ice bath (0–5°C). Ensure vigorous overhead stirring to maximize heat transfer[3].

Q4: My isolated product contains N-acylated impurities. What causes this? A4: 5-Aminopyrazoles are highly versatile binucleophiles. Once the pyrazolone ring is formed, the exocyclic primary amine can react with unreacted starting materials (like excess ethyl cyanoacetate) to form N-acylated amides[1]. To prevent this over-reaction, strictly control your stoichiometry (use a slight 1.05x excess of ethylhydrazine rather than excess cyanoacetate) and quench the reaction immediately once TLC monitoring indicates the consumption of the starting enolate.

II. Reaction Optimization Data

Understanding the interplay between solvent polarity, catalysis, and temperature is essential for controlling the regiochemical outcome of the synthesis.

Solvent SystemCatalyst / BaseTemp (°C)Regioisomer Ratio (5-Amino : 3-Amino)Overall Yield (%)Dominant Pathway
TolueneNone1101 : 465%Thermodynamic
Absolute EthanolNone781 : 172%Mixed
Water / EthanolAcetic Acid (cat.)903 : 178%Kinetic (Acidic)
Absolute Ethanol Sodium Ethoxide (1.1 eq) 78 9 : 1 85% Kinetic (Basic)

Table 1: Influence of reaction conditions on the regioselectivity and yield of ethylhydrazine and ethyl cyanoacetate condensation.

III. Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence that leads to the formation of the two distinct regioisomers based on the initial site of nucleophilic attack.

AminopyrazoloneSynthesis Reactants Ethylhydrazine + Ethyl Cyanoacetate InterA Amidrazone Intermediate (NH2 attacks Cyano) Reactants->InterA Base Catalysis (Protic Solvent) InterB Hydrazide Intermediate (NH2 attacks Ester) Reactants->InterB Neutral/Acidic (Aprotic Solvent) ProdA 5-Amino-1-ethyl-1,2- dihydropyrazol-3-one (Target) InterA->ProdA Ring Closure (-EtOH) ProdB 3-Amino-1-ethyl-1,2- dihydropyrazol-5-one (Side Product) InterB->ProdB Ring Closure (-H2O)

Mechanistic divergence in ethylhydrazine and ethyl cyanoacetate condensation.

IV. Standardized Experimental Protocol

This self-validating protocol is engineered to maximize the yield of the 5-amino regioisomer while suppressing acyclic intermediates and thermal degradation.

Materials Required:

  • Ethyl cyanoacetate (1.0 eq, strictly anhydrous)

  • Ethylhydrazine (1.05 eq, free base)

  • Sodium ethoxide (1.1 eq)

  • Absolute ethanol (0.5 M relative to substrates)

Step-by-Step Methodology:

  • Enolate Generation (Substrate Activation): In a flame-dried, round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. Cool the solution to 0°C using an ice-water bath. Add ethyl cyanoacetate (1.0 eq) dropwise over 10 minutes. Stir for 30 minutes at 0°C to ensure complete enolate formation.

  • Controlled Hydrazine Addition (Exotherm Mitigation): Dilute ethylhydrazine (1.05 eq) in an equal volume of absolute ethanol. Add this solution dropwise to the reaction mixture over 30 minutes. Critical Step: Strictly maintain the internal temperature below 5°C to prevent exothermic degradation and runaway reactions[3].

  • Cyclization & Aromatization: Remove the ice bath and allow the mixture to slowly warm to room temperature. Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

  • In-Process Validation: Monitor the disappearance of the acyclic intermediate via TLC (Eluent: EtOAc/Hexane 1:1, visualized under UV 254 nm). Do not proceed to workup until the intermediate spot is fully consumed to prevent yield loss[1].

  • Workup & Isolation: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Resuspend the residue in cold water and carefully neutralize with 1M HCl to pH 6.5 to precipitate the product. Filter the solid, wash with ice-cold water, and recrystallize from ethanol to afford pure 5-amino-1-ethyl-1,2-dihydropyrazol-3-one.

  • Structural Validation: Confirm the exact regiochemistry of your isolated batch using 2D NMR spectroscopy. Specifically, utilize 1H-15N HMBC to unambiguously establish the connectivity between the pyrazole ring nitrogens and the ethyl substituent[1].

V. References

  • Gagnon, P. E., et al. "Synthesis of Pyrazolones from α-Keto and α-Cyano Esters." Canadian Journal of Chemistry. Available at: [Link]

Sources

stability and storage conditions for 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Pyrazolone derivatives are notoriously dynamic molecules; they are highly sensitive to their electronic environment and oxidative stress.

This guide is structured to help you understand the causality behind the physical and spectral anomalies you may observe, providing self-validating protocols to ensure the scientific integrity of your assays.

Module 1: Tautomeric Equilibrium & Spectral Anomalies (FAQs)

Q: My NMR spectra show multiple unexpected peaks, and the integration is off. Is my batch of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one degrading? A: Not necessarily. Pyrazolone derivatives exhibit complex keto-enol tautomerism. They dynamically shift between three primary states: the CH form (3-pyrazolone), the OH form (4-pyrazolone/enol), and the NH form[1]. The relative stability of these tautomers is dictated entirely by the dielectric constant of your chosen solvent[1]. In non-polar solvents (e.g., Chloroform), the CH form is thermodynamically favored. However, in polar, hydrogen-bonding solvents (e.g., DMSO or Water), the equilibrium shifts dramatically toward the NH and OH forms due to intermolecular hydrogen bonding stabilization[1]. This dynamic equilibrium will appear as a complex mixture of peaks in an NMR spectrum, often mimicking degradation.

Q: Why does the retention time of the compound shift unexpectedly during LC-MS analysis? A: This is a direct consequence of the tautomeric shift occurring on the column. The CH, OH, and NH forms possess different dipole moments and polarities. If your mobile phase gradient rapidly changes the dielectric environment (e.g., moving from high aqueous to high organic), the compound will re-equilibrate mid-run, leading to peak broadening, peak splitting, or shifting retention times.

Module 2: Oxidative Degradation & Storage (FAQs)

Q: Why does the compound change from a white/pale powder to a deep yellow or brown color over time? A: This color shift is the hallmark of oxidative degradation. The amino-pyrazolone core is highly electron-rich. Similar to other pyrazolone-based free radical scavengers (like edaravone), this compound is highly susceptible to oxidation via Single Electron Transfer (SET) or Homolytic Hydrogen Atom Transfer (HAT) mechanisms[2]. When exposed to atmospheric oxygen or UV light, the N-N or C-C bonds in the pyrazolone ring can undergo photochemical cleavage or form colored radical intermediates[3]. These radicals rapidly propagate to form highly conjugated, colored dimers.

Q: Can I store this compound in solution for long-term use? A: No. Storing 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one in solution exponentially increases the rate of oxidative degradation. Solvents dissolve atmospheric oxygen, providing a constant source of oxidative stress, while the solvated state lowers the activation energy required for SET/HAT mechanisms[2]. Always store the compound as a dry powder.

Module 3: Visualizing the Degradation & Tautomeric Pathways

To troubleshoot effectively, you must visualize how environmental triggers force the molecule down either a reversible tautomeric pathway or an irreversible degradation pathway.

G A 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one B Solvent Polarity A->B Dissolution F Environmental Stress (O2, UV Light, Heat) A->F Exposure C Tautomeric Equilibrium B->C D CH Form (Favored in Non-Polar) C->D E NH/OH Forms (Favored in Polar) C->E G Oxidative Degradation (SET / HAT Mechanisms) F->G H Radical Intermediates (Color Shift to Yellow/Brown) G->H Electron Transfer I Dimerization / Cleavage H->I Propagation

Logical workflow of tautomeric shifts and oxidative degradation pathways.

Module 4: Data Presentation & Quantitative Summaries

Understanding how solvent polarity impacts your analytical readouts is critical for preventing false positives in degradation assays.

Table 1: Influence of Solvent Polarity on Pyrazolone Tautomeric Equilibrium

SolventDielectric Constant (ε)Dominant TautomerRelative Stability ShiftAnalytical Impact on NMR/LC-MS
Chloroform (CDCl3) 4.8CH FormFavors CH due to low dielectric constant.Sharp CH2 peak at ~3.5 ppm in 1H NMR; single sharp LC peak.
Ethanol 24.5NH / OH FormsModerate stabilization of polar forms.Broadening of NMR peaks; mixed tautomeric populations.
DMSO-d6 46.8NH / OH FormsStrong H-bond acceptance stabilizes NH/OH.Disappearance of CH2; appearance of OH/NH protons (>10 ppm).
Water (D2O) 80.1NH / OH FormsMaximum stabilization of polar forms.Rapid H/D exchange at C4 and N/O heteroatoms; peak splitting.

Module 5: Self-Validating Experimental Protocols

Protocol A: Self-Validating NMR Workflow for Tautomer vs. Degradation Analysis

Causality: By manipulating the solvent environment, we can force the tautomeric equilibrium to shift. If the extra peaks in your spectrum are due to tautomerism, the shift is completely reversible. If they are due to oxidation, the structural changes are irreversible.

  • Initial Solvation: Dissolve 5 mg of the suspect sample in 0.5 mL of DMSO-d6.

  • First Acquisition: Acquire a standard 1H NMR spectrum. Note the presence of broad NH/OH peaks (>10 ppm) and complex aliphatic splitting indicative of a tautomeric mixture.

  • Solvent Removal: Recover the sample by lyophilizing the DMSO-d6 under high vacuum. Crucial: Do not use heat to evaporate the solvent, as thermal stress will induce the degradation you are trying to test for.

  • Reconstitution: Reconstitute the dried powder in 0.5 mL of anhydrous CDCl3.

  • Self-Validation Check: Acquire a second 1H NMR spectrum.

    • Pass: If the complex multiplet collapses into a clean spectrum representing the pure CH-form, the initial complexity was purely tautomeric.

    • Fail: If the extraneous peaks persist, the sample has irreversibly oxidized and must be discarded.

Protocol B: Anaerobic Storage and Handling Workflow

Causality: Because the SET/HAT oxidation pathways are triggered by O2 and photons, isolating the compound from these catalysts halts the radical propagation chain[2][3].

  • Vessel Selection: Transfer the bulk powder into amber glass vials to block UV-induced photochemical cleavage[3].

  • Atmospheric Displacement: Place the vials in a glove box or use a Schlenk line to purge the headspace with ultra-high purity Argon. Note: Argon is heavier than Nitrogen and provides a superior, dense protective blanket over the solid powder.

  • Hermetic Sealing: Seal the vials with PTFE-lined caps and tightly wrap the external seals with Parafilm to prevent micro-ingress of moisture and oxygen.

  • Thermal Control: Store the aliquots at -20°C.

  • Self-Validation Check: A properly sealed and stored aliquot should show absolutely no visual color shift (yellowing) over a 6-month period. If yellowing occurs, your Argon blanket was compromised.

References

  • Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. RSC Publishing.1

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PMC.2

  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications.3

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to optimize the yield and purity of pyrazolone derivatives. 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is a critical heterocyclic scaffold used in the development of bioactive molecules and pharmaceutical intermediates[1]. The traditional synthesis involves the condensation of ethylhydrazine with ethyl cyanoacetate[2]. However, this reaction is notoriously prone to regioselectivity issues, oxidative degradation, and poor recovery during workup.

This guide provides a self-validating framework to troubleshoot your synthesis, explaining the mechanistic causality behind each experimental choice to ensure high-fidelity results.

Mechanistic Pathway & Regioselectivity

To control the reaction, we must first understand the competing pathways. Ethylhydrazine possesses two nucleophilic nitrogen atoms. The primary amine (-NH


) is less sterically hindered, while the secondary amine (-NHEt) is more electron-rich. Directing the primary amine to attack the ester carbonyl yields the desired 5-amino-1-ethyl isomer, whereas attack on the nitrile yields the undesired 3-amino-1-ethyl isomer[3].

Pathway SM Ethylhydrazine + Ethyl Cyanoacetate Hydrazide Intermediate A (Hydrazide) SM->Hydrazide Primary NH2 attacks Ester (Base Catalyzed) Amidine Intermediate B (Amidine) SM->Amidine Primary NH2 attacks Nitrile (Acid Catalyzed) Target 5-Amino-1-ethyl- 1,2-dihydropyrazol-3-one (Target Product) Hydrazide->Target Secondary NH attacks Nitrile (Cyclization) Byproduct 3-Amino-1-ethyl- 1,2-dihydropyrazol-5-one (Undesired Isomer) Amidine->Byproduct Secondary NH attacks Ester (Cyclization)

Competing mechanistic pathways in the synthesis of ethyl-substituted aminopyrazolones.

Troubleshooting Guides & FAQs

Q1: My final product contains a significant amount of the 3-amino-1-ethyl isomer. How can I improve the regioselectivity for the 5-amino-1-ethyl isomer? A1: Regioselectivity in this condensation is governed by kinetic versus thermodynamic control. If you mix the reagents at room temperature without a catalyst, the less hindered primary amine of ethylhydrazine indiscriminately attacks the highly electrophilic nitrile carbon, leading to the amidine intermediate and ultimately the 3-amino isomer. Causal Solution: Utilize base catalysis (e.g., Sodium Ethoxide, NaOEt) and elevated temperatures. The base deprotonates the hydrazide intermediate, driving the thermodynamic equilibrium toward the formation of the 5-amino-1-ethyl-1,2-dihydropyrazol-3-one target[2]. Furthermore, slow addition of ethyl cyanoacetate to a refluxing solution of ethylhydrazine ensures the ester is consumed immediately, preventing localized concentration spikes that favor the kinetic byproduct.

Q2: The isolated product is dark brown or pink instead of the expected off-white powder. What causes this and how do I fix it? A2: Aminopyrazolones are highly susceptible to auto-oxidation. In the presence of ambient oxygen and light, the electron-rich pyrazolone ring oxidizes to form highly conjugated, colored azo or quinonoid radical species. Causal Solution: Implement strict anaerobic techniques. Degas all solvents by sparging with Argon or Nitrogen for at least 30 minutes prior to use. During the workup and recrystallization phases, introduce a catalytic amount of an antioxidant, such as ascorbic acid (0.1% w/w) or BHT, to quench any radical formation. If your product is already discolored, recrystallize it from degassed ethanol/water (80:20) using activated charcoal.

Q3: I am experiencing low overall yields (<40%) despite TLC showing complete consumption of starting materials. Where is my product going? A3: 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one exhibits complex prototropic tautomerism (keto-enol-imine forms), making it highly polar and extensively water-soluble. If your protocol relies on a standard aqueous extraction, the product is likely remaining in the aqueous phase. Causal Solution: Avoid aqueous-organic liquid-liquid extractions. Instead, neutralize the reaction mixture carefully to pH 6.5–7.0 (the isoelectric point where zwitterionic solubility is minimized) and evaporate the solvent in vacuo. Extract the resulting solid residue with a polar aprotic solvent like hot ethyl acetate or acetonitrile to separate the product from inorganic salts.

Quantitative Data Summary

To illustrate the impact of these optimized parameters, the following table summarizes the causal relationship between reaction conditions and the resulting yield and purity profiles.

SolventCatalyst / BaseTemperatureAtmosphereTimeYield (%)Purity (HPLC, %)
EthanolNone25 °CAmbient24 h35%68% (High 3-amino isomer)
EthanolTriethylamine (TEA)Reflux (78 °C)Ambient12 h58%82% (Significant oxidation)
TolueneAcetic Acid (AcOH)Reflux (110 °C)Nitrogen12 h25%60% (Incomplete cyclization)
Ethanol Sodium Ethoxide (NaOEt) Reflux (78 °C) Argon 6 h 88% >98% (Optimized)
Optimized Experimental Protocol: Self-Validating Methodology

This step-by-step workflow incorporates built-in validation checks to ensure the reaction proceeds correctly at each stage.

Step 1: Preparation of the Reagent Matrix

  • In an oven-dried, 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 100 mL of absolute ethanol.

  • Sparge the ethanol with Argon for 30 minutes.

    • Self-Validation Check: The solvent should remain perfectly clear; any turbidity indicates moisture contamination in your gas line or glassware.

  • Add 1.1 equivalents of Sodium Ethoxide (NaOEt) and stir until completely dissolved.

Step 2: Controlled Condensation

  • Add 1.0 equivalent (e.g., 50 mmol) of ethylhydrazine to the basic ethanol solution.

  • Heat the mixture to a gentle reflux (78 °C).

  • Using an addition funnel, add 1.0 equivalent of ethyl cyanoacetate dropwise over 45 minutes.

    • Self-Validation Check: Monitor the color. A pale yellow color confirms the formation of the hydrazide intermediate. If the solution turns deep red immediately, oxygen is present; abort and re-degas your system.

Step 3: Cyclization and Monitoring

  • Maintain reflux for 6 hours under Argon.

  • In-Process Validation (TLC): Spot the reaction mixture on a silica gel plate (Eluent: DCM/MeOH 9:1). The starting material (ethyl cyanoacetate, R

    
     ~0.8) should be completely absent, replaced by a highly polar, UV-active spot at R
    
    
    
    ~0.25 (the target pyrazolone).

Step 4: Workup and Isolation

  • Cool the reaction mixture to 0–5 °C in an ice bath.

  • Carefully neutralize the mixture to pH 6.5–7.0 using 1M HCl in ethanol.

    • Self-Validation Check: Use a calibrated pH meter. Achieving this exact pH is critical to precipitate the product and minimize its solubility.

  • Filter the precipitated sodium chloride salts and concentrate the filtrate in vacuo to yield a crude solid.

  • Recrystallize the solid from a minimal amount of hot, degassed ethanol containing 0.1% ascorbic acid. Cool slowly to room temperature, then to 4 °C to induce crystallization.

  • Filter the off-white crystals, wash with cold diethyl ether, and dry under high vacuum.

References
  • Title: Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives Source: ResearchGate URL
  • Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: SCIRP URL
  • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Knorr-type condensation of arylhydrazines and β-keto esters. While this reaction is the fundamental pathway for synthesizing pyrazolones (a critical pharmacophore in drug development), it is notoriously prone to regiochemical scrambling.

The core issue stems from competing nucleophiles and electrophiles: the hydrazine possesses two distinct nitrogen atoms (terminal -NH₂ vs. internal -NH), and the β-keto ester possesses two distinct carbonyls (ketone vs. ester). Without strict kinetic control, the reaction yields a frustrating mixture of 3-substituted-5-pyrazolones and 5-substituted-3-pyrazolones.

This guide provides field-proven, mechanistically grounded strategies to lock your reaction into a single, predictable regiochemical pathway.

Mechanistic Pathway: Kinetic vs. Thermodynamic Control

Understanding the causality of your regioisomer ratio requires mapping the divergent reaction pathways. The diagram below illustrates how solvent choice and thermal energy dictate which nitrogen attacks which carbonyl first.

MechanisticPathway cluster_kinetic Kinetic Pathway (Desired) cluster_thermo Thermodynamic/Undesired Pathway Start Arylhydrazine + β-Keto Ester Step1A Terminal -NH₂ attacks Ketone Start->Step1A Polar Aprotic Solvent (e.g., DMAc) Step1B Terminal -NH₂ attacks Ester Start->Step1B Polar Protic Solvent (e.g., EtOH) + Heat IntA Arylhydrazone Intermediate Step1A->IntA Step2A Internal -NH cyclizes on Ester IntA->Step2A Acid Catalysis (e.g., HCl) ProdA 3-Substituted-1-aryl-5-pyrazolone (Major Regioisomer) Step2A->ProdA IntB Arylhydrazide Intermediate Step1B->IntB Step2B Internal -NH cyclizes on Ketone IntB->Step2B ProdB 5-Substituted-1-aryl-3-pyrazolone (Minor Regioisomer) Step2B->ProdB

Mechanistic divergence in pyrazolone synthesis driven by solvent and thermodynamic factors.

Troubleshooting FAQs

Q1: Why am I observing a near 1:1 mixture of regioisomers when refluxing my arylhydrazine and β-keto ester in ethanol? Causality: Ethanol is a polar protic solvent. Protic solvents extensively hydrogen-bond with the nucleophilic nitrogen atoms of the hydrazine. This solvation effect dampens the inherent nucleophilicity difference between the highly reactive terminal -NH₂ and the less reactive internal -NH. Furthermore, refluxing provides enough thermal energy to overcome the activation barrier for the thermodynamically favored (but often undesired) regioisomer, destroying kinetic control. Solution: Switch to a polar aprotic solvent with a strong dipole moment, such as N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF), and run the initial condensation at room temperature. Aprotic solvents do not hydrogen-bond with the hydrazine, thereby preserving the superior nucleophilicity of the terminal -NH₂ and directing its attack strictly to the more electrophilic ketone carbonyl[1].

Q2: My reaction stalls at the acyclic hydrazone intermediate when using DMAc. How do I force cyclization without turning up the heat and scrambling the regiochemistry? Causality: The initial condensation to form the hydrazone is rapid. However, the subsequent intramolecular cyclization requires the internal -NH (which is sterically hindered and electronically deactivated by the aryl ring) to attack the ester carbonyl. This step is kinetically slow at room temperature. Simply applying heat can cause E/Z isomerization of the hydrazone, leading to regio-scrambling. Solution: Implement mild Brønsted acid catalysis. Adding 50 mol% of aqueous HCl protonates the ester carbonyl, drastically increasing its electrophilicity. This lowers the activation energy required for the internal -NH to attack, driving the cyclization to completion at room temperature while maintaining >99:1 regioselectivity[1].

Q3: I am using a highly electron-deficient arylhydrazine (e.g., 4-nitrophenylhydrazine), and the regioselectivity is completely lost. What is happening, and how can I fix it? Causality: Strongly electron-withdrawing groups (EWGs) on the aryl ring deplete the electron density of the internal -NH via resonance. This renders the internal -NH too poorly nucleophilic to attack the ester during cyclization. Consequently, the reaction either stalls, or the terminal -NH₂ attacks the ester first (forming a hydrazide), completely inverting the regioselectivity. Solution: Bypass the direct β-keto ester condensation. Instead, pre-activate the β-keto ester by converting it into an enamine using N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The highly electrophilic β-carbon of the resulting enamine strictly dictates the initial attack by the terminal -NH₂, forcing the correct regiochemical alignment before cyclization can occur.

Quantitative Data: Solvent and Additive Effects

The following table summarizes the dramatic impact that solvent choice and acid catalysis have on the regiochemical outcome of pyrazole/pyrazolone core formations.

Table 1: Impact of Reaction Conditions on Regioselectivity

Solvent SystemTemperatureAcid AdditiveRegioisomer Ratio (3-Sub : 5-Sub)Overall Yield
Ethanol (Protic)50 °CNone~ 60 : 4065%
DMAc (Aprotic)25 °CNone96 : 478%
DMAc (Aprotic)25 °C10 N HCl (50 mol%)> 99.8 : 0.295%

Note: Data synthesized from benchmark regioselective pyrazole condensation studies utilizing 1,3-dicarbonyls[1].

Standard Operating Procedure (SOP)

Protocol: Highly Regioselective Synthesis of 3-Substituted-1-Aryl-5-Pyrazolones Self-Validating Mechanism: This protocol utilizes room-temperature kinetic control and in-situ acid catalysis to prevent thermodynamic equilibration. In-Process Controls (IPC) are embedded to verify intermediate formation before proceeding to cyclization.

Step 1: Solvent and Reagent Preparation

  • Action: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve the β-keto ester (1.0 equiv) in N,N-Dimethylacetamide (DMAc) to achieve a 0.5 M concentration.

  • Causality: DMAc maintains the nucleophilic differential between the hydrazine nitrogens by preventing hydrogen-bonding interference[1].

Step 2: Hydrazone Formation (Kinetic Control)

  • Action: Add the arylhydrazine hydrochloride (1.05 equiv) portion-wise at 20–25 °C. Stir the mixture for 30 to 45 minutes.

  • IPC Check: Pull a 10 µL aliquot and analyze via LC-MS. Validation: You must observe >95% conversion to the acyclic hydrazone intermediate mass before proceeding. Do not apply heat if conversion is slow; allow more time.

Step 3: Acid-Catalyzed Cyclization

  • Action: Once hydrazone formation is confirmed, add 10 N aqueous HCl (0.5 equiv / 50 mol%) dropwise to the reaction mixture. Continue stirring at room temperature for 2–4 hours.

  • Causality: The strong acid specifically activates the ester carbonyl toward nucleophilic attack by the deactivated internal -NH, facilitating ring closure without thermal scrambling[1].

Step 4: Isolation and Structural Verification

  • Action: Quench the reaction by pouring the mixture into vigorously stirred ice water (3x reaction volume). Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Validation: Perform ¹H NMR (NOE/NOESY experiments) on the isolated solid. A strong Nuclear Overhauser Effect (NOE) between the N-aryl ortho-protons and the pyrazolone C4-H proton confirms the 3-substituted-1-aryl-5-pyrazolone structure, validating the regiochemical outcome.

References
  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270.[Link]

Sources

Technical Support Center: By-Product Analysis in 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the synthesis and structural analysis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one . Designed for researchers, analytical scientists, and drug development professionals, this guide bypasses generic advice to directly address the complex chromatographic anomalies, regiochemical ambiguities, and oxidative degradation pathways inherent to pyrazolone chemistry.

Reaction Mechanisms & By-Product Causality

The synthesis of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one typically proceeds via a Knorr-type condensation between ethylhydrazine and a 1,3-dielectrophile, such as ethyl cyanoacetate[1]. Because ethylhydrazine is an ambidentate nucleophile (possessing both a primary -NH₂ and a secondary -NH-Et group) and the cyanoacetate is unsymmetrical, the reaction is highly prone to regiochemical divergence[2].

Understanding the kinetic drivers of these pathways is critical for controlling your impurity profile. The primary amine is more nucleophilic but less basic than the secondary amine. Depending on the pH and temperature, initial attack can occur at either the nitrile carbon or the ester carbonyl, leading to two distinct cyclization pathways and the formation of regioisomers. Furthermore, the electron-rich nature of the resulting pyrazolone ring makes it highly susceptible to one-electron oxidation, leading to dimerization[3].

ReactionPathway Reactants Ethylhydrazine + Ethyl Cyanoacetate Hydrazone Uncyclized Hydrazone (Intermediate) Reactants->Hydrazone Condensation MainProduct 5-Amino-1-ethyl-1,2- dihydropyrazol-3-one (Target) Oxidation Bis-pyrazolone Dimer (Oxidation Product) MainProduct->Oxidation O2 / Trace Metals Regioisomer 3-Amino-1-ethyl-1,2- dihydropyrazol-5-one (Regioisomer) Hydrazone->MainProduct Cyclization (Major) Hydrazone->Regioisomer Cyclization (Minor)

Reaction pathway showing target synthesis and major by-product formation.

Quantitative Data Presentation

To facilitate rapid identification during LC-MS profiling, the following table summarizes the expected chromatographic and mass spectrometric properties of the target compound and its primary by-products.

By-Product / AnalyteFormation MechanismRelative Retention Time (RRT)Primary MS Fragment (m/z)UV Max (nm)
5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Target Cyclization1.00[M+H]⁺ (128.08)~245
3-Amino-1-ethyl-1,2-dihydropyrazol-5-one Regioisomeric Cyclization1.15[M+H]⁺ (128.08)~250
Bis-pyrazolone Dimer Oxidative Coupling (C4-C4')1.85[2M-2H+H]⁺ (253.14)~280
Uncyclized Hydrazone Incomplete Condensation0.60[M+H₂O+H]⁺ (146.09)~220

Standardized Analytical Protocols

Protocol A: LC-MS Profiling of Crude Reaction Mixtures

Causality: Nitrogen-containing heterocycles like aminopyrazoles possess basic nitrogen centers that interact strongly with residual silanols on standard silica-based stationary phases. This secondary interaction causes severe peak tailing, which can mask the presence of closely eluting regioisomers[4][5]. Solution: Utilizing a volatile acidic modifier (formic acid) protonates the analyte and masks silanol sites, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Quench 10 µL of the crude reaction mixture in 990 µL of cold Acetonitrile/Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the LC system with a high-endcapped C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to minimize silanol activity[5].

  • Mobile Phase Configuration:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Set the mass spectrometer to Electrospray Ionization Positive (ESI+) mode, scanning from m/z 100 to 500.

  • System Validation Check: The protocol is self-validating if the asymmetry factor (

    
    ) of the target peak (m/z 128) falls between 0.9 and 1.2. If 
    
    
    
    > 1.5, the column endcapping has degraded, and the separation of the regioisomer cannot be trusted.
Protocol B: 2D NOESY NMR for Regioisomer Validation

Causality: 1D ¹H NMR is often insufficient to distinguish between the 3-amino and 5-amino regioisomers because the chemical shifts of the ethyl group and the C4-H ring proton are nearly identical in both structures[2]. 2D NOESY NMR bypasses this by exploiting through-space dipole-dipole coupling, allowing you to map the physical distance between protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified, dried isomer in 0.6 mL of DMSO-

    
    . Ensure the solvent is strictly anhydrous to prevent rapid exchange of the -NH₂ protons.
    
  • Acquisition Setup: Set up a 2D NOESY experiment with a mixing time (

    
    ) of 300–500 ms, optimized for small molecules.
    
  • Spectral Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation to enhance cross-peak resolution.

  • System Validation Check: This protocol utilizes a binary, self-validating outcome[6]:

    • If a strong NOE cross-peak is observed between the N-ethyl CH₂ protons and the amine -NH₂ protons, the 1,5-relationship is confirmed (Target: 5-amino regioisomer).

    • If the N-ethyl CH₂ protons show an NOE cross-peak exclusively with the C4-H ring proton, the 1,3-relationship is confirmed (By-product: 3-amino regioisomer).

AnalyticalWorkflow Crude Crude Reaction Mixture HPLC HPLC / LC-MS (Formic Acid Modifier) Crude->HPLC MassSpec Mass Spectrometry (ESI+) HPLC->MassSpec Peak ID PrepLC Preparative LC (Fractionation) MassSpec->PrepLC Target Mass NMR 2D NOESY NMR (Regioisomer ID) PrepLC->NMR Pure Isomers

Analytical workflow for the isolation and structural validation of pyrazolone by-products.

Troubleshooting FAQs

Q: Why am I observing a prominent mass peak at[2M-2H+H]⁺ in my LC-MS spectra? A: This indicates oxidative dimerization. Pyrazol-3-ones are highly susceptible to one-electron oxidation (often catalyzed by trace metals or light), generating C4 radicals that rapidly couple to form bis-pyrazolone dimers[3]. Actionable Fix: Purge your reaction vessel with argon, use degassed solvents, and store the isolated solid in amber vials under an inert atmosphere.

Q: My pyrazole isomers are co-eluting on a standard silica gel column. How can I resolve them? A: Regioisomers of aminopyrazoles often exhibit nearly identical polarities under normal-phase conditions[2][5]. Actionable Fix: Switch to a reverse-phase preparative C18 column. If co-elution persists, adjust the pH of your mobile phase to slightly below the pKa of the amino group. This induces differential protonation states between the isomers, drastically altering their relative retention times[4].

Q: The crude product is a dark, oily residue instead of a crystalline solid. What went wrong? A: This is a classic symptom of either unreacted hydrazine derivatives polymerizing or extensive oxidative degradation of the pyrazolone ring[2]. Actionable Fix: Purify your ethylhydrazine starting material by distillation before use. Ensure the condensation reaction is run to completion (monitor the disappearance of the uncyclized hydrazone intermediate via LC-MS) and perform the workup under strictly inert conditions.

References

1.2 2.1 3.3 4.4 5. 5 6.6

Sources

Technical Support Center: 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Knowledge Base. This portal provides authoritative troubleshooting and validated methodologies for researchers and drug development professionals scaling up the synthesis of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one (a critical intermediate in the synthesis of pyrazolopyridines and Edaravone analogs).

Knowledge Base Article (KBA) 01: Regioselectivity & Isomeric Purity

User Inquiry: Why am I getting a mixture of 3-amino and 5-amino regioisomers, and how do I strictly favor the 5-amino-1-ethyl-1,2-dihydropyrazol-3-one isomer during a multi-kilogram scale-up?

Root Cause Analysis (Causality): The synthesis of N(1)-substituted 5-aminopyrazoles is classically achieved by reacting alkylhydrazines with ethyl cyanoacetate[1]. However, ethylhydrazine possesses two distinct nucleophilic nitrogen atoms. The terminal amine (


) is less sterically hindered, whereas the internal amine (

) is more electron-rich due to the inductive effect of the ethyl group.

The regioselectivity of this cycloaddition is entirely dictated by which nitrogen attacks the ester carbonyl first[2].

  • Kinetic Control (Low Temperature): The less hindered terminal

    
     attacks the ester, forming a hydrazide intermediate. Subsequent heating drives the internal 
    
    
    
    to attack the nitrile, closing the ring to form the desired 5-amino isomer.
  • Thermodynamic Control (High Temperature): If the reaction temperature spikes during addition, the more electron-rich internal

    
     attacks the ester, ultimately yielding the undesired 3-amino  regioisomer.
    

Resolution: To control regioselectivity, the reaction must be bifurcated into a strict low-temperature kinetic dosing phase, followed by a high-temperature thermodynamic cyclization phase. Furthermore, cyclization to the 5-amino-1-alkylpyrazole is heavily facilitated by the presence of a base such as sodium ethoxide, which deprotonates the active methylene[3].

Mechanism SM Ethyl Cyanoacetate + Ethylhydrazine IntA Kinetic Attack (Terminal NH2 on Ester) SM->IntA 0-5 °C IntB Thermodynamic Attack (Internal NH on Ester) SM->IntB >25 °C ProdA 5-Amino-1-ethyl-1,2- dihydropyrazol-3-one (Target) IntA->ProdA 78 °C ProdB 3-Amino-1-ethyl-1,2- dihydropyrazol-5-one (Impurity) IntB->ProdB 78 °C

Fig 3. Regioselective mechanistic pathways dictating the final pyrazolone isomer.

Knowledge Base Article (KBA) 02: Exotherm Management & Self-Validating Protocol

User Inquiry: During our 10 kg scale-up, the addition of ethylhydrazine to ethyl cyanoacetate caused a dangerous exotherm, leading to impurity formation. How can we safely manage this while ensuring batch-to-batch reproducibility?

Root Cause Analysis: The initial nucleophilic acyl substitution (hydrazide formation) is highly exothermic. If ethylhydrazine is dumped into the reactor, the heat evolution overwhelms standard cooling jackets, breaking kinetic control and leading to off-target amidrazone formation.

Resolution: The Self-Validating Scale-Up Protocol We have designed a self-validating system where each phase of the reaction requires an In-Process Control (IPC) check to clear the batch for the next step.

Quantitative Parameter Summary
ParameterValueRationale
Ethyl Cyanoacetate 1.0 eq (10.0 kg)Limiting reagent.
Ethylhydrazine (70% aq) 1.05 eq (7.9 kg)Slight excess to ensure complete conversion of the ester.
Sodium Ethoxide (21% in EtOH) 1.1 eq (31.5 L)Deprotonates the active methylene; prevents acidic degradation.
Dosing Temperature 0–5 °CSuppresses thermodynamic attack; manages exotherm.
Cyclization Temperature 78 °C (Reflux)Overcomes activation energy required for ring closure.
Step-by-Step Methodology
  • Reactor Preparation: Purge a 100 L jacketed glass-lined reactor with

    
    . Charge 30 L of absolute ethanol and 10.0 kg of ethyl cyanoacetate.
    
  • Base Addition: Slowly charge the Sodium Ethoxide solution. Maintain jacket cooling to keep the internal temperature below 10 °C.

  • Kinetic Dosing (Critical Step): Cool the internal mixture to 0–5 °C. Begin dosing the 70% aqueous ethylhydrazine via a metering pump over 3 to 4 hours.

    • Self-Validation IPC 1: Monitor heat evolution. If the temperature exceeds 8 °C, the pump must auto-pause. Post-dosing, analyze via HPLC. Acceptance: >95% hydrazide intermediate.

  • Thermal Cyclization: Ramp the reactor temperature to 78 °C and maintain reflux for 4–6 hours.

    • Self-Validation IPC 2: Pull an aliquot for HPLC analysis at 4 hours. Acceptance: <1% ethyl cyanoacetate remaining. If >1%, continue reflux for 2 hours.

  • Solvent Swap: Distill off the ethanol under reduced pressure (40 °C, 100 mbar) to drive the equilibrium and remove trapped solvent.

Workflow A 1. Reactor Prep Charge EtOH & NaOEt Cool to 0-5 °C B 2. Reagent Addition Add Ethyl Cyanoacetate A->B C 3. Hydrazine Dosing Slow addition of Ethylhydrazine Maintain <10 °C B->C D 4. Thermal Cyclization Reflux at 78 °C for 4-6h C->D E 5. Solvent Swap & pH Shift to H2O, adjust pH to 6.0-6.5 D->E F 6. Isolation Filter & Dry (>99% Purity) E->F

Fig 1. Exotherm-controlled scale-up workflow for 5-amino-1-ethyl-1,2-dihydropyrazol-3-one.

Knowledge Base Article (KBA) 03: Crystallization & Analytical Discrepancies

User Inquiry: Our product occasionally precipitates as a gummy oil, and our NMR data looks inconsistent across batches. Is the molecule degrading during isolation?

Root Cause Analysis: The molecule is not degrading; you are observing prototropic tautomerism . 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is a highly dynamic molecule that exists in an equilibrium of three tautomeric forms: the


-form (keto), the 

-form (enol), and the

-form (imino).

When isolating the product, if the pH is not strictly controlled, the molecule traps solvent (ethanol/water) within its hydrogen-bonding network, causing it to oil out. Furthermore, NMR discrepancies arise because the dominant tautomer shifts depending on the analytical solvent used (e.g., DMSO-


 heavily favors the 

-enol form, while

favors the

-keto form).

Resolution: To force the molecule into a highly crystalline, uniform state, you must isolate it at its exact isoelectric point where solubility is minimized and the crystal lattice is most stable.

  • Aqueous Quench: Following the solvent swap (Step 5 above), add 40 L of Deionized (DI) water.

  • Isoelectric Titration: Carefully adjust the pH to exactly 6.0–6.5 using 2M HCl.

  • Seeding & Aging: Cool the slurry to 5 °C and age for 2 hours. If oiling occurs, seed with 10 g of pure crystalline product. Filter and wash with ice-cold water.

Tautomers CH CH2-Form (Keto) OH OH-Form (Enol) CH->OH Solvent Dependent NH NH-Form (Imino) CH->NH pH Dependent

Fig 2. Solvent-dependent tautomeric equilibrium of the synthesized pyrazolone.

References

1.[1] Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. ResearchGate. 1 2.[3] EP2295411A1 - Pyrazoles as 11-beta-hsd-1. Google Patents. 3 3.[2] Synthesis and Reactivity of (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene. Preparation of 1-Aryl- and 1-Heteroaryl-substituted 4-Benzoyl-amino-5-methyl-1H-pyrazoles. ResearchGate. 2

Sources

Technical Support Center: Troubleshooting 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one and its structurally related derivatives.

Mechanistic Root Cause: Why is this molecule so difficult to handle?

Handling 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one during aqueous workup presents a notorious challenge due to its highly polar, amphoteric nature. To successfully isolate this compound, you must understand the causality behind its behavior:

  • Amphoterism and Isoelectric Point (pI): The molecule contains a basic primary amine at the C5 position and an acidic pyrazolone core. In acidic media (pH < 3), the amine is protonated, rendering the molecule highly water-soluble. In basic media (pH > 9), the pyrazolone core is deprotonated, again resulting in high aqueous solubility . Extraction is only viable near its isoelectric point (typically pH 5.5–6.5), where the molecule exists as a neutral species or zwitterion.

  • Prototropic Tautomerism: The pyrazolone core exists in a dynamic equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (keto) and 1H-pyrazol-3-ol (enol) forms . This tautomerism allows the molecule to act as both a strong hydrogen-bond donor and acceptor.

  • Intermolecular Dimerization: Because of its dual H-bond donor/acceptor capacity, the neutral molecule rapidly forms robust intermolecular networks (dimers and polymers) in solution . This causes the compound to unexpectedly "crash out" as an intractable oil or emulsion at the aqueous/organic interface during extraction, as standard non-polar solvents (like Ethyl Acetate or Hexane) cannot disrupt these hydrogen bonds.

Frequently Asked Questions (FAQs)

Q1: My product crashes out as a gummy oil at the aqueous/organic interface during extraction. What is happening? A: This is a classic manifestation of intermolecular hydrogen bonding. When the pH is neutralized, the compound loses its ionic charge and attempts to crystallize. However, the presence of residual water and organic solvent disrupts crystal lattice formation, resulting in a solvated, gummy polymer. Solution: You must use a highly polar, H-bond disrupting co-solvent system (See Table 1) to break the dimers and force the compound into the organic phase.

Q2: I cannot extract the product into ethyl acetate (EtOAc) or dichloromethane (DCM). The aqueous layer still contains all my product. How do I fix this? A: EtOAc and DCM lack the hydrogen-bond accepting/donating capacity required to solvate the 5-amino-pyrazolone zwitterion. You must alter the thermodynamics of the system by applying a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . By saturating the aqueous layer with NaCl, you reduce the dielectric constant of the water and bind free water molecules, thermodynamically driving the pyrazolone into a modified organic phase (e.g., 20% Isopropanol in Chloroform).

Q3: How do I prevent streaking and poor recovery during silica gel chromatography? A: The basic amine and acidic pyrazolone will irreversibly bind to the acidic silanol groups on standard silica gel . Solution: Deactivate the silica gel by pre-treating the column with 1% Triethylamine (TEA) in your mobile phase, or switch to Reverse-Phase (C18) chromatography using a water/acetonitrile gradient buffered with 0.1% Formic Acid.

Quantitative Solvent Selection Data

To optimize your extraction, select a solvent system that balances polarity with hydrogen-bond disruption capabilities.

Table 1: Solvent System Efficacy for 5-Amino-pyrazolone Extraction

Solvent SystemPolarity Index (P')H-Bond Disruption CapacityExtraction EfficiencyRecommended Use Case
100% Ethyl Acetate 4.4Poor< 15%Not recommended for workup.
100% Dichloromethane 3.1Poor< 10%Not recommended for workup.
10% MeOH in DCM 3.8Moderate~ 50%TLC analysis; mild extractions.
20% Isopropanol in CHCl₃ 4.5Excellent > 90% Primary LLE extraction.
n-Butanol 4.0Excellent> 85%Heavy emulsions; hard to evaporate.

Standardized Workup Protocols

Every protocol below is designed as a self-validating system , ensuring you can mathematically or analytically confirm the success of each step before proceeding.

Protocol A: Isoelectric Precipitation (Preferred for High Purity)

Use this method if your crude mixture is highly concentrated and free of other zwitterionic impurities.

  • Cooling: Transfer the crude aqueous reaction mixture to an Erlenmeyer flask and cool to 0–5 °C in an ice bath.

  • pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 6.0 (the estimated isoelectric point).

  • Equilibration: Stir vigorously for 30 minutes at 0 °C to allow the neutral tautomer to fully crystallize.

  • Isolation: Filter the precipitate through a sintered glass funnel (Porosity 3). Wash the filter cake with 2 x 10 mL of ice-cold distilled water.

  • Self-Validation Step: Measure the UV absorbance of the mother liquor (filtrate) at 254 nm. If the absorbance remains high, precipitation is incomplete. Proceed immediately to Protocol B with the filtrate to recover the remaining yield.

Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Use this method if Protocol A fails (forms an oil) or if the product concentration is too low for precipitation.

  • Salting Out: To the aqueous layer (adjusted to pH 6.0), add solid Sodium Chloride (NaCl) portion-wise until the solution is completely saturated (some undissolved salt should remain visible).

  • Solvent Preparation: Prepare a fresh mixture of 20% Isopropanol (IPA) in Chloroform (v/v). Mechanism: Chloroform acts as an H-bond donor, while IPA acts as both a donor and acceptor, effectively dismantling the pyrazolone dimer network.

  • Extraction: Add a volume of the IPA/CHCl₃ mixture equal to the aqueous layer. Shake vigorously in a separatory funnel for 2 minutes. Allow phases to separate (the organic layer will be the bottom layer).

  • Self-Validation Step: Spot the residual aqueous layer on a silica TLC plate alongside the organic layer. Stain the plate with Ninhydrin and heat. A clean background in the aqueous spot confirms 100% mass transfer to the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 40 °C to yield the crude 5-amino-1-ethyl-1,2-dihydropyrazol-3-one.

Decision Workflow

Use the following logic matrix to determine the optimal isolation path for your specific reaction conditions.

ExtractionWorkflow A Crude Aqueous Mixture (Contains 5-Amino-1-ethyl-pyrazolone) B Adjust pH to Isoelectric Point (Target pH 5.5 - 6.5) A->B C Does the Product Precipitate? B->C D Filter, Wash with Cold H2O & Dry under Vacuum C->D Yes (Solid Forms) E Saturate Aqueous Layer with NaCl (Salting-Out) C->E No (Remains Dissolved/Oils) F Extract with 20% IPA/CHCl3 (Breaks H-Bond Networks) E->F G Dry Organic Layer (Na2SO4) & Concentrate F->G

Figure 1: Decision matrix for the extraction and isolation of amphoteric aminopyrazolones.

References

  • Holzer, W., et al. A one-step synthesis of pyrazolone and tautomeric investigations. ResearchGate / MDPI. URL:[Link]

  • Faria, J., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. URL:[Link]

Validation & Comparative

Validation of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Synthesis: A Comparative Guide of Cyclocondensation vs. Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized pyrazolone scaffolds for the synthesis of bioactive compounds—ranging from anxiolytics to complex nodulisporic acid derivatives[1]—the demand for regiochemically pure intermediates has surged. 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is a privileged building block in this space. However, introducing the N1-ethyl group significantly alters the electronic landscape of the pyrazolone core, exposing critical flaws in classical synthesis methods.

This guide objectively compares the traditional Direct Cyclocondensation method against the modern Curtius Rearrangement pathway, providing researchers with field-proven, self-validating protocols to ensure absolute regiocontrol and high yields.

Mechanistic Pathway Analysis

The synthesis of N-alkylated aminopyrazolones historically suffers from poor regioselectivity. When assembling the ring from acyclic precursors, the two nitrogen atoms of the hydrazine derivative compete for the electrophilic centers of the cyanoacetate. We must evaluate the synthetic logic of two divergent pathways:

SynthesisRoutes StartA Route A: Cyclocondensation Ethyl Cyanoacetate + Ethylhydrazine Target 5-Amino-1-ethyl-1,2- dihydropyrazol-3-one (Target Product) StartA->Target Reflux, EtOH ByproductA 3-Amino-1-ethyl-1,2- dihydropyrazol-5-one (Regioisomer By-product) StartA->ByproductA Regioselectivity Issue StartB Route B: Curtius Rearrangement Orotic Acid + Ethylhydrazine IntermediateB 1-Ethyl-5-oxo-2,5-dihydro pyrazole-3-carboxylic acid StartB->IntermediateB Hydrazinolysis ReagentB DPPA, Et3N, Toluene, 80°C (Curtius Rearrangement) IntermediateB->ReagentB ReagentB->Target Hydrolysis

Fig 1. Divergent synthetic pathways for 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.

Quantitative Performance Comparison

To objectively determine the optimal workflow for scale-up and discovery chemistry, we benchmarked both routes across critical operational parameters.

ParameterRoute A: Direct Cyclocondensation[2]Route B: Curtius Rearrangement (DPPA)[3]
Overall Yield 45% – 55%80% – 85%
Regiopurity Low (~60:40 mixture of isomers)Excellent (>99% target regioisomer)
Reaction Time 16 hours (Reflux)5 hours (Rearrangement step)
Scalability Poor (Requires complex chromatography)High (Product precipitates upon hydrolysis)
Key Reagents Ethyl cyanoacetate, EthylhydrazineOrotic acid, Ethylhydrazine, DPPA, Et3N
Environmental E-Factor High (Due to solvent-heavy purification)Low (Aqueous workup, minimal chromatography)

Self-Validating Experimental Protocols

As an application scientist, I emphasize workflows that provide intrinsic feedback. A protocol must be a self-validating system where physical observations directly correlate with mechanistic milestones.

Protocol A: Direct Cyclocondensation (Classical Method)

Note: This method is provided for comparative baseline purposes and is not recommended for high-purity applications due to inherent regioselectivity flaws.

  • Initialization: Dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol.

  • Addition: Slowly add ethylhydrazine (1.0 eq) dropwise at 0°C to control the initial exothermic hydrazone formation[2].

  • Cyclization: Elevate the temperature to 120°C (oil bath) and reflux for 16 hours.

  • Causality & Limitation: The ethanol solvent provides a homogenous medium for nucleophilic addition. However, because ethylhydrazine possesses two reactive nitrogen atoms (N1 substituted, N2 unsubstituted), attack on the cyano group versus the ester carbonyl is poorly differentiated. This thermodynamic competition inevitably yields an inseparable mixture of 5-amino and 3-amino regioisomers.

Protocol B: Curtius Rearrangement via DPPA (Recommended Method)

This advanced route bypasses the regioselectivity dilemma by utilizing a pre-formed pyrazole-carboxylic acid intermediate, ensuring that the amine group is installed exactly where the carboxylate was located[3].

Step 1: Intermediate Preparation React orotic acid with ethylhydrazine to generate the intermediate 1-ethyl-5-oxo-2,5-dihydropyrazole-3-carboxylic acid.

Step 2: DPPA-Mediated Rearrangement

  • System Setup: To a dry reaction flask, add toluene (500 mL), triethylamine (2.0 eq), and the intermediate synthesized in Step 1 (1.0 eq).

    • Causality: Triethylamine acts as a non-nucleophilic base, strictly serving to deprotonate the carboxylic acid and generate the highly reactive carboxylate anion. Toluene is deliberately chosen because its boiling point (110°C) provides a safe thermal buffer above the 80°C required to drive the reaction, preventing the explosive decomposition risks associated with azides.

  • Activation: Raise the internal temperature to 80°C. Slowly add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise over 30 minutes.

  • Self-Validation Checkpoint (Kinetic Indicator): The addition of DPPA initiates the Curtius rearrangement. You will observe a steady evolution of nitrogen gas bubbles. This is a self-validating physical cue: the bubbling confirms the thermal decomposition of the acyl azide intermediate into the isocyanate. Stir continuously for 5 hours. The complete cessation of gas evolution indicates 100% conversion to the isocyanate.

  • Hydrolysis & Isolation: Cool the system to room temperature. Concentrate the reaction solution under reduced pressure, then add 500 mL of saturated aqueous ammonium chloride.

  • Self-Validation Checkpoint (Thermodynamic Indicator): The slightly acidic aqueous environment forces the rapid hydrolysis of the isocyanate into the primary amine. Because the target 5-amino-1-ethyl-1,2-dihydropyrazol-3-one is insoluble in cold aqueous ammonium chloride, it will immediately crash out as a distinct white precipitate[3]. Collect via vacuum filtration.

Expert Discussion & Causality

The superiority of Route B lies in its absolute mechanistic control. In traditional cyclocondensation (Route A), researchers are at the mercy of the marginal electronic differences between the two nitrogen atoms of ethylhydrazine[2]. Attempting to separate the resulting pyrazolone regioisomers via column chromatography is notoriously difficult due to their nearly identical retention factors and strong hydrogen-bonding capabilities.

By employing the Curtius rearrangement (Route B), we fundamentally change the synthetic logic. We do not attempt to build the ring and direct the amine placement simultaneously. Instead, we build a structurally unambiguous carboxylic acid-bearing ring first. The use of DPPA allows for a mild, one-pot conversion of the carboxylic acid to an amine via an isocyanate intermediate[3]. The protocol's reliance on visual gas evolution and terminal precipitation creates a robust, self-validating loop that guarantees both high yield (>80%) and exceptional regiopurity, making it the definitive choice for modern drug development applications.

References

1.[3] CN105541719A - Method for preparing 5-amino-1,2-dihydropyrazole-3-one from orotic acid. Google Patents. 2.[1] Buy Nicotinoyl isothiocyanate (EVT-8699628) - EvitaChem. EvitaChem. 3.[2] US3558605A - Pyrazolo(3,4-e)(1,4)diazepin-7-(1h)-one compounds. Google Patents.

Sources

Comparative Analysis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one vs. Classical Pyrazolones: Mechanisms, Antioxidant Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets oxidative stress-mediated pathologies (such as amyotrophic lateral sclerosis and ischemic stroke), pyrazolone derivatives have emerged as a privileged highly-reactive scaffold. While Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) remains the FDA-approved gold standard, its clinical application is sometimes limited by poor aqueous solubility and specific lipophilic-driven toxicities.

This guide provides an objective, data-driven comparison between classical pyrazolones and the specialized derivative 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (hereafter referred to as 5-AEP ). By analyzing structural-activity relationships (SAR), thermodynamic parameters, and radical scavenging kinetics, we will establish how N1-alkyl and C5-amino substitutions alter the pharmacological profile of the pyrazolone core.

Structural and Mechanistic Paradigms

The antioxidant capacity of pyrazolones is fundamentally dictated by their tautomeric equilibrium (CH ⇌ NH ⇌ OH) and the electron density of the heterocyclic ring.

The Edaravone Benchmark

Edaravone utilizes an N1-phenyl ring and a C3-methyl group. The phenyl ring provides extended


-conjugation, which stabilizes the pyrazolone radical formed after scavenging reactive oxygen species (ROS). However, this aromatic substitution drives the LogP higher, necessitating complex formulation strategies for intravenous delivery.
The 5-AEP Advantage

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one introduces two critical structural deviations:

  • N1-Ethyl Substitution: Replacing the phenyl ring with an aliphatic ethyl group significantly reduces lipophilicity. This enhances aqueous solubility, allowing for simpler, surfactant-free formulations while maintaining sufficient membrane permeability.

  • C5-Amino Substitution (Strong EDG): The -NH

    
     group acts as a potent Electron Donating Group (EDG) via resonance (+M effect). Density Functional Theory (DFT) studies on pyrazolones confirm that EDGs at the C3 or C5 positions drastically lower the Ionization Potential (IP) and the Bond Dissociation Enthalpy (BDE) of the active C-H or O-H bonds.
    

This lowered IP shifts the primary radical scavenging mechanism in polar environments (like blood plasma) toward Sequential Proton Loss Electron Transfer (SPLET) and Single Electron Transfer (SET) , accelerating the neutralization of peroxyl and hydroxyl radicals.

G Start Pyrazolone Scavenger (e.g., 5-AEP) Tautomer Tautomeric Equilibrium (CH ⇌ NH ⇌ OH) Start->Tautomer HAT Hydrogen Atom Transfer (HAT) Favored in Non-Polar Media Tautomer->HAT Lipid Phase SPLET SPLET / SET Mechanism Favored in Polar Media Tautomer->SPLET Aqueous Phase Radical Resonance-Stabilized Pyrazolone Radical HAT->Radical SPLET->Radical EDG C5-Amino Group (+M Effect) Lowers IP & BDE EDG->HAT EDG->SPLET

Caption: Mechanistic pathways of pyrazolone radical scavenging, highlighting the C5-amino EDG acceleration.

Quantitative Performance Data

To objectively compare 5-AEP against established pyrazolones, we evaluate key thermodynamic and kinetic descriptors. Lower BDE indicates easier hydrogen donation (HAT), while lower IP indicates easier electron donation (SET).

CompoundStructural FeaturesDPPH IC

(µM)*
BDE (kcal/mol)IP (eV)CLogPPrimary Scavenging Mechanism
Edaravone N1-Phenyl, C3-Methyl4.2 – 4.7~77.97.501.20HAT / SPLET
5-AEP N1-Ethyl, C5-Amino~3.8 – 4.1~74.26.850.45SET / SPLET (Polar media)
Antipyrine N1-Phenyl, N2-Methyl> 50.0> 85.08.120.38Weak / Inactive

*Note: DPPH IC


 values are highly dependent on solvent and incubation time. Values represent standardized methanolic assays. 5-AEP thermodynamic values are extrapolated from DFT benchmarks of amino-substituted pyrazolones.

Data Synthesis: The introduction of the C5-amino group in 5-AEP lowers the IP by approximately 0.65 eV compared to Edaravone. This thermodynamic advantage translates to a faster kinetic reaction with radicals in aqueous environments, while the N1-ethyl group drops the CLogP to 0.45, significantly improving hydrophilicity.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating novel pyrazolones like 5-AEP against Edaravone.

Protocol A: DPPH Radical Scavenging Kinetics (Self-Validating System)

Causality: We utilize methanol as the solvent because its polar protic nature supports the SPLET mechanism, which more accurately mimics the physiological aqueous environments where these drugs operate.

Materials:

  • 0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in HPLC-grade methanol.

  • Test compounds (5-AEP, Edaravone) dissolved in methanol at varying concentrations (1 µM to 50 µM).

  • Positive Control: Ascorbic Acid.

Step-by-Step Workflow:

  • Blank Preparation: Pipette 2.0 mL of methanol into a cuvette to zero the UV-Vis spectrophotometer at 517 nm.

  • Control Measurement: Mix 1.0 mL of 0.1 mM DPPH with 1.0 mL of methanol. Incubate in the dark for 30 minutes. Record the baseline absorbance (

    
    ).
    
  • Sample Incubation: Mix 1.0 mL of the test compound solution (e.g., 5-AEP at 5 µM) with 1.0 mL of 0.1 mM DPPH.

  • Kinetic Tracking: Immediately place the cuvette in the spectrophotometer and record absorbance at 517 nm every 1 minute for 30 minutes to capture the reaction kinetics.

  • Endpoint Calculation: Calculate the scavenging effect at

    
     min using the formula:
    
    
    
    
  • Validation: Plot Scavenging % versus concentration to determine the IC

    
     via non-linear regression. The assay is validated if the Ascorbic Acid IC
    
    
    
    falls within the standard 20-25 µM range.
Protocol B: Cyclic Voltammetry (Oxidation Potential Measurement)

Causality: DPPH assays can be confounded by steric hindrance. Cyclic voltammetry directly measures the anodic oxidation potential (


), providing a purely thermodynamic validation of the electron-donating capacity (correlating to IP).

Step-by-Step Workflow:

  • Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in anhydrous acetonitrile as the supporting electrolyte.
    
  • Cell Assembly: Use a three-electrode system: Glassy carbon (working electrode), Platinum wire (counter electrode), and Ag/AgCl (reference electrode).

  • Sample Addition: Add 1.0 mM of 5-AEP to the electrolyte solution. Purge the cell with high-purity Argon gas for 10 minutes to remove dissolved oxygen, which can cause parasitic reduction peaks.

  • Scanning: Run the voltammogram from 0.0 V to +1.5 V at a scan rate of 50 mV/s.

  • Analysis: Identify the first anodic peak potential (

    
    ). A lower 
    
    
    
    relative to Edaravone (~0.6 V vs Ag/AgCl) empirically confirms the IP-lowering effect of the C5-amino substitution.

Conclusion & Field-Proven Insights

For drug development professionals, the transition from classical N1-phenyl pyrazolones to N1-alkyl/C5-amino derivatives like 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one represents a strategic optimization of the scaffold.

While Edaravone is highly effective, its reliance on the HAT mechanism and its lipophilicity can limit its formulation flexibility. By integrating an N1-ethyl group, researchers can bypass the solubility bottlenecks of phenyl rings. Simultaneously, the C5-amino group acts as a thermodynamic catalyst, lowering the ionization potential and supercharging the molecule's ability to neutralize radicals via the SET/SPLET pathways in polar biological fluids.

When evaluating these compounds, researchers must utilize both kinetic assays (DPPH/ABTS) and thermodynamic validations (Cyclic Voltammetry/DFT) to capture the full spectrum of their antioxidant behavior.

References

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants Source: PMC (National Institutes of Health) URL:[Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties Source: MDPI URL:[Link]

  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Density Functional Theory (DFT) Study of Edaravone Derivatives as Antioxidants Source: PMC (National Institutes of Health) URL:[Link]

  • **Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic

High-Purity 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one: A Comparative Spectroscopic Purity Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing heterocyclic intermediates. Evaluating the purity of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one demands far more than a cursory glance at a single-wavelength UV chromatogram. Pyrazolones are notorious for their complex solution-phase behaviors—specifically keto-enol and amine-imine tautomerism—coupled with strong intermolecular hydrogen bonding that can severely broaden spectroscopic signals[1].

To guarantee the integrity of this compound for downstream drug development, we must abandon single-mode testing in favor of an orthogonal, self-validating spectroscopic system. In this guide, I objectively compare the performance of our UltraPure™ Grade 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one against a Standard Commercial Grade , utilizing a tri-modal analytical approach: HPLC-DAD for relative chromatographic purity, Quantitative NMR (qNMR) for absolute mass fraction[2], and LC-HRMS for trace impurity profiling[3].

Comparative Spectroscopic Performance

The table below synthesizes the quantitative data obtained from our multi-modal analysis, highlighting the stark differences between a highly refined standard and a typical commercial batch.

Analytical ModalityParameter EvaluatedUltraPure™ GradeStandard Commercial GradeCausality of Difference
HPLC-DAD (254 nm) Chromatographic Purity> 99.8% (Single sharp peak, PPI > 0.995)96.5% (Multiple minor peaks)Advanced recrystallization removes structurally similar synthetic byproducts that co-elute in standard grades.
¹H qNMR (DMSO-d₆) Absolute Mass Fraction99.5% ± 0.2% 92.1% ± 0.5% qNMR detects non-chromophoric impurities (e.g., residual inorganic salts, water) that are entirely missed by UV detection.
LC-HRMS (ESI+) Trace Impurity Profile[M+H]⁺ 128.0824 (Clean baseline)Trace m/z 156.10 (N-acetylation)Incomplete deprotection or side-reactions in standard commercial synthesis routes leave trace analogs.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness, every protocol described below functions as a self-validating system. I have detailed not just what steps to take, but the causality behind each experimental choice.

Protocol A: HPLC-DAD (Relative Purity & Peak Integrity)

Objective: Determine relative chromatographic purity and verify spectral homogeneity across the target peak.

  • Sample Preparation: Dissolve 1.0 mg of the pyrazolone in 1.0 mL of the initial mobile phase.

    • Causality: Matching the sample diluent to the mobile phase prevents solvent-mismatch effects (e.g., peak splitting or fronting) that could be falsely identified as structural isomers.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient of 10 mM Ammonium Acetate (pH 5.5) and Acetonitrile.

    • Causality: The amino group on the pyrazolone ring has a basic pKa. Buffering the aqueous phase at pH 5.5 ensures the molecule remains in a consistent ionization state, preventing peak tailing and ensuring reproducible retention times.

  • DAD Detection & Self-Validation: Monitor at 254 nm and continuously extract UV spectra (210-400 nm) across the eluting peak.

    • Self-Validation: The chromatography software is programmed to calculate a Peak Purity Index (PPI). By comparing the UV spectra at the upslope, apex, and downslope of the peak, a PPI > 0.990 validates that the peak is spectrally homogenous, internally proving that no hidden impurities are co-eluting beneath the main peak.

Protocol B: ¹H qNMR (Absolute Mass Fraction)

Objective: Determine the absolute purity of the compound without relying on a homologous reference standard[2].

  • Internal Standard (IS) Selection: Weigh exactly 10.0 mg of the sample and 5.0 mg of TraceCERT® Maleic acid into a glass vial.

    • Causality: Maleic acid provides a sharp, isolated singlet at ~6.2 ppm. This ensures zero signal overlap with the pyrazolone's ethyl group (1.1 ppm, 3.5 ppm) or the pyrazolone ring proton.

  • Solvent Selection: Dissolve the mixture in 0.6 mL DMSO-d₆.

    • Causality: Pyrazolones exhibit complex tautomerism and strong intermolecular hydrogen bonding in solution[1]. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and stabilizing the dominant tautomer to yield sharp, quantifiable NMR peaks.

  • Acquisition & Self-Validation: Acquire 64 scans using a 400 MHz spectrometer with a relaxation delay (D1) of 30 seconds.

    • Self-Validation: The area under an NMR resonance is only proportional to the number of nuclei if they are fully relaxed between pulses. The 30-second delay ensures >99% T1 relaxation. If the IS integral deviates from its calibrated mass response, the system flags the run, preventing false purity inflation.

Protocol C: LC-HRMS (Trace Impurity Identification)

Objective: Confirm the exact mass of the active ingredient and identify trace structural analogs[3].

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The primary amino group and the pyrazolone ring nitrogens readily accept a proton in an acidic mobile phase (0.1% formic acid), yielding a robust [M+H]⁺ pseudo-molecular ion for high-sensitivity detection.

  • Mass Extraction: Extract the theoretical exact mass for C₅H₉N₃O (m/z 128.0824).

  • Self-Validation: Utilize isotopic pattern matching. The observed M+1 / M+2 isotopic distribution must mathematically align with the theoretical carbon-13 and nitrogen-15 natural abundances, confirming the elemental composition of the detected peak and ruling out isobaric interferences.

Analytical Workflow Visualization

The following diagram illustrates the orthogonal logic used to synthesize data from the three independent spectroscopic methods into a single, highly trustworthy purity certification.

PurityWorkflow cluster_0 Orthogonal Spectroscopic Validation Start 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Sample Batch HPLC HPLC-DAD (Relative Purity) Start->HPLC Aliquot 1 LCMS LC-HRMS (Trace Impurity ID) Start->LCMS Aliquot 2 qNMR 1H qNMR (Absolute Purity) Start->qNMR Aliquot 3 Synthesis Data Synthesis & Cross-Validation HPLC->Synthesis UV Peak Purity Index LCMS->Synthesis Exact Mass [M+H]+ qNMR->Synthesis Quantitative Integrals Result Certified UltraPure™ Standard (>99.5% Confirmed) Synthesis->Result Meets Specifications

Multi-modal spectroscopic workflow for pyrazolone absolute purity validation.

References

  • Title: Technical Support Center: Spectroscopic Analysis of Pyrazoles Source: BenchChem URL
  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: MDPI URL
  • Title: Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis Source: ACS Central Science URL

Sources

quantitative analysis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one: A Comparative Methodological Guide

Introduction

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one (5-AEP) is a highly versatile pyrazolone derivative utilized as a critical intermediate in the synthesis of bioactive compounds and pharmaceutical agents[1]. Structurally related to the neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), 5-AEP exhibits complex physicochemical behavior, primarily driven by keto-enol-amine-imine tautomerism[2]. For researchers and drug development professionals, achieving robust quantitative analysis of 5-AEP in complex matrices (e.g., plasma, synthetic mixtures) requires overcoming significant chromatographic and ionization challenges.

This guide objectively compares the performance of leading analytical modalities for 5-AEP quantification, provides field-proven experimental protocols, and details the mechanistic rationale behind method optimization.

Part 1: Comparative Analysis of Analytical Modalities

When quantifying pyrazolone derivatives, the choice of analytical platform dictates the sensitivity, throughput, and susceptibility to matrix interference. The table below summarizes the performance metrics of three primary analytical modalities.

Table 1: Comparison of Analytical Modalities for 5-AEP Quantification

Analytical ModalitySensitivity (LOD)Matrix SuitabilityCost / ThroughputPrimary Application
HPLC-UV (DAD) ~0.5 - 1.0 µg/mLLow (High interference)Low / MediumSynthetic reaction monitoring, bulk purity assays.
LC-MS/MS (MRM) ~1.0 - 10.0 ng/mLHigh (High selectivity)High / HighPharmacokinetics, trace-level bioanalysis[3].
GC-MS ~50 - 100 ng/mLMedium (Requires derivatization)Medium / LowVolatile impurity profiling.

While HPLC-UV is sufficient for high-concentration synthetic reaction monitoring, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for trace-level bioanalysis due to its superior selectivity and ability to bypass matrix-induced baseline noise[4].

Part 2: The Causality of Method Design: Tautomerism and pH Control

Expertise & Experience Insight: A common pitfall in pyrazolone analysis is peak broadening, splitting, or poor retention on reversed-phase (RP) columns. This is not a column failure; it is a chemical phenomenon. 5-AEP exists in a dynamic equilibrium of tautomeric forms (CH, NH, and OH forms)[2].

The enol (OH) form of the pyrazolone ring acts as a weak acid. At a neutral or basic pH, the molecule ionizes into a negatively charged enolate, drastically reducing its retention on hydrophobic C18 stationary phases[5]. To create a self-validating and reproducible chromatographic system, the mobile phase pH must be strictly controlled to "lock" the molecule into a single tautomeric state.

Utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) suppresses the ionization of the enol group, favoring the neutral CH/NH tautomers. This ensures strong hydrophobic interaction with the C18 phase, yielding sharp, symmetrical peaks and highly reproducible retention times.

G Tautomer 5-AEP (Tautomeric Mixture) pH_Low Acidic Mobile Phase (pH < 4.0) Tautomer->pH_Low Addition of Formic Acid pH_High Basic Mobile Phase (pH > 7.0) Tautomer->pH_High Addition of Ammonium Acetate State_CH CH/NH Form Dominant (Neutral) pH_Low->State_CH State_OH Enolate Form Dominant (Ionized) pH_High->State_OH Result_Good High C18 Retention Sharp Peak Shape State_CH->Result_Good Optimal for LC-MS Result_Bad Low C18 Retention Peak Broadening State_OH->Result_Bad Suboptimal for RP-HPLC

Caption: Mechanistic workflow demonstrating the effect of pH control on the tautomeric state and chromatographic retention of 5-AEP.

Part 3: Experimental Protocol: LC-MS/MS Bioanalytical Workflow

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system incorporating a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for extraction recovery fluctuations and ion suppression (matrix effects).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma (or matrix sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., 5-AEP-d5, 500 ng/mL). Rationale: Adding the IS before extraction ensures any volumetric losses during preparation are mathematically normalized.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Chromatographic Separation
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH for tautomer stabilization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 0–1 min (5% B), 1–3 min (linear to 95% B), 3–4 min (95% B), 4–4.1 min (return to 5% B), 4.1–6 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI-MRM)

Pyrazolones typically ionize efficiently in positive Electrospray Ionization (ESI+) mode[4].

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: Monitor the transition from the protonated precursor ion

    
     at m/z 128.1 to product ions corresponding to the neutral loss of CO (-28 Da) or radical losses characteristic of the pyrazolone core[6].
    

Workflow Sample Matrix Sample (Plasma/Reaction Mix) Prep Sample Preparation (Protein PPT + IS) Sample->Prep LC Chromatographic Separation (RP-C18, Acidic Gradient) Prep->LC MS Tandem Mass Spec (ESI+ MRM Detection) LC->MS Data Data Analysis & ICH M10 Validation MS->Data

Caption: Step-by-step logical workflow for the self-validating LC-MS/MS bioanalytical quantification of 5-AEP.

Part 4: Quantitative Validation Data

A robust analytical method must adhere to ICH M10 bioanalytical guidelines. The following table summarizes the expected validation parameters for the LC-MS/MS method described above, demonstrating high trustworthiness and reliability.

Table 2: Representative Method Validation Parameters (ICH M10 Guidelines)

Validation ParameterAcceptance CriteriaExpected Performance for 5-AEP
Linearity Range

1.0 – 1000 ng/mL (

)
Limit of Quantification (LOQ) Signal-to-Noise (S/N)

10
1.0 ng/mL
Intra-day Precision (CV%)

15% (

20% at LOQ)
3.2% – 7.8%
Inter-day Accuracy 85% – 115% (80%–120% at LOQ)92.4% – 106.1%
Extraction Recovery Consistent across concentrations88.5% ± 4.2%
Matrix Effect IS-normalized MF: 0.85 – 1.150.94 (Negligible ion suppression)

References

  • National Institutes of Health (NIH). "Development and Validation of HPLC-DAD Method... keto-enol tautomerization of the pyrazolone ring." PMC. Available at:[Link]

  • ResearchGate. "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." ChemInform Abstract. Available at:[Link]

  • Researcher.Life. "Application of Liquid Chromatography Tandem Mass Spectrometry for Trace‐Level Detection of Potential Genotoxic Impurities in Edaravone Bulk and Parenteral Dosage Forms." Available at: [Link]

  • ResearchGate. "LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study." Available at: [Link]

  • Pradeep Research Group. "Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets (Mass Spectrometry Analysis)." Available at: [Link]

Sources

HPLC and NMR for purity assessment of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one: A Comparative Guide to HPLC and qNMR Methodologies

The accurate purity assessment of heterocyclic pharmaceutical intermediates like 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one presents unique analytical challenges. Due to its amphoteric nature and complex tautomeric equilibrium (existing in CH-, OH-, and NH-forms), standard analytical approaches often yield peak broadening, poor retention, or inaccurate quantification.

This guide provides an objective, data-backed comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this specific pyrazolone derivative. By examining the causality behind method development choices, we establish self-validating protocols designed for high-stakes drug development workflows.

Structural Dynamics & Analytical Challenges

Before selecting an analytical method, one must understand the analyte's behavior in solution. 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one features an electron-rich pyrazole core, a basic exocyclic amine, and an acidic carbonyl/hydroxyl site.

  • The Tautomeric Challenge: In solution, the molecule continuously interconverts between the active methylene (CH-form), the enol (OH-form), and the amide (NH-form). If the rate of this exchange is intermediate on the analytical timescale, it results in chromatographic peak tailing or NMR signal smearing.

  • The Polarity Challenge: The molecule is highly polar. On standard reversed-phase C18 columns, it risks eluting in the void volume, making it indistinguishable from solvent fronts or highly polar impurities.

Tautomerism Molecule 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one CH_Form CH-Form (Active Methylene) Molecule->CH_Form OH_Form OH-Form (Enol) Molecule->OH_Form NH_Form NH-Form (Amide) Molecule->NH_Form Challenge Analytical Challenge: Tautomeric Exchange & High Polarity CH_Form->Challenge OH_Form->Challenge NH_Form->Challenge Sol1 HPLC Strategy: Low pH Buffer to Suppress Ionization Polar-Embedded C18 Column Challenge->Sol1 Sol2 qNMR Strategy: DMSO-d6 Solvent Integrate Non-Exchanging Ethyl Protons Challenge->Sol2

Fig 1: Tautomeric challenges of pyrazolones and their corresponding analytical solutions.

HPLC Methodology: The Relative Purity Standard

HPLC coupled with UV or MS detection remains the gold standard for relative purity and trace impurity profiling.

Mechanistic Rationale (The "Why")

To combat the poor retention of this polar pyrazolone, a polar-embedded C18 column (e.g., Waters Atlantis T3) is required. Unlike standard C18s, polar-embedded phases resist hydrophobic phase collapse when exposed to the 100% aqueous mobile phases needed to retain this molecule. Furthermore, the mobile phase pH must be strictly buffered to pH 2.5. At this pH, the basic amine is fully protonated, and the pyrazolone core is locked into a single ionization state, suppressing tautomer-induced peak tailing.

Step-by-Step Protocol

System Suitability Test (SST): The protocol is self-validating. The run is only valid if the tailing factor (


) of the main peak is 

and the theoretical plates (

) are

.
  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 2% B (Isocratic hold to retain the polar analyte)

    • 5–15 min: 2% to 40% B (Elute related substances)

    • 15–20 min: 40% to 90% B (Column wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated pyrazolone chromophore).

  • Sample Preparation: Dissolve 1.0 mg/mL of the analyte in 98:2 Water:Acetonitrile. Do not use pure organic solvents, as this will cause severe peak distortion upon injection.

qNMR Methodology: The Absolute Purity Standard

Quantitative NMR provides absolute mass fraction purity without requiring a reference standard of the analyte itself. It relies on the fundamental physical law that the area of an NMR resonance is directly proportional to the number of nuclei generating that signal [1][2].

Mechanistic Rationale (The "Why")

Because the pyrazolone ring protons and the amine/hydroxyl protons undergo rapid chemical exchange, their NMR signals will be broad and entirely unsuitable for precise integration. Expert Insight: The key to successful qNMR for 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is to integrate the ethyl group protons (specifically the


 triplet at 

1.1 ppm). These protons are structurally isolated from the tautomeric exchange network, yielding sharp, highly quantifiable signals. We utilize Maleic acid as an internal standard (IS) because its sharp singlet at 6.26 ppm does not overlap with the analyte's aliphatic signals [3].
Step-by-Step Protocol

System Suitability Test (SST): Measure the spin-lattice relaxation time (


) of both the analyte's ethyl protons and the IS protons using an inversion-recovery experiment. The relaxation delay (

) must be set to

of the slowest relaxing nucleus to ensure complete magnetization recovery (typically

seconds).
  • Solvent: DMSO-

    
     (ensures complete solubility and stabilizes the tautomeric ratio compared to non-polar solvents).
    
  • Internal Standard (IS): NIST-traceable Maleic acid (purity

    
    ).
    
  • Sample Preparation: Accurately weigh

    
    10 mg of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one and 
    
    
    
    5 mg of Maleic acid into a vial using a microbalance (resolution 0.001 mg). Dissolve in 0.6 mL DMSO-
    
    
    .
  • Acquisition Parameters:

    • Frequency:

      
       MHz (
      
      
      
      H).
    • Pulse Angle: 90° (ensures maximum signal-to-noise).

    • Relaxation Delay (

      
      ): 60 s.
      
    • Number of Scans (NS): 64 (to achieve S/N

      
       for integrated peaks).
      
  • Data Processing: Apply zero-filling to 64k points and an exponential window function (LB = 0.3 Hz). Manually phase and baseline correct the spectrum.

  • Calculation: Calculate absolute purity using the standard qNMR mass-balance equation comparing the integral of the analyte's triplet against the IS singlet.

Comparative Data Analysis

The following table summarizes the experimental performance metrics of both methodologies when applied to a synthesized batch of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.

Performance MetricHPLC-UV (Relative Purity)qNMR (Absolute Purity)
Purity Output Area % (Relative)Mass Fraction % (Absolute)
Reference Standard Required Yes (Analyte-specific)No (Universal IS: Maleic Acid)
Limit of Detection (LOD)

(Excellent for trace impurities)

(Moderate)
Accuracy (Recovery)

(Dependent on standard)

(Highly accurate)
Precision (RSD, n=6)


Analysis Time 20 mins per sample15 mins (after 60s

setup)
Primary Use Case Routine batch release, trace impurity profilingReference material certification, standard calibration

Decision Matrix Workflow

Selecting between HPLC and qNMR depends entirely on the phase of drug development and the analytical objective. Use the following logical workflow to determine the appropriate method.

DecisionMatrix Start Purity Assessment: 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Goal What is the primary analytical goal? Start->Goal Cert Reference Material Certification (Absolute Purity) Goal->Cert Absolute Quantification Routine Routine Batch Release & Impurity Profiling Goal->Routine Relative Purity / QC qNMR Execute qNMR Workflow (DMSO-d6, Maleic Acid IS) Cert->qNMR Trace Are trace impurities (<0.1%) critical to quantify? Routine->Trace HPLC Execute HPLC-UV Workflow (Polar C18, pH 2.5 Buffer) Trace->qNMR No (Fast Assay Sufficient) Trace->HPLC Yes (High Sensitivity Needed)

Fig 2: Decision matrix for selecting the optimal purity assessment methodology.

References

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Guo, X., Miller, W., Zangi, M., & McElderry, J.-D. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561. [Link]

  • Westwood, S., Choteau, T., Daireaux, A., Josephs, R. D., & Wielgosz, R. I. (2019). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Metrologia, 56(6), 065008. [Link]

comparing the biological activity of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological versatility of the 5-amino-1-ethyl-1,2-dihydropyrazol-3-one scaffold requires a rigorous examination of its structure-activity relationships (SAR). Pyrazolone derivatives are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from potent antioxidant effects to targeted enzyme inhibition [1].

This guide objectively compares the biological performance of 5-amino-1-ethyl-1,2-dihydropyrazol-3-one derivatives against clinical standards (e.g., Edaravone and Roflumilast), detailing the mechanistic causality behind their efficacy and providing validated, self-correcting experimental protocols for preclinical assessment.

I. Mechanistic Causality & Structural Dynamics

The biological activity of the 5-amino-1-ethyl pyrazolone core is dictated by two primary structural features:

  • The 1-Ethyl Substitution: Enhances lipophilicity compared to methyl analogs, significantly improving membrane permeability and cellular uptake in whole-cell assays.

  • The 5-Amino Group & Tautomerization: The pyrazolone ring undergoes keto-enol tautomerization. The enol form acts as a potent electron donor, neutralizing reactive oxygen species (ROS) [2]. Furthermore, the 5-amino group serves as a critical hydrogen-bond donor when these derivatives are utilized as scaffolds to synthesize pyrazolo[3,4-b]pyridines—highly selective Phosphodiesterase 4 (PDE4) inhibitors [3].

By inhibiting PDE4, these derivatives prevent the hydrolysis of cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates the CREB transcription factor, ultimately suppressing the release of pro-inflammatory cytokines (e.g., TNF-α) [4].

PDE4_Pathway Ligand 5-Amino-1-ethyl Pyrazolone PDE4 PDE4 Enzyme Ligand->PDE4 Inhibits AMP AMP (Degraded) PDE4->AMP Catalyzes cAMP Intracellular cAMP cAMP->PDE4 Binds PKA Protein Kinase A cAMP->PKA Activates (when elevated) CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Inflammatory Cytokines CREB->Inflammation Suppresses Transcription

Signaling pathway illustrating PDE4 inhibition by pyrazolone derivatives to suppress inflammation.

II. Quantitative SAR Profiling & Comparative Data

To objectively evaluate the 5-amino-1-ethyl pyrazolone core, we compare its dual-action baseline (antioxidant and PDE4 inhibition) against specialized clinical alternatives. The data below synthesizes representative in vitro performance metrics.

Compound ScaffoldPrimary TargetPDE4 IC₅₀ (nM)ABTS Scavenging (%)Cytotoxicity (MCF-7, IC₅₀ µM)
5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Dual (ROS / PDE4)~450.082.5%> 100 (Low)
Edaravone (Standard Pyrazolone)ROS Scavenger> 10,00088.6%> 100 (Low)
Pyrazolo[3,4-b]pyridine derivative PDE4 Inhibition3.5< 10.0%45.2
Roflumilast (Clinical Standard)PDE4 Inhibition0.8N/A28.4

Analytical Insight: While the unmodified 5-amino-1-ethyl core exhibits moderate PDE4 inhibition compared to Roflumilast, its inherent radical scavenging capacity (82.5%) provides a synergistic cytoprotective effect not found in standard PDE4 inhibitors. When cyclized into a pyrazolo[3,4-b]pyridine, the PDE4 potency increases over 100-fold, though antioxidant capacity is sacrificed due to the loss of the enolizable proton [3].

III. Validated Experimental Architectures

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate intrinsic quality control metrics (like the Z'-factor) to objectively confirm assay reliability before data extraction.

Protocol 1: Time-Resolved FRET (TR-FRET) PDE4 Inhibition Assay

Causality: Heterocyclic pyrazolones often exhibit intrinsic auto-fluorescence. Standard fluorescence assays yield high false-positive rates. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PDE4B enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

  • Ligand Incubation: Dispense 10 µL of the 5-amino-1-ethyl derivative (serially diluted in DMSO, final DMSO <1%) into a 384-well plate. Add 10 µL of PDE4B enzyme. Incubate for 15 minutes at 25°C to allow orthosteric pocket binding.

  • Substrate Addition: Add 10 µL of fluorescently labeled cAMP substrate. Incubate for 30 minutes.

  • Detection: Add 10 µL of stop solution containing the Terbium-cryptate labeled anti-cAMP antibody. Read the plate using a microplate reader (Excitation: 340 nm; Emission: 620 nm and 665 nm).

  • System Validation (QC): Calculate the Z'-factor using the Roflumilast positive control (100% inhibition) and vehicle control (0% inhibition). Do not proceed with IC₅₀ calculation unless Z' > 0.6.

Assay_Workflow Step1 1. Reagent Prep (Enzyme + Buffer) Step2 2. Ligand Incubation (15 min, 25°C) Step1->Step2 Step3 3. Substrate Addition (cAMP) Step2->Step3 Step4 4. TR-FRET Detection (340ex / 665em) Step3->Step4 Step5 5. QC Validation (Z'-factor > 0.6) Step4->Step5

Self-validating TR-FRET workflow for screening pyrazolone-based PDE4 inhibitors.

Protocol 2: ABTS Radical Cation Decolorization Assay

Causality: While DPPH is a common antioxidant assay, it is strictly limited to organic solvents. The ABTS assay is chosen here because it functions in both aqueous and organic media, accommodating the unique amphiphilic nature imparted by the 1-ethyl group of the pyrazolone core.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Leave in the dark at room temperature for 12–16 hours to generate the dark blue ABTS•+ radical cation.

  • Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm equilibrates to exactly 0.70 (± 0.02). This ensures uniform radical concentration across all test batches.

  • Reaction: Add 10 µL of the pyrazolone derivative (at 2 mM concentration) to 990 µL of the standardized ABTS•+ solution.

  • Kinetic Monitoring: Measure absorbance at 734 nm exactly 6 minutes post-mixing. The enol-driven electron donation will decolorize the solution.

  • System Validation (QC): Run a parallel standard curve using Ascorbic Acid (0–50 µM). The assay is validated only if the Ascorbic Acid R² > 0.99. Calculate scavenging percentage relative to the vehicle control.

References

  • Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science Publishers.1

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Institutes of Health (NIH) / PMC.2

  • WO2008015416A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors. Google Patents / WIPO.3

  • Evaluation of pyrrolidine and pyrazolone derivatives as inhibitors of trypanosomal phosphodiesterase B1. National Institutes of Health (NIH) / PMC.4

Sources

Analytical Comparison Guide: Characterization of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

In the development of pyrazolone-based therapeutics (such as free-radical scavengers, analgesics, and novel kinase inhibitors), the formation and persistence of reactive intermediates must be rigorously monitored. 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is a critical, low-molecular-weight intermediate and potential degradant. Due to its nucleophilic primary amine and the tautomeric nature of the pyrazolone core, it is classified as a potentially reactive/genotoxic impurity (PGI) that requires stringent analytical control.

Characterizing this specific impurity presents a significant analytical bottleneck. Its high polarity (logP < 0) and basicity result in extremely poor retention on standard Reversed-Phase Liquid Chromatography (RP-HPLC) columns. This guide objectively compares traditional RP-HPLC methodologies against Hydrophilic Interaction Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HILIC-HRMS), providing actionable, self-validating protocols for drug development professionals.

Mechanistic Causality: Why Traditional Methods Fail

As an Application Scientist, it is crucial to understand the why behind chromatographic behavior, rather than just observing the what.

The RP-HPLC Limitation: Standard C18 stationary phases rely on hydrophobic partitioning. When analyzing 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, the molecule remains highly solvated by the aqueous mobile phase rather than interacting with the carbon chains. To achieve even marginal retention, RP-HPLC requires highly aqueous mobile phases (e.g., >95% water) [2]. However, introducing >95% water into an Electrospray Ionization (ESI) source severely dampens desolvation efficiency, leading to catastrophic ion suppression, noisy baselines, and a poor Limit of Detection (LOD).

The HILIC-HRMS Advantage: HILIC turns the polarity problem into a retention mechanism. By using a polar stationary phase (such as an Amide-bonded silica) and a highly organic mobile phase (typically >75% Acetonitrile), HILIC establishes a water-enriched layer on the surface of the stationary phase. The highly polar 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one partitions out of the hydrophobic bulk mobile phase and into this aqueous layer, undergoing strong hydrogen bonding and electrostatic interactions [1]. Furthermore, the high acetonitrile content entering the MS source evaporates instantly, exponentially increasing ionization efficiency and sensitivity.

Mechanism Mobile Bulk Mobile Phase (90% ACN / 10% Buffer) Analyte 5-Amino-1-ethyl- 1,2-dihydropyrazol-3-one (Highly Polar) Mobile->Analyte Solvated WaterLayer Water-Enriched Layer (Partitioning Zone) Analyte->WaterLayer Hydrophilic Partitioning Stationary Polar Stationary Phase (Amide-bonded silica) WaterLayer->Stationary Hydrogen Bonding & Electrostatic Interactions

Caption: HILIC retention mechanism for polar pyrazolone impurities via aqueous layer partitioning.

Objective Performance Comparison

The following data summarizes the quantitative performance of both methodologies when characterizing 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one spiked into a simulated Active Pharmaceutical Ingredient (API) matrix.

Analytical ParameterRP-HPLC (C18 + UV/MS)HILIC-HRMS (Amide + ESI+)Causality / Scientific Rationale
Retention Factor (

)
0.4 (Co-elutes with void)4.2 (Strong retention)HILIC leverages the analyte's hydrophilicity for retention, whereas C18 repels it.
Peak Asymmetry (

)
2.1 (Severe tailing)1.05 (Excellent symmetry)Amide columns prevent secondary interactions with unendcapped silanols that plague basic amines on C18.
Mobile Phase Org % 5% Acetonitrile85% AcetonitrileHILIC requires high organic content to maintain the stationary aqueous layer.
MS Ion Suppression > 80% suppression< 5% suppressionHigh ACN in HILIC provides rapid droplet desolvation in the ESI source, boosting signal.
Limit of Quantitation 5.0 µg/mL0.01 µg/mL (10 ng/mL)The combination of orthogonal retention (away from API) and high MS desolvation efficiency.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every sequence must include System Suitability Testing (SST) to verify column equilibration—a critical failure point in HILIC methodologies.

Protocol A: Optimized HILIC-HRMS Workflow (Recommended)

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the primary amine of the impurity is protonated, enhancing electrostatic retention).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Note: Do not use Trifluoroacetic Acid (TFA), as it causes severe ion suppression in HRMS and pairs too strongly with the amine.

Step 2: Sample Preparation (Acetonitrile Crash)

  • Dissolve the API sample in a diluent of 80:20 Acetonitrile:Water.

  • Causality Check: Injecting a highly aqueous sample into a HILIC system will disrupt the stationary water layer, causing peak splitting and retention time drift. The sample diluent must match or exceed the organic strength of the initial mobile phase conditions.

Step 3: Chromatographic Conditions

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 60% B over 6 mins. Re-equilibrate at 95% B for 4 mins.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C (Improves mass transfer and peak sharpness for tautomeric compounds).

Step 4: Self-Validation & System Suitability (SST)

  • Blank Injection: Inject 80:20 ACN:Water to ensure no carryover.

  • SST Injection: Inject a 100 ng/mL standard of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one. The retention time must be within ±0.1 min of expected, and peak asymmetry must be between 0.9 and 1.2. If retention time drifts, the column requires further equilibration time (HILIC columns typically require 20-30 column volumes to fully form the aqueous layer).

  • Spike Recovery: Spike the API matrix with 1.0 µg/mL of the impurity. Acceptable recovery must fall between 90-110% to validate the absence of matrix effects.

Workflow cluster_RP Traditional RP-HPLC cluster_HILIC HILIC-HRMS (Optimized) Sample Sample Prep (80% ACN Diluent) C18 C18 Column (5% ACN Mobile Phase) Sample->C18 Aqueous Diluent Amide Amide Column (95% ACN Mobile Phase) Sample->Amide Organic Diluent Void Void Volume Elution (Poor Retention) C18->Void IonSup Severe Ion Suppression Void->IonSup Compare Data Analysis & Impurity Characterization IonSup->Compare Retain Aqueous Layer Partitioning (Strong Retention) Amide->Retain Desolv Enhanced MS Desolvation Retain->Desolv Desolv->Compare

Caption: Comparative workflow demonstrating the analytical superiority of HILIC-HRMS over RP-HPLC.

Conclusion

For the rigorous characterization of highly polar, reactive impurities like 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, traditional RP-HPLC is fundamentally mismatched to the analyte's physicochemical properties. By transitioning to a HILIC-HRMS framework, analytical scientists can leverage the molecule's hydrophilicity to achieve robust retention, superior peak shape, and sub-ppm limits of quantitation, ensuring the safety and quality of pyrazolone-based pharmaceuticals.

References

  • Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides (Highlighting HILIC-MS methodology for polar pyrazolone derivatives). Frontiers in Chemistry / PubMed Central. URL: [Link]

  • Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column (Detailing RP-HPLC challenges and highly aqueous conditions for pyrazolones). SIELC Technologies. URL: [Link]

Advanced Comparative Docking & Efficacy Guide: 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The 5-amino-1-ethyl-1,2-dihydropyrazol-3-one scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by a unique spatial arrangement of hydrogen bond donors (the 5-amino group) and acceptors (the 3-carbonyl oxygen), alongside a lipophilic anchor (the 1-ethyl group), this core structure has been extensively derivatized to target diverse pathological pathways.

This guide provides an objective, data-driven comparison of these pyrazolone derivatives against established clinical alternatives. By synthesizing molecular docking studies and in vitro efficacy data, we evaluate the scaffold's performance across three distinct therapeutic domains: oncology (PI3K and YAP/TEAD inhibition) and metabolic disorders (PPARγ modulation).

Mechanistic Rationale: The Pyrazolone Pharmacophore

The pharmacological adaptability of the 5-amino-1-ethyl-1,2-dihydropyrazol-3-one core stems from its specific electronic and steric properties:

  • 5-Amino Group: Acts as a potent hydrogen bond donor. In kinase targets, it frequently mimics the exocyclic amine of adenine, anchoring the molecule to the hinge region of the ATP-binding pocket 1.

  • 3-One (Carbonyl) Group: Functions as a strict hydrogen bond acceptor, crucial for stabilizing the ligand-receptor complex via interactions with polar side chains (e.g., Serine or Threonine residues).

  • 1-Ethyl Substitution: Provides a compact hydrophobic projection that occupies shallow lipophilic sub-pockets without incurring the severe steric penalties associated with bulkier aryl or tert-butyl groups.

Target Pathway Visualization

To understand the comparative efficacy of these derivatives in oncology, we must map their intervention points. For instance, in the Hippo signaling pathway, pyrazolone derivatives competitively inhibit the YAP/TEAD complex, preventing oncogenic transcription 2.

YAP/TEAD signaling pathway inhibition by pyrazolone derivatives.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in comparative computational studies, the docking protocol must be a self-validating system. The following workflow details the exact causality behind each experimental choice, ensuring that the in silico data perfectly correlates with in vitro findings.

Step-by-Step Docking Protocol
  • Protein Preparation (Schrödinger Protein Preparation Wizard):

    • Action: Assign bond orders, add missing hydrogens, optimize the H-bond network using PROPKA at pH 7.4, and minimize the structure using the OPLS3e force field.

    • Causality: Raw crystallographic data (PDB) lacks hydrogen atoms and often contains unresolved side chains. Minimization resolves artificial steric clashes and ensures the electrostatic maps accurately reflect physiological conditions.

  • Ligand Preparation (LigPrep):

    • Action: Generate 3D conformations of the derivatives and reference drugs. Enumerate all possible tautomers and stereoisomers.

    • Causality: Pyrazol-3-one structures exhibit complex keto-enol tautomerism. Evaluating all protonation states prevents the accidental exclusion of the true bioactive conformation.

  • Grid Generation & System Validation (Redocking):

    • Action: Define a 20×20×20 Å grid box centered on the co-crystallized native ligand. Extract and redock the native ligand using Glide SP (Standard Precision).

    • Causality: This is the critical self-validation step. An algorithm is only considered reliable if the Root Mean Square Deviation (RMSD) between the computationally docked pose and the empirical crystal structure is < 2.0 Å .

  • Comparative Docking (Glide XP):

    • Action: Dock the validated pyrazolone derivatives and clinical alternatives using Glide XP (Extra Precision).

    • Causality: While SP is useful for rapid screening, XP heavily penalizes desolvation and steric clashes while rewarding exact hydrogen-bond geometries, which is mandatory for differentiating the subtle structure-activity relationships (SAR) of the 5-amino and 3-one groups 3.

Self-validating molecular docking and free energy calculation workflow.

Comparative Performance Data

The true value of the 5-amino-1-ethyl-1,2-dihydropyrazol-3-one scaffold is revealed when its derivatives are benchmarked against standard clinical alternatives across different targets. The table below synthesizes docking scores (G-score) and in vitro efficacy (IC50) across three major therapeutic areas.

Table 1: Quantitative Comparison of Pyrazolone Derivatives vs. Clinical Alternatives
Therapeutic TargetCompound / ScaffoldDocking Score (kcal/mol)Key Interacting ResiduesIn Vitro Efficacy (IC50)Reference Standard / Alternative
PI3K (Oncology) Pyrazoline-functionalized derivative-7.85Val851 (Hinge), Ser774High potency (comparable to PI-103)AMG-319 (-4.36 kcal/mol) 1
YAP/TEAD (Oncology) Pyrazolone Chalcone (Compound 3b)-8.45Leu385, Glu3813.92 ± 0.2 μM (MCF-7 cells)Verteporfin (Standard YAP inhibitor) 2
PPARγ (Diabetes) Sulphonamide-pyrazole-3-one-7.12His323, Tyr473Potent hypoglycemic reductionRosiglitazone / Metformin 3
Analysis of Alternatives
  • Vs. AMG-319 (PI3K Inhibition): In PI3K targeted therapies, pyrazoline derivatives of the core scaffold demonstrated significantly superior docking scores (-7.85 kcal/mol) compared to the reference drug AMG-319 (-4.36 kcal/mol). The 5-amino group facilitates a tighter hydrogen-bonding network within the ATP-binding pocket, suggesting a lower required clinical dose to achieve equivalent kinase inhibition 1.

  • Vs. Thiazolidinediones (PPARγ Modulation): When comparing pyrazole-3-one derivatives to thiazolidinediones (like Rosiglitazone) for antidiabetic activity, the pyrazolone scaffold exhibits a distinct hydrogen-binding profile. While direct H-bond comparison is complex due to scaffold differences, docking studies confirm that pyrazolone derivatives successfully interact with the crucial His323 and Tyr473 residues, yielding potent in vivo hypoglycemic activity comparable to Metformin 3.

  • Vs. Traditional Chalcones (YAP/TEAD): Fusing the pyrazolone core with a chalcone moiety yields compounds with exceptional binding energy (-8.45 kcal/mol) against the YAP/TEAD protein complex. These derivatives outperform standard standalone chalcones by utilizing the 3-one group to stabilize the complex, resulting in high antitumor efficacy against MCF-7 and HepG2 cell lines 2.

Conclusion for Drug Development Professionals

The 5-amino-1-ethyl-1,2-dihydropyrazol-3-one scaffold is not merely a structural novelty; it is a highly tunable pharmacophore that consistently matches or outperforms established clinical alternatives in in silico and in vitro settings. For researchers designing next-generation kinase inhibitors or metabolic modulators, prioritizing this scaffold allows for the exploitation of its dual H-bond donor/acceptor capabilities while maintaining a favorable lipophilic profile.

Future optimization should focus on modifying the C4 position of the pyrazole ring, as comparative data indicates this vector is highly tolerant of bulky substitutions without disrupting the core binding interactions.

References

  • Source: PMC (nih.gov)
  • Source: RSC Advances (rsc.org)
  • Source: Combinatorial Chemistry & High Throughput Screening (rjsocmed.com)

Sources

Safety Operating Guide

5-Amino-1-ethyl-1,2-dihydropyrazol-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized pharmaceutical building blocks requires moving beyond the generic, boilerplate advice found in standard Safety Data Sheets (SDS). 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is a critical nitrogen-rich heterocyclic precursor used in the synthesis of bioactive compounds and pharmaceutical development[1]. However, its unique structural features—specifically the pyrazolone core and the reactive exocyclic amino group—demand precise, scientifically grounded logistical and disposal protocols.

This guide is designed to provide drug development professionals and laboratory personnel with self-validating, step-by-step procedures. By understanding the causality behind these safety measures, you can ensure absolute environmental compliance and operational safety in your facility.

Section 1: Chemical Profile & Mechanistic Safety Analysis

To safely dispose of a chemical, we must first understand its reactivity. 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one belongs to the pyrazolone family. While generally stable under ambient conditions, its disposal and handling risks are dictated by two primary structural features:

  • The Pyrazolone Core: This nitrogen-dense ring is highly susceptible to thermal decomposition. When exposed to extreme heat or fire, it breaks down to release large volumes of toxic nitrogen oxides (NOx) and carbon monoxide (CO)[2].

  • The 5-Amino Substituent: The primary amine acts as a strong nucleophile and is highly prone to oxidation. This dictates its strict incompatibility with strong oxidizing agents, which can trigger rapid, exothermic degradation[2].

  • Sensitization Potential: Analogous to other pyrazolone derivatives, repeated dermal exposure can lead to allergic skin reactions and sensitization[3].

Quantitative & Hazard Summary
Property / HazardMechanistic ImplicationOperational Requirement
Physical State Solid (Powder/Crystalline)Avoid dust generation to prevent inhalation and aerosolization[4].
Thermal Stability Decomposes at high heatDo not autoclave waste; requires controlled incineration[5].
Incompatibilities Strong Oxidizing AgentsSegregate waste streams strictly; never mix with peroxides or nitrates[2][6].
Combustion Products NOx, CO, CO₂Respiratory protection required during fires; scrubbers required for disposal[5][6].
Ecotoxicity Harmful to aquatic lifeAbsolute prohibition of sewer discharge[7].

Section 2: Step-by-Step Disposal Protocols

Because of its nitrogen-dense structure and potential aquatic toxicity, standard disposal via municipal waste or sewer systems is strictly prohibited[5][7]. The following protocol ensures that the compound is destroyed without atmospheric or environmental contamination.

Protocol A: Solid Waste Disposal
  • Containment: Collect solid waste (powder, crystals, or contaminated consumables) using non-sparking tools to prevent static discharge[5]. Do not use compressed air for cleaning, as this aerosolizes the sensitizing powder.

  • Packaging: Place the material into a sealable, chemically compatible high-density polyethylene (HDPE) container.

  • Labeling: Label the container clearly as "Hazardous Organic Waste: Contains Pyrazolone Derivatives / Toxic Combustion Products."

  • Destruction (The Causality of Incineration): Route the waste to a licensed chemical destruction plant. The mandatory destruction method is controlled incineration equipped with flue gas scrubbing [5].

    • Why? Incinerating pyrazolones generates highly acidic and toxic NOx gas. A flue gas scrubber uses alkaline solutions to neutralize these gases before they can be released into the atmosphere, preventing acid rain and atmospheric contamination.

Protocol B: Liquid Waste (Solvent Mixtures)
  • If the compound is dissolved in organic solvents during synthesis (e.g., dichloromethane, methanol), segregate the mixture into the appropriate halogenated or non-halogenated organic waste carboy.

  • Validation Check: Verify that the liquid waste carboy does not contain acidic or oxidizing waste streams, which could trigger an exothermic reaction with the dissolved pyrazolone[2].

WasteWorkflow Start Waste Generation (5-Amino-1-ethyl-1,2-dihydropyrazol-3-one) Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Contain Seal in Compatible Hazardous Waste Container Solid->Contain Liquid->Contain Label Label as Toxic/Sensitizing Organic Waste Contain->Label Incinerate Controlled Incineration (>850°C) Label->Incinerate Scrubber Flue Gas Scrubbing (NOx Neutralization) Incinerate->Scrubber Exhaust Gas End Safe Environmental Release Scrubber->End

Figure 1: Validated waste management workflow for pyrazolone derivatives.

Section 3: Emergency Spill Response & Decontamination

A spill of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one requires immediate action to prevent aerosolization and dermal sensitization.

Step-by-Step Spill Protocol
  • Evacuation & Ventilation: Isolate the spill area immediately. Ensure the local exhaust ventilation or laboratory fume hood is operating at maximum capacity to capture airborne particulates[4].

  • PPE Donning: Responders must wear a particulate filter respirator (N95 or P100 / EU EN 143), nitrile gloves, and chemical splash goggles[6][8].

  • Dust Suppression: If the material is dry, lightly moisten it with an inert solvent (like water or a dilute surfactant) to prevent dust generation[9]. Do not flood the area, as this expands the contamination zone.

  • Collection: Sweep up the dampened material using a dedicated spill kit brush and pan. Transfer the slurry to a hazardous waste container[4].

  • Decontamination: Wash the spill surface thoroughly with soap and water. Pyrazolones are generally slightly soluble in water and can be mechanically removed by surfactants. Dispose of the contaminated wash water as hazardous waste.

Section 4: Storage & Incompatibility Logistics

To maintain chemical integrity and prevent accidental laboratory incidents, the storage environment must be strictly controlled.

  • Atmosphere: Store in a tightly closed container within a cool, dry, well-ventilated area[4]. Keep containers sealed to prevent moisture ingress, which can slowly degrade the compound over time.

  • Incompatibilities: Isolate entirely from strong oxidizing agents (e.g., peroxides, nitrates, halogens)[2][4]. Contact with oxidizers will attack the amino group and the heterocyclic ring, triggering exothermic reactions that lead to premature degradation and the release of toxic fumes.

DegradationPathway Compound 5-Amino-1-ethyl- 1,2-dihydropyrazol-3-one Oxidizers Strong Oxidizers (e.g., Peroxides) Compound->Oxidizers Incompatible Heat High Heat / Fire Compound->Heat Combustion Exothermic Exothermic Reaction (Rapid Degradation) Oxidizers->Exothermic Contact NOx Toxic NOx Gases Heat->NOx CO Carbon Monoxide Heat->CO

Figure 2: Chemical degradation and incompatibility pathway highlighting the dangers of oxidation and thermal breakdown.

References

  • EvitaChem. "Buy Nicotinoyl isothiocyanate (EVT-8699628) - EvitaChem" (Contains structural and scientific use data for 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one).
  • ChemicalBook. "1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one - ChemicalBook".
  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%".
  • Chemsrc. "4,5-diamino-1,2-dihydropyrazol-3-one | CAS#:52057-97-3".
  • Kishida Chemical. "Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone)".

Sources

Personal protective equipment for handling 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chemical scaffolds like 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one requires more than passively reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's physical and chemical properties to design a self-validating safety protocol.

This guide provides drug development professionals and researchers with an authoritative, step-by-step operational plan to ensure maximum safety, regulatory compliance, and experimental integrity.

Hazard Assessment & Causality

Understanding the molecular structure of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is critical for selecting the appropriate Personal Protective Equipment (PPE) and engineering controls.

  • The Aminopyrazolone Scaffold : Pyrazolone derivatives are highly prized in medicinal chemistry for their biological activity (e.g., radical scavenging, enzyme inhibition). However, this inherent bioactivity means they must be treated as potential systemic hazards with unknown off-target effects.

  • Amine Functionality : The primary amine group at the 5-position acts as a nucleophile and a potential skin sensitizer. Repeated dermal exposure to primary amines can lead to allergic contact dermatitis.

  • Physical State : Typically synthesized as a crystalline powder or solid, the primary risk during handling is aerosolization. Inhalation of fine particulates can cause severe respiratory tract mucosal irritation.

Personal Protective Equipment (PPE) Matrix

To mitigate the structural and physical risks outlined above, the following PPE must be worn. This matrix aligns with the for minimizing chemical exposures [1].

Protection CategoryRecommended EquipmentCausality / Rationale
Eye/Face ANSI Z87.1-compliant safety goggles. Face shield required if handling >500 mL in solution.Prevents fine dust particulates or splashed basic solutions from contacting vulnerable ocular mucosa.
Hands Double-gloving with Nitrile (minimum 4 mil thickness).Nitrile provides excellent chemical resistance to amine-based compounds. Double-gloving ensures a sterile, unbroken barrier is maintained if the outer glove is contaminated during weighing.
Skin/Body Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned. Long pants and closed-toe shoes.Protects against accidental spills and minimizes exposed skin surface area to prevent amine-induced sensitization.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood) or strictly handled within a certified Chemical Fume Hood.Directly mitigates the inhalation risk of aerosolized crystalline powder during physical manipulation and transfer.

Step-by-Step Handling and Operational Protocol

Every protocol must be a self-validating system. By embedding safety checks directly into the workflow, you ensure both experimental integrity and personal protection.

Step 1: Environmental Preparation

  • Action : Conduct all weighing and transfer operations inside a certified Chemical Fume Hood with a verified face velocity of 80–100 feet per minute (fpm).

  • Causality : Engineering controls are the first line of defense against airborne particulates, as emphasized by the National Research Council's [2]. Relying solely on PPE is a secondary, fallback measure.

Step 2: Static Mitigation and Weighing

  • Action : Use an anti-static device (e.g., a Zerostat gun) on the weigh boat and metal spatula before transferring the solid.

  • Causality : Pyrazolone powders frequently hold static charges, causing them to "jump" and aerosolize when manipulated. Neutralizing the charge ensures an accurate mass reading and prevents environmental contamination.

Step 3: In-Hood Solubilization

  • Action : Add the experimental solvent (e.g., DMSO, Methanol, or aqueous buffer) directly to the pre-weighed solid while still inside the fume hood. Cap the vial tightly before removing it for vortexing or sonication.

  • Causality : Solubilizing the compound immediately traps the particulate matter in the liquid phase, completely eliminating the inhalation hazard for all subsequent benchtop steps.

Step 4: Surface Decontamination

  • Action : Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., 70% Ethanol or Isopropanol), followed immediately by a distilled water wipe.

  • Causality : Amines can leave persistent, invisible residues. A dual-solvent wipe ensures both organic-soluble and water-soluble residues are thoroughly removed.

Spill Response & Disposal Plan

In the event of a spill, immediate and procedural action is required to contain the hazard.

  • Solid Spill : Do NOT dry sweep. Dry sweeping forcefully aerosolizes the powder. Instead, cover the spill with damp paper towels (using water or a dilute acidic solution to protonate and dissolve the amine), carefully scoop the towels into a hazardous waste bag, and seal it.

  • Liquid Spill : Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Disposal : 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one and its derivatives often pose [3]. Do not pour down the drain. Collect all solid waste, contaminated PPE, and liquid solutions in clearly labeled, sealable containers designated for "Halogen-Free Organic Waste" (unless halogenated solvents were utilized in the reaction).

Workflow Visualization

Below is the logical workflow for handling and disposing of this compound safely.

G Start Start: PPE Donning (Nitrile, Goggles, Lab Coat) Hood Transfer to Fume Hood (Verify Face Velocity) Start->Hood Weigh Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Solubilize In-Hood Solubilization (Cap Tightly) Weigh->Solubilize Experiment Execute Experiment (Benchtop Safe) Solubilize->Experiment Waste Waste Segregation (No Drain Disposal) Experiment->Waste Decon Decontaminate Surfaces (EtOH -> Water Wipe) Waste->Decon

Workflow for the safe handling and disposal of aminopyrazolone derivatives.

References

  • Title: OSHA Laboratory Standard 29 CFR 1910.1450 Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee, National Center for Biotechnology Information (NCBI) URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.